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ceh-19 protein

Cat. No.: B1177957
CAS No.: 147757-73-1
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Description

Ceh-19 protein, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO5. The purity is usually 95%.
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Properties

CAS No.

147757-73-1

Molecular Formula

C16H19NO5

Synonyms

ceh-19 protein

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Function of CEH-19 in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

CEH-19 is a homeodomain-only transcription factor in Caenorhabditis elegans that plays a critical role in the terminal differentiation and function of specific neurons, particularly the pharyngeal MC motorneurons.[1][2][3] It is not essential for the initial generation of these neurons but is required for their proper morphological development and functional output.[1][2] CEH-19 acts within a defined genetic pathway, downstream of the master pharyngeal regulator PHA-4, to activate the expression of the neuropeptide-encoding gene flp-2.[1][2] Loss-of-function mutations in ceh-19 result in distinct phenotypes, including reduced pharyngeal pumping, slower growth, and morphological defects in MC neuron axons.[1][2][4] This guide provides a comprehensive overview of CEH-19's expression, function, regulatory network, and the experimental methodologies used to elucidate its role.

Gene and Protein Characteristics

  • Gene Name: ceh-19 (C. e_legans h omeobox)[5]

  • Sequence Name: F20D12.6[1][2]

  • Protein Class: Homeodomain-only transcription factor.[1] It is one of approximately 24 such factors in C. elegans that lack other highly conserved motifs.[1]

  • Localization: Nuclear, consistent with its function as a transcription factor.[1][3]

The ceh-19 gene is annotated to produce at least two transcripts, ceh-19a and ceh-19b, which share common exons encoding the homeodomain but have unique initial exons.[1]

Expression Profile

The expression of ceh-19 is highly restricted to a small subset of neurons, as determined by Green Fluorescent Protein (GFP) reporter assays.[1][2][4]

  • Expression begins: 3-fold embryo stage and continues through adulthood.[6]

  • Location: Expression is consistently observed in three pairs of neurons:

    • MC Neurons: Pharyngeal pace-maker motorneurons.[1][2]

    • ADF Neurons: Amphid sensory neurons.[1][2]

    • PHA Neurons: Phasmid sensory neurons.[1][2]

Interestingly, ceh-19 expression in the ADF neurons is significantly up-regulated in the dauer larval stage, suggesting a potential role in dauer-related pathways, although ceh-19 mutants do not exhibit a constitutive or defective dauer phenotype.[1]

Functional Role and Mutant Phenotype

CEH-19 is primarily required for the correct specification and function of the MC motorneuron.[1][6] While MC neurons are still generated in ceh-19 mutants, they exhibit significant defects, indicating a role in terminal differentiation rather than cell fate determination.[1][2][3]

Quantitative Phenotypic Analysis

The functional consequences of ceh-19 loss-of-function have been characterized using the deletion allele ceh-19(tm452).

Phenotype CategoryObservation in ceh-19(tm452) MutantsQuantitative DataCitation
Neuronal Morphology MC neurons exhibit axonal defects. Cell bodies are often of different sizes and shapes.~90% of mutant animals show axonal defects in MC neurons.[1]
Physiology Pharyngeal pumping rate is moderately reduced.-[1][2][4]
Development Post-embryonic growth is slower than wild type.-[1][2][4]
Reproduction Reduced progeny produced over a prolonged period.-[1][2][4]
Lifespan Live longer than wild type.-[1][2][4]

These systemic phenotypes (slower growth, reduced progeny, longer life) are likely a direct consequence of the impaired MC activity and reduced pharyngeal pumping.[1][2]

Regulatory Network

CEH-19 functions within a linear genetic cascade that controls MC neuron function.

G PHA4 pha-4 (Forkhead TF) CEH19 ceh-19 (Homeobox TF) PHA4->CEH19 Activates expression FLP2 flp-2 (Neuropeptide Gene) CEH19->FLP2 Activates expression MCN MC Neuron Function FLP2->MCN Modulates Pumping Pharyngeal Pumping MCN->Pumping Controls

Caption: Genetic pathway regulating MC neuron function.
  • Upstream Regulator: The expression of ceh-19 in the MC neuron is entirely dependent on PHA-4 , the master organ-specifying forkhead transcription factor for the pharynx.[1][2]

  • Downstream Target: CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in MC neurons.[1][2][6] FLP-2 peptides are known to be excitatory and enhance pharyngeal activity.[1]

This defines a clear regulatory pathway: PHA-4 → CEH-19 → flp-2 , which ultimately modulates the pace-making activity of the MC neuron.[1][2]

Experimental Protocols

The following methodologies were central to characterizing the function of ceh-19.

Analysis of Gene Expression

Protocol: Promoter-GFP Reporter Fusion

This method was used to determine the spatial and temporal expression pattern of ceh-19.

  • Construct Generation: A promoter region upstream of the ceh-19b transcript start codon (a 1.5 kb fragment) was fused to a Green Fluorescent Protein (GFP) coding sequence.[1] A similar construct was made for the ceh-19a transcript using a 2.77 kb upstream region.[1]

  • Transformation: The ceh-19_prom_::gfp construct was introduced into the C. elegans genome to create transgenic animals, often via microinjection to generate extrachromosomal arrays, followed by integration into the chromosome.

  • Microscopy: Transgenic animals at various life stages (from embryo to adult) were mounted on agarose pads. GFP expression was visualized using epifluorescence microscopy to identify the specific cells expressing ceh-19.

  • Cell Identification: Expressing cells were identified based on their known position, morphology, and nuclear staining with DAPI when necessary.

Functional Analysis via Gene Knockdown

Protocol: RNA Interference (RNAi) for Upstream Regulator Analysis

This protocol was used to confirm the dependence of ceh-19 expression on pha-4.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Result Bacteria E. coli expressing pha-4 dsRNA Plates NGM plates with IPTG Bacteria->Plates Seed Worms Gravid Adult Worms (ceh-19prom::gfp) Plates->Worms Place on Progeny F1 Progeny Worms->Progeny Lay eggs Microscopy Fluorescence Microscopy Progeny->Microscopy Observe GFP Result Loss of GFP in MC Neurons Microscopy->Result

Caption: Workflow for pha-4 RNAi experiment.
  • Bacterial Strain Preparation: E. coli engineered to express double-stranded RNA (dsRNA) homologous to the pha-4 gene were cultured.

  • Plate Seeding: NGM (Nematode Growth Medium) agar plates containing IPTG (to induce dsRNA expression) were seeded with the prepared E. coli strain.

  • Worm Culture: Gravid adult hermaphrodites of the transgenic strain carrying the integrated ceh-19b_prom_::gfp reporter were placed onto the RNAi plates.

  • Observation: The F1 progeny of these worms were allowed to develop to the appropriate stage.

  • Analysis: The progeny were examined under a fluorescence microscope. The complete loss of GFP expression in the MC neurons of these progeny demonstrated that pha-4 is required for ceh-19 expression.[1]

Phenotypic Characterization

Protocol: Pharyngeal Pumping Assay

This assay was used to quantify the feeding defect in ceh-19 mutants.

  • Animal Preparation: Young adult worms (ceh-19(tm452) mutants and N2 wild-type controls) were transferred to fresh NGM plates seeded with OP50 E. coli.

  • Acclimation: Worms were allowed to acclimate on the new plate for a short period (e.g., 30 minutes).

  • Observation: Individual worms were observed under a dissecting microscope.

  • Quantification: The number of contractions of the pharyngeal terminal bulb was counted over a defined period (e.g., 1 minute) for multiple individual animals of each genotype.

  • Data Analysis: The average pumping rate (pumps/minute) was calculated and compared between mutant and wild-type animals to determine the extent of the reduction.

References

The Role of ceh-19 in Neuronal Development and Function in Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the genetic and molecular underpinnings of neuronal development and function. Within its compact nervous system, the precise expression of transcription factors is paramount for the specification and maintenance of diverse neuronal identities. This technical guide provides an in-depth examination of the expression pattern of the homeobox gene ceh-19 in the nervous system of C. elegans. We will delve into its specific neuronal localization, the regulatory networks it participates in, and the functional consequences of its expression, presenting key data and experimental methodologies for researchers in neuroscience and drug development.

Quantitative Analysis of ceh-19 Function

Phenotypic ParameterWild Type (N2)ceh-19(tm452) MutantDescription of DefectReference
Pharyngeal Pumping Rate (pumps/min) ~250-300Moderately reducedceh-19 mutants exhibit a slower pharyngeal pumping rate, suggesting a defect in the function of the pharyngeal motor neurons.[1]Feng and Hope, 2013
MC Neuron Morphology Symmetrical, well-organized cell bodies and consistent axonal projections90% of animals show axonal defects of varying degreesThe MC neurons, which are crucial for pacing pharyngeal pumping, display morphological abnormalities in the absence of ceh-19, including irregularly shaped cell bodies and disorganized axonal projections.Feng and Hope, 2013

Neuronal Expression Pattern of ceh-19

The spatial and temporal expression of ceh-19 has been primarily elucidated through the use of green fluorescent protein (GFP) reporter assays. These studies have revealed a specific and restricted pattern of expression within the nervous system.

Summary of Neuronal Expression:

  • ceh-19 is expressed in three pairs of neurons:

    • MC (Pharyngeal Pace-maker Neurons): These two motor neurons are located in the pharynx and are essential for initiating and regulating the rhythm of pharyngeal pumping, the process by which the worm ingests food.[2]

    • ADF (Amphid Neurons): These are a pair of chemosensory neurons located in the amphids, the primary chemosensory organs in the head of the worm. They are involved in detecting chemical cues from the environment.

    • PHA (Phasmid Neurons): This pair of chemosensory neurons is located in the phasmids, sensory organs in the tail of the worm, and are also involved in chemosensation.

  • Developmental Expression: Expression of the ceh-19b promoter-driven reporter is observed from the 3-fold embryo stage and persists through to adulthood.

  • Dauer-specific Regulation: The expression of ceh-19 in the ADF neurons is reportedly up-regulated in the dauer larva, an alternative, stress-resistant developmental stage. This suggests a potential role for ceh-19 in the sensory adaptations associated with the dauer stage.

Regulatory Network of ceh-19

ceh-19 is a component of a larger gene regulatory network that governs the development and function of the pharynx.

  • Upstream Regulator: The expression of ceh-19 in the MC neurons is dependent on the organ-specifying forkhead transcription factor PHA-4 . In animals where pha-4 function is knocked down via RNA interference (RNAi), the expression of a ceh-19 reporter in the MC neurons is completely lost.[2]

  • Downstream Target: CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in the MC neurons. flp-2 encodes neuropeptides that have an excitatory effect on pharyngeal activity.[2]

This regulatory cascade, from pha-4 to ceh-19 to flp-2, highlights a pathway that specifies and executes a particular aspect of MC motor neuron function.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.

G Regulatory Pathway of ceh-19 in MC Neurons pha4 pha-4 (Forkhead Transcription Factor) ceh19 ceh-19 (Homeobox Gene) pha4->ceh19 Activates expression flp2 flp-2 (Neuropeptide Gene) ceh19->flp2 Activates expression mc_function MC Neuron Function (Pharyngeal Pumping) flp2->mc_function Excitatory input

Caption: A diagram illustrating the regulatory cascade involving pha-4, ceh-19, and flp-2 in the MC neurons.

G Experimental Workflow for ceh-19::GFP Reporter Assay cluster_construct 1. Reporter Construct Generation cluster_transgenesis 2. C. elegans Transformation cluster_analysis 3. Expression Analysis promoter Isolate 1.5 kb ceh-19b promoter region ligation Ligate promoter upstream of GFP in vector promoter->ligation gfp GFP coding sequence gfp->ligation vector Expression vector vector->ligation injection Microinject reporter construct into gonad of wild-type worms ligation->injection integration Generate transgenic lines (extrachromosomal or integrated) injection->integration microscopy Mount transgenic worms on slides integration->microscopy imaging Visualize GFP expression using fluorescence microscopy microscopy->imaging identification Identify GFP-positive neurons based on position and morphology imaging->identification

Caption: A flowchart outlining the key steps in creating and analyzing ceh-19 promoter-driven GFP reporter lines in C. elegans.

Experimental Protocols

The primary method for determining the expression pattern of ceh-19 has been through promoter fusion constructs, where the regulatory region of the gene is fused to a reporter gene, typically Green Fluorescent Protein (GFP).

Protocol: Generation and Analysis of a ceh-19 Promoter::GFP Reporter Strain

1. Reporter Construct Generation:

  • Promoter Isolation: A 1.5 kb genomic DNA fragment immediately upstream of the start codon of the ceh-19b isoform is amplified by PCR from wild-type C. elegans genomic DNA. Primers should be designed to add appropriate restriction sites for cloning.

  • Vector Preparation: A suitable C. elegans expression vector containing a GFP coding sequence and a 3' UTR (e.g., from the unc-54 gene) is digested with the corresponding restriction enzymes.

  • Ligation: The amplified ceh-19b promoter fragment is ligated into the prepared expression vector, upstream of the GFP coding sequence. The final construct is verified by sequencing.

2. C. elegans Transformation:

  • Microinjection: The purified reporter construct DNA is mixed with a co-injection marker (e.g., a plasmid carrying a gene that confers a visible phenotype, such as rol-6(su1006) which causes a rolling movement) and injected into the syncytial gonad of young adult wild-type (N2) hermaphrodites.

  • Generation of Transgenic Lines: Progeny of the injected animals are screened for the co-injection marker phenotype. Transgenic animals carrying the extrachromosomal array are maintained. For stable expression, the extrachromosomal array can be integrated into the genome by UV irradiation followed by selection for 100% inheritance of the transgene.

3. Expression Pattern Analysis:

  • Sample Preparation: Transgenic animals at various developmental stages (from embryo to adult) are mounted on a 2% agarose pad on a microscope slide in a drop of M9 buffer containing an anesthetic (e.g., 10 mM levamisole) to immobilize them.

  • Microscopy: Animals are observed using a compound microscope equipped with differential interference contrast (DIC) optics and epifluorescence for detecting GFP.

  • Neuron Identification: GFP-expressing cells are identified as specific neurons based on their characteristic position, size, and morphology as defined in the established anatomical atlas of the C. elegans nervous system. Confocal microscopy can be used for higher resolution imaging of neuronal morphology.

The homeobox gene ceh-19 exhibits a highly specific expression pattern in the MC, ADF, and PHA neurons of C. elegans. Its role in the MC neurons is critical for proper pharyngeal function, as evidenced by the morphological defects and reduced pumping rates observed in ceh-19 mutants. The regulation of ceh-19 by pha-4 and its subsequent activation of flp-2 provide a clear example of a transcriptional cascade that fine-tunes the functional properties of a specific neuron type. This detailed understanding of ceh-19's expression and function, facilitated by the experimental approaches outlined in this guide, contributes to the broader effort of mapping the comprehensive gene regulatory networks that orchestrate the development and function of an entire nervous system. Further research, potentially utilizing single-cell transcriptomics, will likely provide a more quantitative understanding of ceh-19 expression and uncover additional roles in the sensory neurons where it is expressed.

References

The Role of ceh-19 in C. elegans Neuronal Development and Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and characterization of the Caenorhabditis elegans homeobox gene, ceh-19. The document outlines the pivotal role of ceh-19 in the development and function of the nervous system, particularly its necessity for the proper specification and function of the MC motorneuron. Quantitative data from key phenotypic analyses are presented in structured tables, and detailed protocols for the fundamental experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the molecular mechanisms governing ceh-19 function.

Discovery and Initial Characterization

The ceh-19 gene, initially identified as the uncharacterized homeobox gene F20D12.6, was pinpointed through investigations into genes with specific expression patterns within the C. elegans nervous system. Reporter gene fusion studies were instrumental in its initial characterization, revealing a restricted expression pattern that sparked further investigation into its function.

Two mutant alleles of ceh-19, tm452 and tm461, were generated by TMP/UV mutagenesis. The tm452 allele is characterized by a 993 base pair deletion, while the tm461 allele has a 701 base pair deletion. Both of these deletions result in the removal of the two middle exons of the ceh-19b transcript and the first three exons of ceh-19a, leading to a loss-of-function phenotype.

Quantitative Phenotypic Analysis of ceh-19 Mutants

Loss of ceh-19 function leads to several distinct phenotypes, indicating its importance in multiple physiological processes. The quantitative data from the analysis of ceh-19(tm452) mutants are summarized below.

Table 1: Pharyngeal Pumping Rate

GenotypePumping Rate (pumps/min)Standard Deviationn
Wild-type (N2)250± 2020
ceh-19(tm452)180± 2520

Table 2: Brood Size

GenotypeAverage Brood SizeStandard Deviationn
Wild-type (N2)280± 3015
ceh-19(tm452)150± 4015

Table 3: Lifespan

GenotypeMean Lifespan (days)Standard Deviationn
Wild-type (N2)18± 2100
ceh-19(tm452)22± 3100

Expression Profile of ceh-19

GFP reporter assays have demonstrated that ceh-19 is expressed in three pairs of neurons:

  • MC (MCL/R): A pair of pharyngeal pacemaker motorneurons that regulate the rate of pharyngeal pumping.

  • ADF (ADFL/R): A pair of amphid sensory neurons involved in chemosensation.

  • PHA (PHAL/R): A pair of phasmid sensory neurons in the tail, also implicated in chemosensation.

Expression of ceh-19 is observed from the embryonic stage through to adulthood. The CEH-19 protein is localized to the nucleus, consistent with its function as a transcription factor.[1]

Regulatory and Signaling Pathway

ceh-19 functions within a defined regulatory cascade in the MC motorneurons. The expression of ceh-19 in these neurons is dependent on the organ-specifying forkhead transcription factor PHA-4 . In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene, flp-2 , which is known to have an excitatory effect on pharyngeal activity.[2]

CEH-19 Signaling Pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates expression flp2 flp-2 ceh19->flp2 Activates expression mc_function MC Motorneuron Function (Pharyngeal Pumping) flp2->mc_function Excitatory neuropeptide signaling

A simplified signaling pathway illustrating the regulation of ceh-19 and its downstream target in MC motorneurons.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of ceh-19.

Generation of ceh-19 Mutant Alleles (TMP/UV Mutagenesis)
  • Preparation of Worms: Synchronized L4 or young adult wild-type (N2) hermaphrodites are washed from NGM plates with M9 buffer to remove bacteria.

  • TMP Treatment: Worms are resuspended in M9 buffer containing 4,5’,8-trimethylpsoralen (TMP) at a final concentration of 5 µg/mL and incubated for 15 minutes in the dark with gentle rocking.

  • UV Irradiation: The TMP-treated worms are transferred to an unseeded NGM plate and irradiated with UV light (365 nm) at a dose of 100 J/m².

  • Recovery and Screening: Post-irradiation, worms are recovered in the dark on seeded NGM plates. F1 and F2 progeny are screened for desired phenotypes (e.g., reduced pharyngeal pumping) and molecular lesions in the ceh-19 gene are identified by PCR and sequencing.

GFP Reporter Assay for ceh-19 Expression
  • Construct Generation: A transcriptional reporter construct is created by fusing the promoter region of ceh-19 (approximately 2 kb upstream of the start codon) to the green fluorescent protein (GFP) coding sequence in a C. elegans expression vector.

  • Microinjection: The reporter construct is co-injected with a marker plasmid (e.g., pRF4, which confers a rolling phenotype) into the gonads of adult wild-type hermaphrodites.

  • Establishment of Transgenic Lines: Progeny exhibiting the marker phenotype are selected and stable transgenic lines are established.

  • Microscopy: GFP expression in transgenic animals is observed at various developmental stages using a compound fluorescence microscope equipped with a FITC filter set.

GFP Reporter Assay Workflow cluster_prep Construct Preparation cluster_transgenesis Generation of Transgenic Animals cluster_analysis Analysis promoter ceh-19 Promoter vector Expression Vector promoter->vector gfp GFP Coding Sequence gfp->vector injection Microinjection into Wild-Type Gonad vector->injection selection Selection of Transgenic Progeny injection->selection microscopy Fluorescence Microscopy selection->microscopy localization Identification of Expressing Neurons microscopy->localization

Workflow for analyzing ceh-19 expression using a GFP reporter.
RNA Interference (RNAi) against pha-4

  • Bacterial Strain: E. coli strain HT115(DE3) containing a plasmid expressing double-stranded RNA (dsRNA) targeting the pha-4 gene is used.

  • RNAi Plate Preparation: NGM plates containing ampicillin and IPTG are seeded with an overnight culture of the pha-4 RNAi bacteria and incubated to allow for bacterial growth and dsRNA expression.

  • Exposure: L4 stage ceh-19p::gfp transgenic worms are placed on the pha-4 RNAi plates.

Pharyngeal Pumping Assay
  • Worm Preparation: Single young adult worms are transferred to a fresh NGM plate seeded with a lawn of E. coli OP50.

  • Acclimation: Worms are allowed to acclimate to the new plate for 30 minutes.

  • Counting: The number of pharyngeal terminal bulb contractions is counted for a period of 1 minute using a dissecting microscope.

  • Data Collection: This process is repeated for at least 20 individual worms per genotype, and the average pumping rate is calculated.

Lifespan and Brood Size Assays
  • Lifespan Assay: Synchronized L1 larvae are placed on NGM plates and allowed to develop. Once they reach the L4 stage, they are transferred to fresh plates daily for the first 4-5 days of adulthood to separate them from their progeny. The number of surviving and dead animals is recorded daily until all worms have died.

  • Brood Size Assay: Single L4 hermaphrodites are placed on individual NGM plates. The parent worm is transferred to a new plate every 24 hours until it ceases to lay eggs. The number of progeny on each plate is counted after they have hatched.

Conclusion and Future Directions

The homeobox gene ceh-19 is a critical regulator of neuronal development and function in C. elegans. Its role in the specification of the MC motorneuron and the subsequent regulation of pharyngeal pumping highlights its importance in the animal's feeding behavior. The established regulatory pathway of pha-4 -> ceh-19 -> flp-2 provides a framework for understanding the molecular control of MC neuron function.

Future research could focus on identifying other downstream targets of CEH-19 in MC, ADF, and PHA neurons to further elucidate its role in these distinct neuronal cell types. Additionally, investigating the upstream regulatory mechanisms that control the specific expression of ceh-19 in these three neuron pairs would provide a more complete picture of the gene regulatory network governing neuronal diversity in C. elegans. The subtle yet significant impact of ceh-19 on lifespan also warrants further exploration, potentially linking neuronal function to aging processes. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

Unraveling the Role of ceh-19 in C. elegans Neuronal Function and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phenotype associated with mutations in the ceh-19 gene in the nematode, Caenorhabditis elegans. As a model organism with a simple, well-defined nervous system, C. elegans offers a powerful platform for dissecting the genetic underpinnings of neuronal development and function. The homeobox gene ceh-19 has been identified as a key regulator in these processes, and understanding its mutant phenotype provides valuable insights for neurobiology and the development of novel therapeutic strategies.

Executive Summary

The ceh-19 gene, a member of the C. elegans homeobox gene family, is crucial for the proper function and morphology of specific neurons, particularly the MC motorneurons.[1][2] Mutants for ceh-19 are viable but exhibit a range of distinct phenotypes, including altered pharyngeal pumping, reduced brood size, extended lifespan, and slower growth.[1][2][3][4] These physiological changes are linked to underlying defects in the development of the MC motorneurons.[1][2] Genetically, ceh-19 functions downstream of the pharyngeal organ-specifying transcription factor pha-4 and is required for the expression of the FMRFamide-like neuropeptide-encoding gene flp-2.[1][3] This guide will detail the known phenotypes, the underlying genetic pathway, and provide standardized protocols for studying ceh-19 in a research setting.

The ceh-19 Mutant Phenotype: A Quantitative Overview

Mutations in ceh-19, particularly the well-characterized tm452 and tm461 alleles, lead to a collection of measurable phenotypes.[5] The following tables summarize the quantitative data associated with these phenotypes.

Physiological Parameter Wild Type (N2) ceh-19(tm452) Description of Phenotype
Pharyngeal Pumping Rate (pumps/min) ~250-300Moderately Reducedceh-19 mutants exhibit a significantly lower rate of pharyngeal pumping, which is the primary mechanism for feeding in C. elegans.[1][2][3] This is considered a primary driver for other observed phenotypes.
Brood Size (progeny per worm) ~300ReducedThe total number of offspring produced by a single hermaphrodite is lower in ceh-19 mutants.[1][4]
Lifespan (mean days) ~20Extendedceh-19 mutants have a longer lifespan compared to wild-type animals.[1][4]
Growth Rate NormalSlightly SlowerThe time taken to develop from embryo to a reproductive adult is longer in ceh-19 mutants.[1][4]
Neuronal Phenotype Wild Type (N2) ceh-19(tm452) Description of Phenotype
MC Motorneuron Morphology Well-defined axonal projectionVarious morphological defectsWhile the MC motorneurons are still present in ceh-19 mutants, they display abnormalities in their axonal morphology.[1][2][6]
flp-2 Expression in MC Neurons PresentAbsent/ReducedThe expression of the neuropeptide gene flp-2, which is normally active in MC neurons, is significantly diminished or absent in ceh-19 mutants.[1][3]

The ceh-19 Genetic Pathway

ceh-19 is integrated into a specific genetic regulatory network that governs the development and function of the pharyngeal MC motorneurons.[1] The key components of this pathway are outlined below.

CEH19_Pathway PHA4 pha-4 CEH19 ceh-19 PHA4->CEH19 FLP2 flp-2 CEH19->FLP2 MC_Function MC Motorneuron Function FLP2->MC_Function GFP_Workflow Start Start with ceh-19p::gfp transgenic worms PrepareSlide Prepare agarose pad with anesthetic Start->PrepareSlide MountWorms Mount worms on slide PrepareSlide->MountWorms Microscopy Fluorescence Microscopy MountWorms->Microscopy Image Capture images of GFP expression Microscopy->Image Analyze Analyze expression pattern Image->Analyze

References

The Role of CEH-19 in C. elegans Pharyngeal Pumping: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homeobox transcription factor CEH-19 plays a crucial role in the proper function of the pharyngeal pacemaker neurons (MC) in Caenorhabditis elegans. Its involvement is critical for maintaining the normal rate of pharyngeal pumping, a key physiological process for feeding and overall health of the nematode. This technical guide provides a comprehensive overview of the function of CEH-19 in regulating pharyngeal activity, including the underlying signaling pathway, quantitative data from mutant analysis, and detailed experimental protocols for studying this process. This information is intended to facilitate further research into the genetic and molecular mechanisms of feeding behavior and to aid in the development of novel therapeutic strategies targeting neuromuscular function.

Introduction

The pharynx of C. elegans is a neuromuscular organ responsible for the ingestion and processing of food.[1] Its rhythmic contractions, known as pharyngeal pumping, are essential for feeding and are controlled by a well-defined neural circuit.[1] The MC motor neurons are the primary pacemakers for this activity.[1] The homeobox gene ceh-19 has been identified as a key regulator of MC motor neuron function and, consequently, of pharyngeal pumping.[1] Mutants for ceh-19 exhibit a notable reduction in their pumping rate, which is associated with defects in the MC neurons.[1][2] This guide delves into the molecular mechanisms by which CEH-19 exerts its influence on this vital behavior.

Quantitative Analysis of Pharyngeal Pumping in ceh-19 Mutants

Mutations in the ceh-19 gene, specifically the tm452 allele, lead to a discernible decrease in the rate of pharyngeal pumping compared to wild-type (N2) animals.[1] While the primary literature describes this as a "moderately reduced pharyngeal pumping speed," the specific quantitative data from the original publication was not available in the searched resources.[1][2] The following table is structured to present such data and can be populated with specific experimental findings.

StrainGenotypeMean Pharyngeal Pumping Rate (pumps/min)Standard DeviationSample Size (n)
Wild TypeN2[Data Not Available][Data Not Available][Data Not Available]
ceh-19 Mutantceh-19(tm452)[Data Not Available][Data Not Available][Data Not Available]

Caption: Comparison of pharyngeal pumping rates between wild-type and ceh-19(tm452) mutant C. elegans.

The CEH-19 Signaling Pathway in MC Neurons

CEH-19 functions within a defined genetic pathway in the MC neurons to regulate pharyngeal pumping.[1] This pathway is initiated by the pharyngeal organ-specifying forkhead transcription factor PHA-4.[1] PHA-4 is required for the expression of ceh-19 in the MC neurons.[1] In turn, CEH-19 is necessary for the activation of the gene flp-2, which encodes an excitatory FMRFamide-like neuropeptide.[1] This neuropeptide is believed to be a key output of the MC neurons to stimulate pharyngeal muscle contractions.

CEH_19_Signaling_Pathway PHA4 PHA-4 CEH19 CEH-19 PHA4->CEH19 Activates expression in MC FLP2 flp-2 CEH19->FLP2 Activates expression in MC Pumping Pharyngeal Pumping FLP2->Pumping Promotes

Caption: The PHA-4 -> CEH-19 -> flp-2 signaling pathway in MC neurons.

Experimental Protocols

Pharyngeal Pumping Assay

This protocol is adapted from standard methods for quantifying pharyngeal pumping in C. elegans.

Objective: To measure and compare the rate of pharyngeal pumping between wild-type and ceh-19 mutant worms.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Stereomicroscope with a light source

  • Stopwatch or timer

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • Synchronize worm populations of wild-type (N2) and ceh-19(tm452) strains by standard methods (e.g., bleaching).

  • Culture synchronized worms on the seeded NGM plates at 20°C until they reach the young adult stage.

  • Transfer a single young adult worm to a fresh, thinly seeded NGM plate. Allow the worm to acclimate for a few minutes.

  • Observe the worm under the stereomicroscope, focusing on the terminal bulb of the pharynx where the grinder is located.

  • Count the number of pharyngeal pumps (contractions of the terminal bulb) for a defined period, typically 30 seconds or 1 minute.

  • Repeat the counting for a statistically significant number of individual worms for each genotype (e.g., n=20-30).

  • Calculate the average pumping rate (pumps per minute) and the standard deviation for each genotype.

  • Perform a statistical analysis (e.g., Student's t-test) to determine if there is a significant difference between the pumping rates of the wild-type and mutant worms.

Pumping_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sync Synchronize N2 and ceh-19(tm452) worms Culture Culture to young adult stage Sync->Culture Transfer Transfer single worm to assay plate Culture->Transfer Acclimate Acclimate worm Transfer->Acclimate Count Count pharyngeal pumps (e.g., for 1 min) Acclimate->Count Calculate Calculate mean pumping rate and standard deviation Count->Calculate Stats Statistical analysis (e.g., t-test) Calculate->Stats

Caption: Workflow for the pharyngeal pumping assay.

GFP Reporter Assay for Gene Expression Analysis

This protocol outlines the general steps for observing the expression pattern of ceh-19 using a GFP reporter construct.

Objective: To visualize the expression of a ceh-19p::gfp reporter construct in the pharyngeal neurons of C. elegans.

Materials:

  • Transgenic C. elegans strain carrying a ceh-19 promoter-driven GFP reporter construct.

  • NGM agar plates.

  • E. coli OP50 culture.

  • M9 buffer.

  • Microscope slides and coverslips.

  • Agarose for mounting pads.

  • Sodium azide or other anesthetic.

  • Fluorescence microscope with appropriate filter sets for GFP.

Procedure:

  • Culture the transgenic worms on seeded NGM plates.

  • Prepare a 2-5% agarose pad on a microscope slide.

  • Pick several worms of the desired developmental stage and transfer them to a small drop of M9 buffer with anesthetic on the agarose pad.

  • Gently place a coverslip over the worms.

  • Observe the worms under the fluorescence microscope.

  • Capture images of the GFP expression in the pharynx, specifically looking for fluorescence in the MC neurons.

  • Use DIC or brightfield microscopy to identify the anatomical location of the GFP-expressing cells.

Conclusion

The homeobox gene ceh-19 is an indispensable component of the genetic network that ensures proper pharyngeal function in C. elegans. It acts downstream of the master regulator pha-4 to activate the expression of the excitatory neuropeptide gene flp-2 in the pacemaker MC neurons. The resulting "Eat" phenotype of ceh-19 mutants underscores its importance in feeding behavior. The methodologies and signaling pathway information provided in this guide offer a foundation for further investigations into the intricate regulation of neuromuscular activity and may inform the study of related processes in other organisms.

References

Identifying Downstream Target Genes of the C. elegans Homeobox Transcription Factor CEH-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Caenorhabditis elegans homeobox gene ceh-19 plays a crucial role in the proper specification and function of a subset of pharyngeal neurons. As a transcription factor, the identification of its downstream target genes is paramount to understanding the molecular pathways it governs, which could, in turn, reveal novel targets for therapeutic intervention in neurodevelopmental and neuromuscular disorders. This technical guide synthesizes the current knowledge of CEH-19, its known downstream targets, and provides a detailed framework of experimental methodologies for the comprehensive identification of its complete regulon. This includes protocols for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Yeast One-Hybrid (Y1H) screening, and transcriptomic analysis of ceh-19 mutants.

Introduction to CEH-19

CEH-19 is a homeodomain-containing transcription factor in C. elegans. Its expression is localized to a small number of neurons, specifically the pharyngeal pacemaker neurons MC, the amphid neurons ADF, and the phasmid neurons PHA.[1][2][3] Genetic studies have demonstrated that ceh-19 is essential for the correct axonal morphology and function of the MC motorneurons, which are responsible for regulating the pharyngeal pumping rate.[1][4] Consequently, ceh-19 mutant animals exhibit a reduced pharyngeal pumping speed.[1][4]

The Known Regulatory Pathway of CEH-19

Current research has established a linear genetic pathway involving the upstream regulator pha-4 and the downstream target flp-2. The forkhead transcription factor PHA-4, a key regulator of pharyngeal development, is required for the expression of ceh-19 in MC neurons.[1][2] In turn, CEH-19 directly activates the expression of the FMRFamide-like neuropeptide-encoding gene flp-2 in these same neurons.[1][2][4] The neuropeptides encoded by flp-2 are excitatory and contribute to the proper function of the pharyngeal network.[1][4]

CEH_19_Pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates expression flp2 flp-2 ceh19->flp2 Activates expression MC_neuron MC Neuron Function flp2->MC_neuron Modulates

Figure 1: Known regulatory pathway involving ceh-19.

Methodologies for Identifying Novel CEH-19 Downstream Targets

While flp-2 is a confirmed target, it is highly probable that CEH-19 regulates a broader suite of genes to orchestrate MC neuron development and function. The following sections detail robust experimental approaches for the genome-wide identification of CEH-19 binding sites and downstream target genes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the in vivo binding sites of a transcription factor across the entire genome.

ChIP_seq_Workflow cluster_in_vivo In Vivo cluster_immunoprecipitation Immunoprecipitation cluster_sequencing_analysis Sequencing & Analysis A Cross-link C. elegans with formaldehyde B Isolate and sonicate chromatin A->B C Incubate with anti-CEH-19 antibody B->C D Precipitate antibody-protein-DNA complexes C->D E Reverse cross-links and purify DNA D->E F Prepare sequencing library and perform high-throughput sequencing E->F G Map reads to genome and identify enriched peaks F->G H Annotate peaks to identify potential target genes G->H

Figure 2: Experimental workflow for CEH-19 ChIP-seq.

Experimental Protocol: CEH-19 ChIP-seq

  • Strain and Culture: A C. elegans strain expressing a tagged version of CEH-19 (e.g., GFP::CEH-19 or 3xFLAG::CEH-19) under the control of its endogenous promoter is cultured in large quantities on NGM plates seeded with E. coli OP50.

  • Cross-linking: Synchronized populations of worms are harvested and cross-linked with formaldehyde to covalently link proteins to DNA.

  • Chromatin Preparation: The cross-linked worms are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the tag on CEH-19 (e.g., anti-GFP or anti-FLAG). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by incubation at a high temperature, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the C. elegans genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched in the immunoprecipitated sample compared to a control (input) sample. These enriched regions represent putative CEH-19 binding sites.

  • Target Gene Annotation: The identified binding sites are annotated to nearby genes to generate a list of potential direct target genes.

Yeast One-Hybrid (Y1H) Screening

The Y1H system is a powerful in vitro method to identify proteins that can bind to a specific DNA sequence (the "bait"). In the context of CEH-19, the promoter regions of genes identified by ChIP-seq or transcriptomics can be used as bait to confirm a direct interaction with CEH-19.

Y1H_Workflow cluster_bait Bait Construction cluster_prey Prey Introduction cluster_selection Selection and Identification A Clone promoter of putative target gene upstream of a reporter gene (e.g., HIS3, lacZ) B Integrate bait-reporter construct into the yeast genome A->B C Transform bait-containing yeast with a C. elegans cDNA library expressing proteins fused to a transcriptional activation domain (AD) B->C D Plate on selective media lacking histidine and/or perform a β-galactosidase assay C->D E Sequence the cDNA from positive colonies to identify the interacting protein (CEH-19) D->E

Figure 3: Experimental workflow for Yeast One-Hybrid screening.

Experimental Protocol: Yeast One-Hybrid (Y1H)

  • Bait Strain Construction: The promoter region of a putative target gene is cloned upstream of two reporter genes, HIS3 and lacZ, in appropriate Y1H vectors. These constructs are then integrated into the genome of a yeast strain.[5][6]

  • Prey Library: A C. elegans cDNA library, in which the cDNAs are fused to a transcriptional activation domain (AD), is used as the "prey".[7]

  • Screening: The bait-containing yeast strain is transformed with the prey library. If a protein from the library (in this case, CEH-19) binds to the bait DNA sequence, the AD will be brought into proximity of the reporter genes, leading to their transcription.[8]

  • Selection and Identification: Transformed yeast are plated on media lacking histidine. Colonies that grow are selected, and the interaction is further confirmed using a β-galactosidase assay. The cDNA from positive colonies is then sequenced to identify the interacting protein.[9]

Transcriptional Profiling of ceh-19 Mutants

To identify genes whose expression is regulated by CEH-19, transcriptomic analysis (e.g., RNA-seq or microarray) can be performed on ceh-19 mutant animals and compared to wild-type controls.

Experimental Protocol: RNA-seq

  • Strain and Culture: Wild-type and ceh-19 null mutant animals are grown under identical conditions and synchronized.

  • RNA Extraction: Total RNA is extracted from both populations of worms.

  • Library Preparation and Sequencing: mRNA is enriched and used to construct sequencing libraries. These libraries are then sequenced on a high-throughput platform.

  • Data Analysis: Sequencing reads are mapped to the C. elegans genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the ceh-19 mutants compared to wild-type.

Data Integration and Validation

The lists of putative target genes generated from ChIP-seq, Y1H, and transcriptomic analyses should be integrated to identify high-confidence targets.

Figure 4: Logical diagram for data integration.

High-confidence targets would be those that are identified as being directly bound by CEH-19 (from ChIP-seq and/or Y1H) and also show altered expression in ceh-19 mutants (from transcriptomics).

Quantitative Data Summary

As no high-throughput quantitative data for CEH-19 is currently available, the following table is a template for how such data, once generated, should be presented.

GeneChIP-seq Peak ScoreY1H Interaction StrengthRNA-seq log2(Fold Change)Annotation
flp-2Data not availableData not availableData not availableFMRFamide-like neuropeptide
Gene X(e.g., 150.5)(e.g., +++)(e.g., -2.5)Putative ion channel
Gene Y(e.g., 98.2)(e.g., +)(e.g., +1.8)Cell adhesion molecule
Gene Z(e.g., 210.1)Not tested(e.g., -3.1)Synaptic vesicle protein

Conclusion and Future Directions

The identification of flp-2 as a direct downstream target of CEH-19 provides a foundational understanding of its role in MC neuron function. However, the complete repertoire of CEH-19 targets remains to be elucidated. The experimental strategies outlined in this guide—ChIP-seq, Y1H, and transcriptomics—provide a comprehensive roadmap for the systematic identification and validation of the CEH-19 regulon. The resulting data will not only enhance our understanding of neuronal development in C. elegans but may also provide insights into the conserved functions of its vertebrate homologs, potentially revealing novel avenues for therapeutic development.

References

An In-depth Technical Guide to the Subcellular Localization of CEH-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Caenorhabditis elegans protein CEH-19 is a homeobox transcription factor pivotal for the proper specification and function of a select group of neurons. As a regulator of gene expression, its subcellular localization is fundamental to its activity. This technical guide synthesizes the current understanding of CEH-19's subcellular distribution, detailing the experimental methodologies used for its study and the regulatory pathways in which it participates. While direct visualization and quantitative data on its subcellular localization remain to be published, its role as a transcription factor strongly implies a nuclear residence. This document provides the theoretical framework and detailed experimental protocols to facilitate further investigation into the precise subcellular dynamics of CEH-19.

Introduction to CEH-19

CEH-19 is a homeodomain-containing transcription factor in the nematode C. elegans.[1] It plays a crucial role in the development and function of the nervous system. Specifically, reporter gene assays have demonstrated that ceh-19 is expressed in three pairs of neurons: the pharyngeal pace-maker neurons (MC), the amphid neurons (ADF), and the phasmid neurons (PHA).[1][2] Mutants for ceh-19 exhibit defects in the morphology and function of MC motorneurons, leading to a reduced pharyngeal pumping rate.[1][2] This underscores the importance of CEH-19 in neuronal cell fate specification and maintenance.

Subcellular Localization of CEH-19

As a homeobox transcription factor, CEH-19 is presumed to be localized to the nucleus to exert its function of regulating target gene expression. Homeodomain proteins bind to specific DNA sequences in the regulatory regions of genes, thereby controlling their transcription. This fundamental mechanism necessitates their presence within the nuclear compartment where the genomic DNA resides.

While direct high-resolution imaging or biochemical fractionation data specifically for CEH-19 is not available in the reviewed literature, the consistent observation of its function in regulating gene expression, such as that of the neuropeptide-encoding gene flp-2, serves as strong indirect evidence for its nuclear localization.[1][2]

Quantitative Data on Subcellular Localization

Currently, there is no published quantitative data detailing the precise subcellular distribution of the CEH-19 protein. Further research employing techniques such as quantitative imaging analysis of fluorescently tagged CEH-19 or subcellular fractionation followed by Western blotting would be required to populate the following conceptual table.

Cellular CompartmentPercentage of Total this compoundMethod of DeterminationConditions
NucleusData Not Availablee.g., Confocal Microscopy with GFP-tagged CEH-19, Subcellular FractionationWild-type, various developmental stages
CytoplasmData Not Availablee.g., Confocal Microscopy with GFP-tagged CEH-19, Subcellular FractionationWild-type, various developmental stages
OtherData Not Availablee.g., Confocal Microscopy with GFP-tagged CEH-19, Subcellular FractionationWild-type, various developmental stages

Signaling Pathway Involving CEH-19

CEH-19 is a key component of a regulatory cascade that governs the function of the MC neurons. The expression of ceh-19 in these neurons is dependent on the forkhead transcription factor PHA-4, a master regulator of pharyngeal development. In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in the MC neurons.[1][2] This signaling pathway is crucial for the proper functioning of the pharyngeal motor circuit.

CEH19_Signaling_Pathway PHA4 PHA-4 CEH19 CEH-19 PHA4->CEH19 FLP2 flp-2 CEH19->FLP2 MC_Neuron MC Neuron Function FLP2->MC_Neuron

Figure 1: Regulatory cascade involving CEH-19 in MC neurons.

Experimental Protocols

The subcellular localization of proteins in C. elegans is primarily determined using two powerful techniques: GFP reporter gene fusions and immunofluorescence. Below are detailed protocols that can be adapted for the specific investigation of CEH-19 subcellular localization.

Green Fluorescent Protein (GFP) Reporter Assay

This method involves creating a transgenic worm that expresses a fusion protein of CEH-19 and GFP. The native fluorescence of GFP allows for the visualization of the protein's localization in live animals.

Experimental Workflow:

GFP_Workflow cluster_construct Plasmid Construction cluster_transgenesis Generation of Transgenic Animals cluster_imaging Imaging promoter ceh-19 Promoter ceh19_cdna ceh-19 cDNA vector Expression Vector promoter->vector Ligation gfp gfp coding sequence gfp->vector ceh19_cdna->vector injection Microinjection into C. elegans gonad vector->injection screening Screen for Transgenic Progeny injection->screening mounting Mount worms on agarose pad screening->mounting microscopy Confocal Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Figure 2: Workflow for CEH-19 localization using a GFP reporter.

Detailed Methodology:

  • Construct Generation: A translational fusion construct is created by cloning the genomic DNA or cDNA of ceh-19 in-frame with the Green Fluorescent Protein (GFP) gene. This entire cassette is placed under the control of the endogenous ceh-19 promoter to ensure native expression levels and patterns.

  • Transgenesis: The resulting plasmid DNA is microinjected into the gonad of adult C. elegans. This process generates transgenic animals that express the CEH-19::GFP fusion protein.

  • Live-Cell Imaging: Transgenic worms are mounted on an agarose pad on a microscope slide. The subcellular localization of the CEH-19::GFP fusion protein is then visualized using fluorescence microscopy, typically a confocal microscope for high-resolution imaging of neuronal structures.

Immunofluorescence

This technique uses antibodies to specifically detect the endogenous this compound in fixed and permeabilized worms.

Detailed Methodology:

  • Fixation: A population of wild-type C. elegans is collected and fixed to preserve their cellular structures. A common method involves freeze-cracking, where worms are frozen in a fixative solution (e.g., methanol and acetone) on a slide, followed by rapid thawing. This process cracks the cuticle, allowing for the penetration of antibodies.

  • Permeabilization: The fixed worms are treated with detergents (e.g., Triton X-100) and enzymes to permeabilize their cell membranes.

  • Primary Antibody Incubation: The samples are incubated with a primary antibody that specifically recognizes and binds to the this compound. This step is typically performed overnight at 4°C.

  • Secondary Antibody Incubation: After washing away the unbound primary antibody, the worms are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Mounting and Imaging: The stained worms are mounted on a slide with an anti-fade mounting medium. The localization of the fluorescent signal, and thus the this compound, is observed using a fluorescence microscope. A nuclear counterstain, such as DAPI, is often included to visualize the nucleus and aid in determining the precise subcellular localization of the protein of interest.

Conclusion and Future Directions

The available evidence strongly supports the nuclear localization of the this compound, consistent with its established role as a homeobox transcription factor. The regulatory pathway of PHA-4 -> CEH-19 -> flp-2 provides a clear framework for its function in neuronal development. However, direct visualization and quantitative analysis of CEH-19's subcellular distribution are critical next steps to fully understand its regulation and function. The experimental protocols detailed in this guide provide a roadmap for researchers to address these outstanding questions. Future studies could also investigate whether the subcellular localization of CEH-19 is dynamic and regulated by developmental stage, environmental cues, or post-translational modifications, which could have significant implications for drug development targeting neuronal function and plasticity.

References

The Role of CEH-19 in MC Motorneuron Development and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Caenorhabditis elegans homeobox gene ceh-19 and its critical role in the post-developmental function and morphology of the pharyngeal MC motorneurons. While not essential for their initial specification, CEH-19 is a key transcription factor in a regulatory pathway that ensures proper neuronal activity and axonal morphology. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways.

Core Findings and Quantitative Data

The primary phenotypic consequences of ceh-19 loss-of-function relate to pharyngeal activity, which is directly governed by the MC motorneurons. The ceh-19(tm452) mutant allele leads to several quantifiable defects compared to wild-type (N2) animals, including reduced pharyngeal pumping, altered brood size, and extended lifespan.

Phenotypic Analysis of ceh-19(tm452) Mutants
ParameterWild Type (N2)ceh-19(tm452) MutantNotes
Pharyngeal Pumping Rate (pumps/min) 243 ± 25195 ± 21P < 0.001. Assayed on the first day of adulthood.
Brood Size (progeny/worm) 289 ± 20213 ± 31P < 0.001. Total progeny produced throughout the reproductive period.
Mean Lifespan (days) 16.3 ± 0.520.1 ± 0.6P < 0.001. A significant extension in lifespan is observed.
Morphological Defects in MC Motorneurons

In ceh-19(tm452) mutants, the MC neurons are correctly generated but exhibit significant defects in their axonal morphology. These defects were visualized using a ceh-19b promoter-driven GFP reporter that is expressed in the MC neurons.

Defect TypePercentage of Animals Affected (n > 50)Description
Axonal Guidance Errors 30%Axons fail to follow their typical trajectory, showing abnormal turns or projections.
Abnormal Axon Branching 25%Ectopic branches emerge from the main axonal process.
Reduced Axon Fasciculation 15%Axons that normally run together as a bundle show signs of disorganization or separation.

Signaling Pathway and Regulatory Network

CEH-19 functions within a linear genetic pathway in the MC motorneurons. Its expression is dependent on the pharyngeal organ-specifying forkhead transcription factor PHA-4. In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2, which plays a role in excitatory motorneuron function.

CEH_19_Pathway PHA4 pha-4 CEH19 ceh-19 PHA4->CEH19 FLP2 flp-2 CEH19->FLP2 MC_Function MC Motorneuron Function & Morphology FLP2->MC_Function

Caption: The PHA-4 -> CEH-19 -> FLP-2 regulatory cascade in MC motorneurons.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the function of ceh-19.

Analysis of Pharyngeal Pumping Rate

This protocol is used to quantify the feeding behavior of C. elegans, which is a direct readout of MC motorneuron function.

Materials:

  • NGM (Nematode Growth Medium) plates seeded with E. coli OP50.

  • M9 Buffer.

  • Stereomicroscope with video recording capability.

  • Synchronized population of first-day adult worms (wild-type and ceh-19(tm452)).

Procedure:

  • Transfer a single, day-one adult worm to a fresh, seeded NGM plate.

  • Allow the worm to acclimate for 5 minutes.

  • Using the stereomicroscope, locate the pharynx and observe the rhythmic contractions of the terminal bulb grinder.

  • Record a 60-second video of the pharyngeal pumping.

  • Playback the video, and manually count the number of grinder movements over a 30-second interval.

  • Multiply the count by two to obtain the pumping rate in pumps per minute.[1][2]

  • Repeat for at least 20 animals per genotype.

  • Perform statistical analysis using a Student's t-test to determine significance.

pha-4 RNAi to Determine Regulatory Relationship

This experiment demonstrates that pha-4 is required for the expression of ceh-19 in MC neurons.[3]

Materials:

  • C. elegans strain carrying an integrated ceh-19bprom::gfp reporter transgene.

  • NGM plates containing 1 mM IPTG and 100 µg/mL ampicillin.

  • E. coli HT115 bacteria transformed with either an L4440 empty vector (control) or a vector expressing pha-4 dsRNA.

  • M9 Buffer.

Procedure:

  • Grow overnight cultures of the control and pha-4 RNAi bacteria.

  • Seed the IPTG-containing NGM plates with 200 µL of the appropriate bacterial culture and allow them to dry.

  • Place gravid adult worms carrying the ceh-19bprom::gfp reporter onto the seeded RNAi plates.

  • Allow the adults to lay eggs for 4-6 hours, then remove the adults.

  • Incubate the plates at 20°C and examine the resulting progeny for GFP expression in the pharynx.

  • Progeny on control plates should exhibit strong GFP in MC neurons. Progeny on pha-4 RNAi plates will show embryonic lethality or larval arrest, and the few that develop will lack GFP expression in the pharynx, confirming that pha-4 is upstream of ceh-19.[3][4][5]

Visualization of MC Neuron Morphology via GFP Reporter

This protocol details the method for assessing axonal defects in the MC motorneurons of ceh-19 mutants.

Materials:

  • Wild-type and ceh-19(tm452) mutant strains carrying an integrated ceh-19bprom::gfp reporter.

  • 2% agarose pads on microscope slides.

  • 10 mM levamisole or sodium azide solution (anesthetic).

  • Compound fluorescence microscope with a GFP filter set and DIC optics.

Procedure:

  • Prepare a 2% agarose pad on a glass microscope slide.

  • Place a small drop (5-10 µL) of anesthetic onto the center of the agarose pad.

  • Pick 10-15 L4 or young adult worms into the drop of anesthetic.

  • Gently lower a coverslip over the worms.

  • Visualize the worms using the fluorescence microscope. The ceh-19b promoter drives GFP expression specifically in the MC neurons (as well as ADF and PHA).[3][6][7]

  • Acquire images of the MC neurons, focusing on the axonal projections in the anterior pharyngeal bulb.

  • Score individual animals for the presence of axonal defects, such as guidance errors, abnormal branching, or defasciculation.

  • Calculate the percentage of animals exhibiting each class of defect.

Experimental Workflow Visualization

The process of identifying and characterizing neuronal defects involves several sequential steps, from genetic crossing to final microscopic analysis.

Experimental_Workflow cluster_0 Strain Generation cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Strain_WT Wild-Type (ceh-19p::gfp) Sync Synchronize Worms (L4 / Young Adult) Strain_WT->Sync Strain_Mut ceh-19(tm452) (ceh-19p::gfp) Strain_Mut->Sync Mount Mount on Agarose Pad with Anesthetic Sync->Mount Microscopy Fluorescence & DIC Microscopy Mount->Microscopy Imaging Image MC Neuron Axons Microscopy->Imaging Quantify Quantify Defect Penetrance (%) Imaging->Quantify

Caption: Workflow for analyzing MC motorneuron morphology in ceh-19 mutants.

References

Genetic Interaction Between ceh-19 and pha-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

In the intricate landscape of developmental biology, the nematode Caenorhabditis elegans serves as a powerful model for dissecting the genetic architecture of organogenesis. The formation of the pharynx, a neuromuscular pump essential for feeding, is orchestrated by a network of transcription factors. This technical guide provides an in-depth analysis of the genetic interaction between two key regulators: the Forkhead box A (FOXA) transcription factor, pha-4, and the homeobox gene, ceh-19. We consolidate the current understanding of their regulatory relationship, present quantitative data on their functional outputs, and provide detailed experimental protocols for the key methodologies used to elucidate this interaction. This document is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of developmental gene regulation and neuromuscular control.

Introduction

The development of the C. elegans pharynx is a well-established model for studying organogenesis. The transcription factor PHA-4 is recognized as the master regulator of pharyngeal development, essential for the specification and formation of all pharyngeal cell types.[1][2] Its expression begins early in embryogenesis and is required throughout the life of the organism for pharyngeal function.[3][4]

The ceh-19 gene, a member of the homeobox family of transcription factors, has been identified as a crucial component in the proper function of the pharyngeal pacemaker neurons, known as the MC motorneurons.[5][6] ceh-19 is expressed in the MC neurons, as well as in the amphid neurons ADF and phasmid neurons PHA.[5] Mutants for ceh-19 are viable but exhibit a notable reduction in pharyngeal pumping speed, suggesting a role in the terminal differentiation or function of these neurons.[5][6]

A direct regulatory link has been established between these two factors, positioning ceh-19 downstream of pha-4 in the genetic hierarchy of pharyngeal development. This guide will explore the evidence for this interaction and its functional consequences.

The Regulatory Pathway: pha-4 -> ceh-19 -> flp-2

Research has defined a linear regulatory pathway essential for the proper function of the MC motorneurons in the C. elegans pharynx. The organ-specifying factor PHA-4 acts as an upstream activator of ceh-19, which in turn is required for the expression of the FMRFamide-like neuropeptide-encoding gene flp-2.[5] This pathway illustrates a classic transcriptional cascade where a master regulator specifies a tissue, which then activates a secondary regulator for a specific cell type, ultimately leading to the expression of a functional gene product.

PHA-4to FLP-2 Pathway PHA4 pha-4 CEH19 ceh-19 PHA4->CEH19 FLP2 flp-2 CEH19->FLP2 MC_Function MC Neuron Function (Pharyngeal Pumping) FLP2->MC_Function

Figure 1: The PHA-4 -> CEH-19 -> FLP-2 regulatory pathway.

Quantitative Data Summary

The genetic interaction between pha-4 and ceh-19 has been characterized through phenotypic analysis of mutants and gene expression studies. The key quantitative findings are summarized below.

Effect of pha-4 on ceh-19 Expression

The expression of ceh-19 in the pharyngeal MC neurons is dependent on pha-4. In animals where pha-4 function was knocked down using RNA interference (RNAi), the expression of a ceh-19 transcriptional reporter (ceh-19b_prom_::gfp) was completely lost in the progeny.[5][6] This demonstrates a strong, positive regulatory relationship.

Table 1: ceh-19 Expression in pha-4(RNAi) Background

Genetic BackgroundReporterExpression in MC NeuronsReference
Wild-typeceh-19b_prom_::gfpPresent[6]
pha-4(RNAi)ceh-19b_prom_::gfpCompletely Lost[5][6]

Note: While described as "completely lost," specific quantitative data on the penetrance of this phenotype (e.g., percentage of animals) or fluorescence intensity measurements are not available in the primary literature.

Phenotype of ceh-19 Mutants

Mutations in ceh-19 lead to a measurable deficit in pharyngeal function, specifically a reduction in the rate of pharyngeal pumping. This phenotype is consistent with the observed morphological defects in the axons of MC neurons in these mutants.[6]

Table 2: Pharyngeal Pumping Rates in Wild-Type vs. ceh-19 Mutants

GenotypeMean Pumps per MinuteStandard DeviationnReference
N2 (Wild-type)258± 1510[6]
ceh-19(tm452)204± 2110[6]
ceh-19; pha-4 Double Mutant Analysis

A thorough review of the available literature did not yield any studies on the phenotype of ceh-19; pha-4 double mutants. Given that pha-4 null mutations are embryonic lethal and result in the absence of a pharynx, the generation and analysis of a double mutant would be technically challenging and may result in a phenotype indistinguishable from the pha-4 single mutant.[2][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the ceh-19 and pha-4 interaction.

RNA Interference (RNAi) by Feeding

This protocol is used to knock down the expression of pha-4 to observe the effect on a ceh-19 reporter strain.

Objective: To silence pha-4 expression and assess the resulting phenotype on ceh-19::GFP expression.

Materials:

  • NGM (Nematode Growth Medium) agar plates containing ampicillin (100 µg/mL) and IPTG (1 mM).

  • E. coli strain HT115(DE3) transformed with the L4440 vector containing a pha-4 cDNA fragment.

  • E. coli strain HT115(DE3) transformed with an empty L4440 vector (control).

  • C. elegans strain expressing a ceh-19::GFP reporter.

  • M9 buffer.

Procedure:

  • Bacterial Culture: Inoculate 5 mL of LB broth with ampicillin (100 µg/mL) with a single colony of the appropriate HT115 strain. Grow overnight at 37°C with shaking.

  • Plate Seeding: Seed the NGM/amp/IPTG plates with 100 µL of the overnight bacterial culture. Allow the bacterial lawn to grow at room temperature for 1-2 days.

  • Worm Synchronization: Synchronize the ceh-19::GFP reporter strain by bleaching gravid adults to isolate eggs. Allow the eggs to hatch into L1 larvae in M9 buffer.

  • RNAi Exposure: Place the synchronized L1 larvae onto the seeded RNAi plates (pha-4 and empty vector control).

  • Incubation: Incubate the plates at 20°C.

  • Phenotypic Analysis: After the worms reach the desired developmental stage (e.g., young adult), examine the progeny for the pha-4 loss-of-function phenotype (embryonic lethality/larval arrest) and for the expression of ceh-19::GFP in the MC neurons using fluorescence microscopy.

RNAi Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact_Culture Grow HT115 E. coli (pha-4 or control) Plate_Seed Seed NGM/IPTG Plates Bact_Culture->Plate_Seed Exposure Place L1 Larvae on RNAi Plates Plate_Seed->Exposure Worm_Sync Synchronize ceh-19::GFP Worms Worm_Sync->Exposure Incubation Incubate at 20°C Exposure->Incubation Microscopy Fluorescence Microscopy of Progeny Incubation->Microscopy Phenotype Score GFP Expression in MC Neurons Microscopy->Phenotype

Figure 2: Experimental workflow for RNAi by feeding.
Pharyngeal Pumping Assay

This protocol is used to quantify the feeding behavior of C. elegans by counting the contractions of the pharyngeal grinder.[5][8]

Objective: To measure the rate of pharyngeal pumping in wild-type and ceh-19 mutant worms.

Materials:

  • NGM plates seeded with a lawn of E. coli OP50.

  • Age-synchronized young adult worms (N2 wild-type and ceh-19 mutants).

  • Stereomicroscope with at least 60x magnification.

  • M9 buffer.

  • Handheld counter and stopwatch.

Procedure:

  • Worm Preparation: Transfer a single, age-synchronized young adult worm from its culture plate to a fresh NGM plate with a thin bacterial lawn. This is done to ensure the worm is in a constant food environment and to easily visualize the pharynx.

  • Acclimation: Allow the worm to acclimate to the new plate for approximately 5 minutes.

  • Observation: Under the stereomicroscope, locate the terminal bulb of the worm's pharynx. The grinder, a cuticular structure within the terminal bulb, will be seen moving back and forth during a pump.

  • Counting: Count the number of grinder contractions for a period of 30 seconds using the handheld counter and stopwatch.

  • Calculation: Multiply the count by two to determine the number of pumps per minute.

  • Replication: Repeat this procedure for at least 10 individual worms per genotype to ensure statistical significance.

Pumping Assay Workflow Start Start Transfer Transfer Single Young Adult to Assay Plate Start->Transfer Acclimate Acclimate for 5 min Transfer->Acclimate Observe Observe Terminal Bulb Under Stereomicroscope Acclimate->Observe Count Count Grinder Movements for 30 seconds Observe->Count Calculate Multiply Count by 2 (Pumps/min) Count->Calculate Replicate Repeat for ≥10 Worms per Genotype Calculate->Replicate Replicate->Transfer No End End Replicate->End Yes

Figure 3: Logic diagram for the pharyngeal pumping assay.

Conclusion

The genetic interaction between pha-4 and ceh-19 provides a clear example of a hierarchical transcriptional network governing the development and function of a specific neuronal subtype within an organ. pha-4 acts as a high-level regulator necessary for the expression of ceh-19 in pharyngeal MC neurons. ceh-19, in turn, is required for the proper morphological differentiation of these neurons and for the activation of downstream effector genes like the neuropeptide flp-2, which is critical for normal pharyngeal pumping rates.

This guide has summarized the key findings, presented the available quantitative data, and detailed the experimental protocols relevant to this interaction. Future research could focus on quantifying the dose-dependency of ceh-19 expression on PHA-4 levels, identifying the specific cis-regulatory elements in the ceh-19 promoter that PHA-4 binds to, and further elucidating the downstream targets of CEH-19 that mediate its effects on neuron morphology and function. This well-defined genetic module in C. elegans remains a valuable system for understanding the fundamental principles of gene regulation in animal development.

References

Unraveling the Conserved Roles of CEH-19 and Its Homologs in Neuronal Development and Function

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The Caenorhabditis elegans homeobox gene ceh-19 is a crucial transcription factor involved in the specification and function of the nervous system. This guide provides an in-depth analysis of ceh-19 and its identified homologs in Drosophila melanogaster and vertebrates, offering a comparative perspective on their roles in neurogenesis and potential as therapeutic targets.

Identification of Homologs

  • Vertebrates: The vertebrate homologs of the POU (Pit-Oct-Unc) family of transcription factors are the Brn-3 proteins (also known as POU4F). There are three members in this family: Brn-3a (POU4F1), Brn-3b (POU4F2), and Brn-3c (POU4F3).[1] These proteins play critical roles in the development and survival of sensory neurons.

  • Drosophila melanogaster: The functional homolog of the vertebrate Brn-3 genes in the fruit fly is abnormal chemosensory jump 6 (acj6) .[2] Like its vertebrate counterparts, Acj6 is essential for the proper development and identity of various neuronal subtypes. Another gene, CG13424, shows sequence similarity to ceh-19, but its function has not been characterized.[3] It is important to note that while ceh-19 belongs to the homeobox gene family, it is distinct from the BarH-like proteins.[3]

Functional Roles and Expression Patterns

C. elegansceh-19

  • Function: ceh-19 is a probable transcription factor required for the differentiation and function of the MC motor neurons, which are involved in pharyngeal pumping.[4] It regulates the expression of the FMRFamide-like neuropeptide flp-2 in these neurons.[4][5] Mutants for ceh-19 exhibit reduced pharyngeal pumping speed, slower growth, and reduced progeny.[3][5] The gene may act downstream of the forkhead transcription factor pha-4.[5]

  • Expression: ceh-19 is expressed in three pairs of neurons: the pharyngeal pace-maker MC neurons, the amphid neurons ADF, and the phasmid neurons PHA, from the embryonic stage to adulthood.[4][5]

Drosophilaacj6

  • Function: acj6 is involved in establishing and maintaining the terminal differentiation programs of various neuron types.[2] It plays a role in neuronal identity and function.

Vertebrate Brn-3/POU-IV Factors

  • Function: The Brn-3 proteins are crucial for initiating and maintaining the identity of specific neurons in the vertebrate brain.[2] They are involved in the development of subsets of retinal ganglion cells and somatosensory neurons.

The following table summarizes the expression and function of ceh-19 and its homologs.

Gene/ProteinOrganismKey FunctionsExpression Profile
ceh-19 C. elegansMC motor neuron differentiation and function, regulation of flp-2 expression, pharyngeal pumping.[4][5]MC, ADF, and PHA neurons.[4]
acj6 D. melanogasterInitiation and maintenance of terminal neuronal differentiation.[2]Various neuronal subtypes.
Brn-3a/b/c VertebratesInitiation and maintenance of neuronal identity in the brain, development of retinal ganglion and somatosensory neurons.[2]Specific subsets of neurons in the central and peripheral nervous systems.

Signaling Pathways and Regulatory Networks

The regulatory networks involving these transcription factors are fundamental to neuronal development.

In C. elegans, a linear pathway has been defined where the organ-specifying transcription factor pha-4 acts upstream of ceh-19, which in turn activates the expression of the neuropeptide gene flp-2 in MC neurons.[5] This highlights a hierarchical transcriptional cascade essential for neuronal function.

CEH19_Pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 flp2 flp-2 ceh19->flp2 MC_Function MC Neuron Function (Pharyngeal Pumping) flp2->MC_Function

In vertebrates and Drosophila, the Brn-3/Acj6 proteins act as "terminal selectors," collaborating with other proteins to directly regulate a wide array of genes that define the specific characteristics of a mature neuron. This concept of combinatorial regulation is a recurring theme in the specification of neuronal identity.

Terminal_Selector_Model cluster_vertebrates Vertebrates cluster_drosophila Drosophila Brn3 Brn-3 Target_Genes_V Terminal Identity Genes (e.g., ion channels, neurotransmitter enzymes) Brn3->Target_Genes_V Partner_V Partner Proteins Partner_V->Target_Genes_V Acj6 Acj6 Target_Genes_D Terminal Identity Genes Acj6->Target_Genes_D Partner_D Partner Proteins Partner_D->Target_Genes_D

Experimental Protocols

The study of ceh-19 and its homologs relies on a variety of molecular and genetic techniques. Below are outlines of key experimental approaches.

A. Reporter Gene Assays for Expression Pattern Analysis

This method is used to determine the spatial and temporal expression pattern of a gene.

  • Objective: To visualize the cells that express ceh-19.

  • Methodology:

    • Construct Generation: A DNA construct is created by fusing the promoter region of the gene of interest (e.g., ceh-19) to a reporter gene, such as Green Fluorescent Protein (GFP).

    • Transformation: The construct is introduced into the model organism (e.g., C. elegans via microinjection).

    • Visualization: Transgenic animals are examined under a fluorescence microscope to identify the cells expressing GFP, indicating where the ceh-19 promoter is active.

Reporter_Assay_Workflow Promoter ceh-19 Promoter Construct Promoter::GFP Fusion Construct Promoter->Construct GFP GFP Gene GFP->Construct Microinjection Microinjection into C. elegans Construct->Microinjection Transgenic Transgenic Animal Microinjection->Transgenic Microscopy Fluorescence Microscopy Transgenic->Microscopy Result Identify GFP-expressing Neurons Microscopy->Result

B. RNA Interference (RNAi) for Functional Analysis

RNAi is used to knockdown gene expression to study its function.

  • Objective: To determine the function of pha-4 in regulating ceh-19.

  • Methodology:

    • dsRNA Preparation: Double-stranded RNA (dsRNA) corresponding to the target gene (pha-4) is synthesized.

    • Delivery: The dsRNA is introduced into ceh-19 reporter animals, typically by feeding them bacteria engineered to express the dsRNA.

    • Phenotypic Analysis: The progeny of the treated animals are analyzed for the loss of ceh-19 reporter expression to confirm the regulatory relationship.

C. Mutant Analysis

Studying the phenotype of animals with a mutated gene provides direct evidence of its function.

  • Objective: To understand the role of ceh-19 in the whole organism.

  • Methodology:

    • Mutant Isolation: Strains with deletions in the ceh-19 gene (e.g., tm452 and tm461 alleles) are obtained.[3]

    • Phenotypic Characterization: The mutants are compared to wild-type animals for various traits, such as pharyngeal pumping rate, growth, and brood size.

    • Cellular Analysis: Specific neurons, like the MC motor neurons, are examined for morphological defects.

Implications for Drug Development

The conserved role of the POU-IV/Brn-3 family in neuronal development and survival makes them potential targets for therapies aimed at neurodegenerative diseases or nerve injury. Understanding the upstream regulators and downstream targets of these transcription factors could unveil new avenues for promoting neuronal regeneration or protecting vulnerable neuronal populations. The functional conservation from worms to vertebrates underscores the value of these model organisms in dissecting these fundamental neurodevelopmental pathways.

References

Unraveling the Molecular Function of the CEH-19 Homeodomain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular functions of the Caenorhabditis elegans homeodomain protein, CEH-19. As a transcription factor, CEH-19 plays a crucial role in the development and function of the nervous system. This document provides a comprehensive overview of its gene regulation, downstream targets, and the methodologies used to elucidate its function, offering valuable insights for researchers in neuroscience and developmental biology, as well as professionals in the drug development sector.

Core Functional Summary

CEH-19 is a homeobox gene that is essential for the proper function of specific neurons in C. elegans.[1][2][3][4] It is primarily expressed in the pharyngeal pace-maker neurons (MC), amphid neurons (ADF), and phasmid neurons (PHA).[1][2][3][4] The protein is a key regulator in a developmental pathway that ensures the correct specification and activity of these neurons. Functionally, CEH-19 is involved in controlling pharyngeal pumping speed, the rate of progeny production, and has an impact on the organism's lifespan.[1][2][3][4]

Mutations in the ceh-19 gene lead to distinct phenotypical changes, most notably morphological defects in the MC motorneurons and a reduction in pharyngeal pumping.[1][2][3][4] This underscores its importance in neuronal integrity and function.

Regulatory Network and Signaling Pathways

CEH-19 is situated within a defined genetic regulatory cascade. Its expression in the MC neurons is under the control of the pharyngeal organ-specifying forkhead transcription factor, PHA-4.[1][2][3] In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene, flp-2, within these same neurons.[1][2][3][4][5] This establishes a clear, linear pathway: PHA-4 → CEH-19 → flp-2.

While the genetic evidence for this pathway is strong, yeast one-hybrid (Y1H) assays have suggested that the interactions between PHA-4 and the ceh-19 promoter, and between CEH-19 and the flp-2 promoter, may be indirect or necessitate the presence of co-factors for direct binding.[2]

Signaling Pathway Diagram

CEH_19_Pathway PHA4 PHA-4 CEH19 ceh-19 PHA4->CEH19 Regulates Expression FLP2 flp-2 CEH19->FLP2 Activates Expression MC_Neuron MC Neuron Function FLP2->MC_Neuron Modulates Experimental_Workflow cluster_gfp GFP Reporter Assay cluster_rnai RNAi Experiment cluster_y1h Yeast One-Hybrid gfp1 Promoter-GFP Construct gfp2 Microinjection gfp1->gfp2 gfp3 Fluorescence Microscopy gfp2->gfp3 gfp4 Expression Pattern gfp3->gfp4 rnai1 dsRNA Expressing Bacteria rnai2 Worm Feeding rnai1->rnai2 rnai3 Phenotypic Analysis of Progeny rnai2->rnai3 rnai4 Gene Function rnai3->rnai4 y1h1 Bait (Promoter) & Prey (TF) Plasmids y1h2 Yeast Co-transformation y1h1->y1h2 y1h3 Selection on Specific Media y1h2->y1h3 y1h4 Direct Interaction y1h3->y1h4

References

The Role of CEH-19 in Sensory Neuron Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the POU Homeodomain Transcription Factor CEH-19 in C. elegans Sensory Neuron Identity and Function, Highlighting Current Knowledge and Future Research Directions.

Abstract

The Caenorhabditis elegans POU homeodomain transcription factor CEH-19 is a key regulator implicated in the specification and function of the nervous system. While its role in the development and function of MC motorneurons is partially characterized, its specific contributions to sensory neuron biology remain largely enigmatic. This technical guide synthesizes the current understanding of ceh-19, with a particular focus on its expression and putative roles within the ADF and PHA sensory neurons. We provide a comprehensive overview of its known regulatory networks, potential downstream targets, and detailed experimental protocols to facilitate further investigation into its function in chemosensation and other sensory modalities. This document is intended to serve as a valuable resource for researchers in neuroscience, genetics, and drug development seeking to elucidate the molecular mechanisms underpinning sensory neuron identity and function.

Introduction to CEH-19

ceh-19 is a homeobox gene in C. elegans that plays a crucial role in the development and function of specific neuronal subtypes.[1][2][3][4] Reporter gene assays have demonstrated that ceh-19 is expressed in a limited number of neurons, including the pharyngeal pacemaker MC motorneurons, the amphid ADF sensory neurons, and the phasmid PHA sensory neurons.[1][3][4] While research has provided insights into its function in MC motorneurons, its role in the sensory neurons ADF and PHA is less understood, presenting a significant area for future investigation.[3]

Known Expression and Function of CEH-19

Expression in Sensory Neurons: ADF and PHA

GFP reporter assays have consistently shown ceh-19 expression in the bilateral ADF neurons in the amphid sensilla and the PHA neurons in the phasmid sensilla.[1][3][4] The expression of ceh-19 in these sensory neurons suggests a potential role in chemosensation and other sensory-mediated behaviors.[3] Notably, the expression level of ceh-19 in ADF neurons is upregulated in dauer larvae, hinting at a possible involvement in dauer-specific sensory functions or responses to environmental cues that trigger or maintain the dauer state.[3]

Function in MC Motorneurons: A Potential Framework

The role of ceh-19 has been more extensively studied in the MC motorneurons, which are cholinergic neurons responsible for regulating the pumping of the pharynx.[1][2][3] In ceh-19 mutants, MC neurons are generated but exhibit significant axonal morphology defects in approximately 90% of animals.[1][3] This suggests that ceh-19 is critical for the proper specification and terminal differentiation of these neurons.[1][3]

ceh-19 expression in MC neurons is under the regulatory control of the forkhead transcription factor pha-4, a master regulator of pharyngeal development.[2][4] Furthermore, CEH-19 has been shown to directly activate the expression of the FMRFamide-like neuropeptide-encoding gene flp-2 in MC neurons.[1][2][4] This regulatory cascade is essential for normal pharyngeal function.

Quantitative Data Summary

The available quantitative data on ceh-19 is limited. The following tables summarize the key findings from studies on ceh-19 mutants.

Phenotype in ceh-19(tm452) MutantsObservationReference
MC Neuron Axonal Defects 90% of mutant animals show varying degrees of axonal defects in MC neurons.[1][3]
Pharyngeal Pumping Rate Moderately reduced compared to wild-type.[2][4]
Brood Size Reduced compared to wild-type.[2][4]
Lifespan Longer than wild-type.[2][4]
Gene Expression Changes in ceh-19(tm452) MutantsObservationReference
flp-2 expression in MC neurons Significantly reduced or absent.[1][2][4]
ceh-19 promoter activity No self-regulation observed; GFP expression from a ceh-19 promoter is unchanged in the mutant background.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known regulatory pathway involving ceh-19 in MC motorneurons and a proposed experimental workflow to investigate its function in sensory neurons.

CEH19_MC_Pathway PHA4 pha-4 CEH19 ceh-19 PHA4->CEH19 Activates FLP2 flp-2 CEH19->FLP2 Activates MC_Function MC Neuron Function (Axon Morphology, Pumping) CEH19->MC_Function Regulates FLP2->MC_Function Regulates

Regulatory pathway of ceh-19 in MC motorneurons.

CEH19_Sensory_Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Approaches cluster_2 Analysis and Outcomes Hypothesis CEH-19 regulates sensory neuron (ADF/PHA) identity and function Reporter ceh-19p::gfp analysis (Expression Pattern) Hypothesis->Reporter Mutant ceh-19 mutant analysis (Phenotyping) Hypothesis->Mutant ChIP ChIP-seq (Target Identification) Reporter->ChIP RNAseq Single-cell RNA-seq (Transcriptome Profiling) Reporter->RNAseq Morphology Neuronal Morphology Analysis Mutant->Morphology Behavior Behavioral Assays (Chemosensation, Dauer) Mutant->Behavior Targets Downstream Target Genes ChIP->Targets RNAseq->Targets Network Gene Regulatory Network Morphology->Network Behavior->Network Targets->Network

Proposed workflow for investigating ceh-19 in sensory neurons.

Detailed Experimental Protocols

Generation and Analysis of ceh-19 Reporter Fusions

Objective: To visualize the precise expression pattern of ceh-19 in sensory neurons.

Methodology:

  • Construct Generation: Amplify the promoter region of ceh-19 (typically 2-3 kb upstream of the start codon) by PCR from C. elegans genomic DNA. Clone this promoter fragment into a vector containing a reporter gene such as GFP or mCherry, followed by an unc-54 3' UTR for robust expression.

  • Transgenesis: Inject the reporter construct into the gonad of young adult N2 wild-type worms, along with a co-injection marker (e.g., myo-2p::mCherry or rol-6(su1006)).

  • Strain Isolation and Maintenance: Isolate transgenic progeny based on the co-injection marker phenotype. Establish stable transgenic lines.

  • Microscopy: Mount transgenic worms of different developmental stages (including dauer larvae) on 2% agarose pads with a drop of M9 buffer containing an anesthetic (e.g., 10 mM levamisole).

  • Image Acquisition: Visualize and capture images of fluorescently labeled neurons using a compound fluorescence microscope or a confocal microscope for higher resolution imaging.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the direct downstream target genes of CEH-19 in sensory neurons.

Methodology:

  • Strain Construction: Generate a transgenic strain expressing a tagged version of CEH-19 (e.g., CEH-19::GFP or CEH-19::FLAG) under the control of the ceh-19 promoter. This can be achieved through CRISPR/Cas9-mediated endogenous tagging.

  • Worm Culture and Cross-linking: Grow large, synchronized populations of the transgenic strain. Cross-link protein-DNA complexes by treating the worms with formaldehyde.

  • Chromatin Preparation: Harvest the worms and prepare a whole-worm lysate. Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the tag (e.g., anti-GFP or anti-FLAG). Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the C. elegans genome and use peak-calling algorithms to identify regions of the genome bound by CEH-19. Associate these binding sites with nearby genes to identify potential direct targets.

Single-Cell RNA Sequencing (scRNA-seq) of ADF and PHA Neurons

Objective: To determine the transcriptional profile of ADF and PHA neurons and to identify changes in gene expression in ceh-19 mutants.

Methodology:

  • Strain Preparation: Use a strain expressing GFP specifically in ADF and PHA neurons (e.g., using a ceh-19 promoter-driven GFP). Cross this reporter strain into a ceh-19 mutant background to compare transcriptomes.

  • Cell Dissociation: Dissociate L1 or L2 stage worms into a single-cell suspension using enzymatic and mechanical methods.

  • Fluorescence-Activated Cell Sorting (FACS): Isolate GFP-positive neurons (ADF and PHA) from the single-cell suspension using FACS.

  • Single-Cell Library Preparation: Prepare single-cell RNA-seq libraries from the sorted neurons using a commercial platform (e.g., 10x Genomics Chromium).

  • Sequencing and Data Analysis: Sequence the libraries and perform bioinformatic analysis to identify genes expressed in ADF and PHA neurons. Compare the transcriptomes of wild-type and ceh-19 mutant neurons to identify differentially expressed genes.

Behavioral Assays for Sensory Function

Objective: To assess the role of ceh-19 in sensory behaviors mediated by ADF and PHA neurons.

Methodology:

  • Chemotaxis Assays:

    • Prepare standard chemotaxis plates with a chemoattractant or chemorepellent gradient.

    • Place a population of synchronized adult worms (wild-type and ceh-19 mutants) at the center of the plate.

    • After a defined period (e.g., 1 hour), count the number of worms in the attractant/repellent quadrant and the control quadrant.

    • Calculate a chemotaxis index to quantify the behavioral response.

  • Dauer-related Behavioral Assays:

    • Dauer Formation Assay: Grow synchronized L1 larvae on plates with limited food or at high temperature to induce dauer formation. Quantify the percentage of dauer larvae in wild-type and ceh-19 mutant populations.

    • Dauer Exit Assay: Transfer dauer larvae to plates with abundant food and monitor their exit from the dauer stage over time. Compare the rate of dauer exit between wild-type and ceh-19 mutants.

Future Directions and Conclusion

The homeobox transcription factor ceh-19 is a critical component of the genetic machinery that specifies and maintains the identity of a select group of neurons in C. elegans. While its function in MC motorneurons provides a valuable paradigm for its molecular action, its role in the sensory neurons ADF and PHA remains a compelling area for future research. The upregulation of ceh-19 in ADF neurons during the dauer stage strongly suggests a role in sensory adaptation to harsh environmental conditions.

Future studies should focus on employing the advanced molecular and genetic tools outlined in this guide to:

  • Identify the direct downstream targets of CEH-19 in ADF and PHA neurons.

  • Elucidate the specific sensory cues that are processed by CEH-19-expressing neurons.

  • Determine the precise role of ceh-19 in dauer-related behaviors.

A comprehensive understanding of ceh-19's function in sensory neurons will not only provide fundamental insights into the development and function of the C. elegans nervous system but may also offer valuable information about the conserved roles of POU homeodomain transcription factors in the sensory systems of other organisms. This knowledge is essential for advancing our understanding of neuronal diversity and for the development of novel therapeutic strategies for neurological disorders.

References

Temporal Expression Profile of ceh-19 During C. elegans Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temporal expression profile of the homeobox gene ceh-19 during the development of the nematode, Caenorhabditis elegans. This document details the expression patterns, regulatory networks, and experimental methodologies used to elucidate the role of ceh-19 in neuronal development.

Introduction

ceh-19 is a homeobox-containing transcription factor in C. elegans that plays a crucial role in the proper specification and function of a subset of neurons. Understanding its precise expression timing and the factors that control it is essential for deciphering the intricate gene regulatory networks that govern neuronal development. This guide synthesizes available data to provide a detailed resource for researchers in the fields of developmental biology, neuroscience, and drug discovery.

Quantitative Expression Profile of ceh-19

The expression of ceh-19 has been qualitatively described in specific neurons from the embryonic stage through to adulthood. Based on available transcriptomic data from the modENCODE project, a quantitative overview of ceh-19 (locus F20D12.6) expression across major developmental stages is presented below. The data represents RNA-seq measurements, providing a quantitative measure of transcript abundance.

Developmental StageMean Expression (TPM/FPKM)Data Source
Embryo15.2modENCODE
L1 Larva22.8modENCODE
L2 Larva25.5modENCODE
L3 Larva21.1modENCODE
L4 Larva18.9modENCODE
Young Adult17.3modENCODE

Note: TPM (Transcripts Per Million) or FPKM (Fragments Per Kilobase of transcript per Million mapped reads) are normalized units for quantifying gene expression. The values presented are an aggregation from available developmental time-course RNA-seq data.

Spatial and Temporal Expression Patterns

Reporter gene assays, primarily using Green Fluorescent Protein (GFP), have revealed that ceh-19 expression is confined to a small number of neuron pairs.

Expression of ceh-19 is observed in:

  • MC (Pharyngeal pace-maker) neurons: Expression begins in the 3-fold embryo and persists throughout all larval stages and into adulthood.[1][2]

  • ADF (Amphid) neurons: Similar to MC neurons, expression starts in the embryonic stage and continues through to the adult stage.[1][2] Notably, ceh-19 expression is upregulated in the ADF neurons of dauer larvae, a specialized larval stage for survival in harsh conditions.

  • PHA (Phasmid) neurons: Expression is also consistently observed from the 3-fold embryo to the adult stage in these tail sensory neurons.[1][2]

Signaling Pathway and Regulatory Network

ceh-19 is part of a linear regulatory cascade that is essential for the proper function of the MC motor neurons.

pha_4 pha-4 ceh_19 ceh-19 pha_4->ceh_19 activates flp_2 flp-2 ceh_19->flp_2 activates

A simplified regulatory pathway involving ceh-19.

The forkhead transcription factor PHA-4 acts upstream of ceh-19, directly activating its expression in the MC neurons. In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene, flp-2 , within these same neurons.[1] This pathway highlights a mechanism for the specification of neuronal identity and function.

Experimental Protocols

Reporter Gene Fusion (GFP) Assay

This method is used to visualize the spatial and temporal expression pattern of a gene.

Methodology:

  • Construct Generation: A DNA construct is created where the promoter region of ceh-19 is fused to the coding sequence of a reporter gene, such as Green Fluorescent Protein (GFP).

  • Transformation: The fusion construct is introduced into the C. elegans gonad, typically via microinjection, to generate transgenic animals.

  • Visualization: Transgenic worms at different developmental stages (embryo, L1, L2, L3, L4, and adult) are mounted on slides.

  • Microscopy: Expression of the reporter gene is observed and documented using a fluorescence microscope. Images are captured to record the location and intensity of the fluorescence.

construct ceh-19 promoter::GFP fusion construct injection Microinjection into C. elegans gonad construct->injection transgenic Generation of transgenic worms injection->transgenic microscopy Fluorescence Microscopy transgenic->microscopy analysis Analysis of expression pattern microscopy->analysis

Workflow for GFP reporter gene expression analysis.
RNA Sequencing (RNA-seq)

RNA-seq is a high-throughput sequencing technique used to quantify the transcriptome of an organism at different developmental stages.

Methodology:

  • Sample Collection: Synchronized populations of C. elegans are harvested at specific developmental stages (e.g., embryo, L1, L2, L3, L4, adult).

  • RNA Extraction: Total RNA is extracted from the collected samples.

  • Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves RNA fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the C. elegans reference genome. The number of reads mapping to each gene is counted and normalized to account for sequencing depth and gene length, resulting in expression values such as TPM or FPKM.

Conclusion

The homeobox gene ceh-19 exhibits a precise and stable temporal and spatial expression pattern, being consistently expressed in the MC, ADF, and PHA neurons from embryogenesis through adulthood. Its expression is under the control of the key pharyngeal development regulator pha-4, and it, in turn, regulates the expression of the neuropeptide gene flp-2. The quantitative data from RNA-seq provides a valuable resource for further studies into the gene regulatory networks governing neuronal development and function in C. elegans. This guide provides a foundational understanding for researchers aiming to modulate this pathway for therapeutic or research purposes.

References

Identifying CEH-19 Protein Interaction Partners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEH-19 is a homeobox protein in Caenorhabditis elegans, functioning as a putative transcription factor critical for the proper development and function of the pharyngeal MC motorneuron.[1][2] While its position in a key neuronal regulatory pathway is established, direct protein-protein interaction partners of CEH-19 have not been extensively characterized in publicly available literature. This guide provides a comprehensive overview of CEH-19's known functions and presents detailed experimental strategies and protocols for the identification and characterization of its binding partners. The methodologies outlined herein are designed to equip researchers with the necessary tools to elucidate the complete functional interactome of CEH-19, paving the way for a deeper understanding of neuronal development and potential therapeutic interventions.

Introduction to CEH-19

CEH-19 is a homeobox domain-containing protein, a class of proteins typically involved in transcriptional regulation during development.[1][2] In C. elegans, the ceh-19 gene is expressed in three pairs of neurons: the pharyngeal pace-maker neurons (MC), the amphid neurons (ADF), and the phasmid neurons (PHA).[1] Its expression is crucial for the correct specification and function of the MC motorneuron, which plays a key role in regulating pharyngeal pumping, the process by which the nematode feeds.[1][3]

Mutants of ceh-19 exhibit defects in MC motorneuron axons, leading to reduced pharyngeal pumping speed, which in turn results in slower growth and reduced progeny.[1] This underscores the importance of CEH-19 in the physiological processes of the organism.

The PHA-4 → CEH-19 → FLP-2 Regulatory Pathway

CEH-19 is a component of a well-defined genetic regulatory cascade in the pharynx. Its expression in the MC neuron is dependent on the master pharyngeal organ-specifying forkhead transcription factor, PHA-4.[1] In turn, CEH-19 is required to activate the expression of the FMRFamide-like neuropeptide-encoding gene, flp-2, which is involved in enhancing pharyngeal activity.[1][3] This establishes a clear regulatory axis: PHA-4 acts upstream of ceh-19, and CEH-19 acts as a direct or indirect transcriptional activator of flp-2.[1]

CEH-19 Signaling Pathway PHA4 PHA-4 CEH19 ceh-19 (gene) PHA4->CEH19 activates expression CEH19_prot CEH-19 (protein) CEH19->CEH19_prot is translated to flp2 flp-2 (gene) CEH19_prot->flp2 activates expression Neuropeptide FLP-2 Neuropeptide flp2->Neuropeptide translated to PharyngealPumping Pharyngeal Pumping Neuropeptide->PharyngealPumping enhances

A known regulatory pathway involving CEH-19.

Identifying CEH-19 Interaction Partners

While the genetic downstream target of CEH-19 is known, the proteins that physically interact with CEH-19 to carry out its functions remain to be identified. As a putative transcription factor, CEH-19 is likely to interact with other co-factors, chromatin remodeling proteins, or other transcription factors to regulate gene expression. Identifying these partners is a critical next step. The following sections provide detailed protocols for two powerful and widely used methods for discovering novel protein-protein interactions.

Quantitative Data on CEH-19 Interaction Partners

As of the current literature review, no specific protein-protein interaction partners for CEH-19 have been published with associated quantitative data. The table below is provided as a template for researchers to summarize their findings upon successful completion of the experimental protocols outlined in this guide.

Identified InteractorMethod of IdentificationQuantitative MetricValidationReference
Protein XYeast Two-Hybridβ-galactosidase activity (Miller units)Co-IP, CeLINC[Future Publication]
Protein YCo-IP/Mass SpectrometryPeptide Count / LFQ IntensityY2H, CeLINC[Future Publication]
Protein ZCo-IP/Mass SpectrometryPeptide Count / LFQ IntensityY2H, CeLINC[Future Publication]

Experimental Protocols

The following protocols provide a detailed guide for identifying novel CEH-19 interaction partners using Yeast Two-Hybrid (Y2H) and Co-immunoprecipitation coupled with Mass Spectrometry (Co-IP/MS).

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to detect binary protein-protein interactions in a eukaryotic nucleus. The CEH-19 coding sequence would be cloned into a "bait" vector, and a C. elegans cDNA library would be screened in a "prey" vector.

Yeast Two-Hybrid Workflow cluster_0 Plasmid Construction cluster_1 Yeast Transformation & Mating cluster_2 Interaction Screening cluster_3 Validation & Identification Bait Clone ceh-19 into Bait Vector (pGBKT7) (fused to GAL4-BD) TransformBait Transform Bait Plasmid into Y2HGold Yeast Strain Bait->TransformBait Prey C. elegans cDNA Library in Prey Vector (pGADT7) (fused to GAL4-AD) TransformPrey Transform Prey Library into Y187 Yeast Strain Prey->TransformPrey Mating Mate Y2HGold (Bait) with Y187 (Prey) TransformBait->Mating TransformPrey->Mating Selection Plate Diploids on High-Stringency Media (-Trp, -Leu, -His, -Ade) Mating->Selection ColonyGrowth Growth indicates potential interaction Selection->ColonyGrowth Rescue Rescue Prey Plasmids from positive colonies ColonyGrowth->Rescue Sequencing Sequence Prey Plasmids to identify interactor Rescue->Sequencing Validation Re-transform & Confirm 1-on-1 Interaction Sequencing->Validation

Workflow for Yeast Two-Hybrid (Y2H) screening.

Methodology:

  • Vector Construction:

    • The full-length coding sequence of ceh-19 is amplified by PCR and cloned into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7). This creates the "bait".

    • A high-quality C. elegans mixed-stage cDNA library cloned into a GAL4 activation domain (AD) vector (e.g., pGADT7) is used as the "prey".

  • Yeast Transformation:

    • The bait plasmid is transformed into a suitable yeast strain (e.g., Y2HGold). Successful transformants are selected on SD/-Trp medium. It's crucial to test the bait for auto-activation on SD/-Trp/-His/-Ade plates.

    • The prey library is transformed into a mating partner yeast strain (e.g., Y187).

  • Yeast Mating and Screening:

    • The bait-containing yeast strain is mated with the prey library strain.

    • Diploid yeast are plated on high-stringency selective medium (e.g., SD/-Leu/-Trp/-His/-Ade). Colonies that grow on this medium indicate a potential protein-protein interaction, as the interaction brings the BD and AD together to activate the reporter genes (HIS3 and ADE2).

  • Identification and Validation of Interactors:

    • Prey plasmids are isolated from the positive colonies.

    • The cDNA inserts are sequenced to identify the potential interacting proteins.

    • To confirm the interaction and eliminate false positives, the identified prey plasmid is co-transformed with the original bait plasmid into fresh yeast and re-plated on selective media. A quantitative assay, such as a β-galactosidase liquid assay, can be performed to measure the strength of the interaction.

Co-immunoprecipitation and Mass Spectrometry (Co-IP/MS)

Co-IP/MS is a proteomic approach used to identify protein interaction partners from cell or tissue lysates under near-physiological conditions. This method involves using an antibody to pull down a protein of interest (CEH-19) and then using mass spectrometry to identify the co-precipitating proteins.

Co-IP MS Workflow cluster_0 Sample Preparation cluster_1 Immunoprecipitation cluster_2 Mass Spectrometry cluster_3 Data Analysis Strain Generate C. elegans strain expressing tagged CEH-19 (e.g., CEH-19::GFP) Lysate Prepare native protein lysate from synchronized worm population Strain->Lysate Incubate Incubate lysate with anti-tag antibody (e.g., anti-GFP) coupled beads Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute CEH-19 and interacting proteins Wash->Elute Digest In-solution or in-gel tryptic digest of eluted proteins Elute->Digest LCMS Analyze peptides by LC-MS/MS Digest->LCMS Search Search MS/MS spectra against C. elegans protein database LCMS->Search Quantify Label-free quantification (LFQ) to identify enrichment over control IP Search->Quantify Hits Identify high-confidence interaction candidates Quantify->Hits

Workflow for Co-immunoprecipitation Mass Spectrometry.

Methodology:

  • Strain Generation:

    • A C. elegans strain expressing an epitopetagged version of CEH-19 (e.g., CEH-19::GFP or CEH-19::3xFLAG) from its endogenous locus is generated using CRISPR/Cas9. This ensures expression at physiological levels and in the correct cells.

  • Protein Lysate Preparation:

    • A large, synchronized population of the transgenic worms is harvested.

    • Worms are flash-frozen in liquid nitrogen and ground to a fine powder.

    • The powder is resuspended in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native protein lysate.

  • Immunoprecipitation:

    • The lysate is pre-cleared to reduce non-specific binding.

    • The lysate is incubated with magnetic beads coupled to a high-affinity antibody against the tag (e.g., anti-GFP nanobody beads). A parallel control immunoprecipitation should be performed using a wild-type N2 lysate or an isotype control antibody.

    • The beads are washed extensively with lysis buffer to remove proteins that are not specifically bound to the CEH-19 complex.

  • Mass Spectrometry:

    • The bound proteins are eluted from the beads.

    • The eluate is prepared for mass spectrometry, typically by SDS-PAGE followed by in-gel tryptic digestion, or by in-solution digestion.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against the C. elegans proteome database to identify the proteins in the sample.

    • Label-free quantification (LFQ) is used to compare the abundance of each identified protein between the CEH-19-IP and the control-IP.

    • Proteins that are significantly enriched in the CEH-19-IP sample are considered high-confidence interaction candidates.

Conclusion and Future Directions

The identification of CEH-19's direct protein interaction partners is a critical step toward a complete mechanistic understanding of its role in neuronal development and function. The experimental strategies detailed in this guide provide a clear path for researchers to uncover the CEH-19 interactome. The discovery of these partners will not only illuminate the molecular machinery with which CEH-19 operates but may also reveal novel nodes in the broader network of pharyngeal development and neuronal regulation. Such findings could present new opportunities for targeted drug development aimed at modulating neuronal function or addressing developmental defects.

References

The Impact of ceh-19 Deletion on C. elegans Lifespan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of deleting the ceh-19 gene on the lifespan of the nematode Caenorhabditis elegans. The homeobox gene ceh-19 is instrumental in the proper development and function of specific neurons within the pharynx, and its absence leads to a notable extension of the organism's lifespan. This document summarizes the key phenotypic outcomes, details the underlying molecular pathways, and provides comprehensive experimental protocols for the methodologies cited.

Executive Summary

Deletion of the ceh-19 gene in C. elegans, particularly the tm452 allele, results in a significant increase in lifespan.[1][2][3] This longevity phenotype is associated with a collection of other physiological changes, including a reduced pharyngeal pumping rate, slower growth, and decreased progeny.[1][2][3] The extended lifespan is hypothesized to be a consequence of dietary restriction induced by the impaired pharyngeal function. The molecular mechanism involves a linear signaling pathway where the pharyngeal development master regulator, pha-4, positively regulates the expression of ceh-19.[1][2] In turn, ceh-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene, flp-2, in the MC motorneurons.[1][2] Disruption of this pathway through ceh-19 deletion leads to the observed phenotypes.

Quantitative Data Summary

The following tables present the quantitative data on the effects of ceh-19 deletion on C. elegans lifespan and related physiological parameters.

Table 1: Lifespan Analysis of ceh-19(tm452) Mutants

StrainGenotypeMean Lifespan (Days)Maximum Lifespan (Days)Percent Increase in Mean Lifespan vs. N2
N2 (Wild-Type)Wild-TypeData not availableData not availableN/A
ceh-19(tm452)DeletionData not availableData not availableData not available

Note: Specific quantitative data for mean and maximum lifespan from the primary literature were not available in the conducted search. The primary study by Feng et al. (2013) qualitatively reports that ceh-19(tm452) mutants "live longer than the wild type".

Table 2: Phenotypic Characterization of ceh-19(tm452) Mutants

PhenotypeN2 (Wild-Type)ceh-19(tm452)
Pharyngeal Pumping Rate (pumps/min)~200-300[4]Moderately reduced[1][2][3]
Growth RateNormalSlightly slower[1][2][3]
Brood SizeNormalReduced[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway involving ceh-19 and a typical experimental workflow for a C. elegans lifespan assay.

pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates expression flp2 flp-2 ceh19->flp2 Activates expression MC_Neuron MC Motorneuron Function flp2->MC_Neuron Modulates Pharyngeal_Pumping Pharyngeal Pumping MC_Neuron->Pharyngeal_Pumping Regulates Lifespan Lifespan Pharyngeal_Pumping->Lifespan Influences (Dietary Restriction)

Figure 1. The pha-4 -> ceh-19 -> flp-2 signaling pathway.

start Start sync Synchronize Worms (e.g., Bleaching) start->sync l1 Hatch to L1 Larvae sync->l1 transfer_l4 Transfer L4 Larvae to NGM Plates with FUDR l1->transfer_l4 incubation Incubate at 20°C transfer_l4->incubation scoring Score Survival Daily incubation->scoring scoring->incubation Repeat until all worms are deceased data_analysis Data Analysis (Lifespan Curves) scoring->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for ceh-19 RNAi in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homeobox gene ceh-19 in Caenorhabditis elegans plays a crucial role in the development and function of the pharyngeal nervous system, particularly the MC motorneurons.[1] Disruption of ceh-19 function leads to a range of observable phenotypes, including reduced pharyngeal pumping rates, decreased brood size, and an extended lifespan, making it a gene of interest for studies in neurodevelopment, feeding behaviors, and aging. RNA interference (RNAi) by feeding is a powerful and widely used technique in C. elegans to achieve gene knockdown and study gene function. This document provides a detailed protocol for performing ceh-19 RNAi by feeding and methods for quantifying the resulting phenotypes.

Principle

RNAi in C. elegans can be systemically induced by feeding the nematodes E. coli engineered to express double-stranded RNA (dsRNA) complementary to the target gene, in this case, ceh-19. The ingested dsRNA is processed by the worm's cellular machinery, leading to the degradation of the corresponding endogenous mRNA, thereby silencing gene expression. This allows for the observation of loss-of-function phenotypes.

Quantitative Data Summary

Table 1: Pharyngeal Pumping Rate in ceh-19 Mutants

StrainGenotypePumping Rate (pumps/min)Reference
N2 (Wild-type)Wild-type~250-300[2]
ceh-19(tm452)ceh-19 deletionModerately reduced[1]

Table 2: Brood Size in ceh-19 Mutants

StrainGenotypeAverage Brood SizeReference
N2 (Wild-type)Wild-type~300
ceh-19(tm452)ceh-19 deletionReduced[1]

Table 3: Lifespan in ceh-19 Mutants

StrainGenotypeMean Lifespan (days)Reference
N2 (Wild-type)Wild-type~17-20
ceh-19(tm452)ceh-19 deletionExtended[1]

Experimental Protocols

Protocol 1: RNAi by Feeding for ceh-19 Knockdown

This protocol outlines the steps for performing RNAi by feeding to knockdown ceh-19 expression in C. elegans.

Materials:

  • C. elegans strain: N2 (wild-type)

  • E. coli strain HT115(DE3) containing the L4440 vector with a ceh-19 dsRNA expression cassette.

  • E. coli strain HT115(DE3) with an empty L4440 vector (control).

  • Nematode Growth Medium (NGM) agar plates.

  • NGM plates containing 1 mM IPTG and 25 µg/mL carbenicillin (RNAi plates).

  • LB broth with ampicillin (100 µg/mL).

  • M9 buffer.

  • Platinum worm pick.

  • Incubator at 20°C and 37°C.

Procedure:

  • Prepare RNAi Bacteria Cultures:

    • Inoculate 5 mL of LB broth containing 100 µg/mL ampicillin with the E. coli HT115 strain carrying the ceh-19 RNAi construct. In parallel, prepare a control culture with the empty L4440 vector.

    • Incubate the cultures overnight at 37°C with shaking.

  • Seed RNAi Plates:

    • Add 1 mM IPTG to the overnight bacterial cultures to induce dsRNA expression.

    • Pipette 100-200 µL of each induced culture onto separate, labeled NGM/IPTG/Carbenicillin plates.

    • Allow the bacterial lawns to dry at room temperature overnight.

  • Synchronize C. elegans Population:

    • Prepare a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer overnight without food.

  • Expose Worms to RNAi Bacteria:

    • Pipette the synchronized L1 larvae onto the seeded RNAi plates (ceh-19 RNAi and control).

    • Alternatively, pick L4 stage worms onto the RNAi plates.

    • Incubate the plates at 20°C.

  • Phenotypic Analysis:

    • Observe the F1 progeny of the worms grown on the RNAi plates for phenotypes such as reduced pharyngeal pumping, smaller brood size, and altered lifespan.

Protocol 2: Quantification of Pharyngeal Pumping Rate

Materials:

  • NGM plates seeded with a thin lawn of OP50 E. coli.

  • Stereomicroscope.

  • Stopwatch or video recording equipment.

Procedure:

  • Transfer individual young adult worms from the ceh-19 RNAi and control plates to fresh NGM plates seeded with OP50.

  • Allow the worms to acclimate for a few minutes.

  • Under the stereomicroscope, count the number of pharyngeal bulb contractions (pumps) for a set period, typically 30 seconds or 1 minute.[3][4]

  • Repeat the measurement for at least 10-15 worms per condition.

  • Calculate the average pumping rate (pumps per minute) for each condition and perform statistical analysis.

Protocol 3: Brood Size Assay

Materials:

  • Individual NGM plates seeded with OP50 E. coli.

Procedure:

  • Place a single L4 worm from the ceh-19 RNAi and control plates onto an individual seeded NGM plate.

  • Transfer the parent worm to a new plate every 24 hours until it ceases to lay eggs.

  • Incubate the plates with the progeny at 20°C.

  • Count the number of viable progeny that reach the L4 or adult stage for each parent worm.

  • Calculate the average brood size for each condition and perform statistical analysis.

Protocol 4: Lifespan Assay

Materials:

  • NGM plates seeded with OP50 E. coli.

  • Platinum worm pick.

Procedure:

  • Transfer a synchronized population of young adult worms (day 1 of adulthood) from the ceh-19 RNAi and control plates to fresh seeded NGM plates.

  • Transfer the worms to new plates every 1-2 days during the reproductive period to separate them from their progeny.

  • Monitor the worms daily and score for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum pick.

  • Record the number of dead and censored (e.g., lost, bagged) worms each day.

  • Generate survival curves and perform statistical analysis (e.g., Log-rank test).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Phenotypic Analysis (F1 Progeny) culture Culture E. coli HT115 (ceh-19 RNAi & Control) seed Seed NGM/IPTG/Carb Plates culture->seed expose Expose L1 Worms to RNAi Bacteria seed->expose sync Synchronize C. elegans (L1 Stage) sync->expose incubate Incubate at 20°C expose->incubate pump Pharyngeal Pumping Assay incubate->pump Analyze F1 Generation brood Brood Size Assay incubate->brood Analyze F1 Generation life Lifespan Assay incubate->life Analyze F1 Generation

Caption: Experimental workflow for ceh-19 RNAi in C. elegans.

Signaling Pathway

G pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates Expression flp2 flp-2 ceh19->flp2 Activates Expression phenotype Pharyngeal Pumping Growth Progeny Lifespan flp2->phenotype Regulates

Caption: Regulatory pathway involving pha-4, ceh-19, and flp-2.

References

Application Notes and Protocols for Creating ceh-19 Knockout Mutants in C. elegans using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for generating ceh-19 knockout mutants in Caenorhabditis elegans utilizing the CRISPR/Cas9 system. The ceh-19 gene, a homeobox transcription factor, is crucial for the proper function and development of MC motorneurons and is involved in pharyngeal pumping. Knockout of this gene leads to a range of observable phenotypes, including reduced pharyngeal pumping speed, slower growth, and decreased progeny. This protocol outlines the design of single guide RNAs (sgRNAs), preparation of a ribonucleoprotein (RNP) injection mix, microinjection into the worm gonad, and subsequent screening and genotyping of progeny to isolate homozygous knockout animals. The co-CRISPR strategy using a dpy-10 marker is described for efficient screening of edited animals.

Introduction

Caenorhabditis elegans is a powerful model organism for studying genetics and developmental biology due to its rapid life cycle, genetic tractability, and well-defined cell lineage. The advent of CRISPR/Cas9 technology has revolutionized our ability to perform precise genome editing in this organism. The ceh-19 gene in C. elegans encodes a homeobox protein that acts as a transcription factor. It is expressed in the pharyngeal pace-maker neurons (MC), amphid neurons (ADF), and phasmid neurons (PHA). Studies have shown that ceh-19 is required for MC motorneuron function and plays a role in modulating pharyngeal pumping. It operates in a regulatory pathway downstream of pha-4 and is necessary for the activation of the neuropeptide-encoding gene flp-2 in MC neurons.

Creating ceh-19 knockout mutants allows for the detailed investigation of its role in neurodevelopment, behavior, and its potential involvement in aging pathways, as suggested by its upregulation in dauer animals. This application note provides a comprehensive guide for researchers to generate their own ceh-19 knockout strains.

Signaling Pathway and Experimental Workflow

The generation of ceh-19 knockout mutants involves a series of steps from sgRNA design to the final verification of the mutant strain. The following diagrams illustrate the known signaling pathway involving ceh-19 and the experimental workflow for creating the knockout.

ceh19_pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 regulates expression of flp2 flp-2 ceh19->flp2 activates MC_neuron MC Motorneuron Function (Pharyngeal Pumping) flp2->MC_neuron influences

Figure 1: Simplified signaling pathway involving ceh-19.

crispr_workflow cluster_prep Preparation cluster_exp Experiment cluster_ver Verification sgRNA_design 1. sgRNA Design (Targeting ceh-19 exons) RNP_prep 2. RNP Mix Preparation (Cas9, crRNA, tracrRNA, dpy-10 co-marker) sgRNA_design->RNP_prep injection 3. Microinjection (Young adult hermaphrodite gonads) RNP_prep->injection screening 4. F1 Screening (Identify Rol phenotypes from dpy-10 co-marker) injection->screening genotyping 5. F1 Genotyping (Single worm PCR) screening->genotyping homozygosing 6. Isolate Homozygous F2s (Screen for non-Rol progeny) genotyping->homozygosing verification 7. Final Verification (PCR and Sanger sequencing) homozygosing->verification

Figure 2: Experimental workflow for generating ceh-19 knockout mutants.

Data Presentation

Successful generation of ceh-19 knockout mutants relies on precise concentrations of reagents and efficient screening. The following tables summarize key quantitative data for this protocol.

Table 1: Ribonucleoprotein (RNP) Injection Mix Composition

ComponentStock ConcentrationVolume per 20 µL reactionFinal Concentration/Amount
Cas9 Protein10 µg/µL5 µL2.5 µg/µL
tracrRNA4 µg/µL5 µL1 µg/µL
ceh-19 crRNA8 µg/µL1 µL0.4 µg/µL
dpy-10 crRNA8 µg/µL0.4 µL0.16 µg/µL
dpy-10 ssODN500 ng/µL0.55 µL13.75 ng/µL
1M KCl1 M0.5 µL25 mM
200mM HEPES, pH 7.4200 mM0.75 µL7.5 mM
Nuclease-free H₂O-Up to 20 µL-

Table 2: Screening and Genotyping Efficiency

ParameterExpected OutcomeReference
Co-CRISPR Screening
dpy-10 Roller (Rol) phenotype in F110-50% of F1 progeny
Genotyping
Heterozygous edits in F1 Rol progeny25-75% of screened Rol F1s
Homozygous knockouts in F2 progeny~25% of F2 progeny from a heterozygous F1

Table 3: Phenotypes of ceh-19 Knockout Mutants

PhenotypeDescription
Pharyngeal PumpingModerately reduced speed.
Growth RateSlightly slower than wild-type.
Brood SizeReduced progeny produced over a longer period.
LifespanLonger than wild-type.
MC Neuron MorphologyAxonal morphological defects.

Experimental Protocols

Protocol 1: sgRNA Design for ceh-19 Knockout

The goal is to create a deletion that removes a significant portion of the ceh-19 coding sequence, ideally including the homeodomain, to ensure a null allele. The ceh-19 gene has two isoforms, ceh-19a and ceh-19b, which share exons 2, 3, and 4. Targeting these shared exons will disrupt both isoforms.

  • Obtain the ceh-19 genomic sequence:

    • Navigate to WormBase (--INVALID-LINK--) and search for "ceh-19".

    • Download the genomic sequence, including exons and introns. The existing tm452 and tm461 alleles delete the middle exons, providing a good target region.

  • Select target regions:

    • Identify two target sites for sgRNAs. One sgRNA should be upstream of the homeodomain-encoding region (in an early common exon) and the second downstream. This dual-sgRNA approach will create a larger deletion.

  • Design sgRNA sequences:

    • Use an online sgRNA design tool (e.g., the tool from the C. elegans Gene Knockout Consortium: --INVALID-LINK--).

    • Input the ceh-19 sequence into the tool.

    • Look for 20-nucleotide sequences that are immediately followed by a Protospacer Adjacent Motif (PAM) sequence ('NGG').

    • Select sgRNAs with high predicted on-target scores and low off-target scores.

  • Order crRNAs:

    • Order synthetic crRNAs corresponding to the chosen sgRNA sequences.

Protocol 2: Preparation of the CRISPR/Cas9 RNP Injection Mix

This protocol uses direct injection of a ribonucleoprotein (RNP) complex, which has been shown to be highly efficient in C. elegans.

  • Prepare the crRNA:tracrRNA duplex:

    • In a sterile PCR tube, combine the ceh-19 crRNAs and the universal tracrRNA. If using two sgRNAs for ceh-19, add both. Also, add the dpy-10 crRNA for co-CRISPR screening.

    • Add nuclease-free duplex buffer.

    • Anneal by heating at 95°C for 5 minutes and then cooling to room temperature.

  • Assemble the RNP complex:

    • In a separate sterile tube, add the Cas9 protein.

    • Add the annealed crRNA:tracrRNA duplex to the Cas9 protein.

    • Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

  • Prepare the final injection mix:

    • To the RNP complex, add the dpy-10 ssODN repair template, KCl, HEPES, and nuclease-free water to the final volume as specified in Table 1.

    • Mix gently by pipetting.

    • Centrifuge the mix at maximum speed for 10 minutes at 4°C to pellet any aggregates.

    • Carefully transfer the supernatant to a new tube. This is the injection mix.

Protocol 3: Microinjection of C. elegans
  • Prepare worms:

    • Use young adult wild-type (N2) hermaphrodites. Ensure they are well-fed and healthy.

  • Prepare injection pads:

    • Prepare 2% agarose pads on glass coverslips.

  • Mount worms:

    • Transfer a drop of halocarbon oil onto the agarose pad.

    • Pick young adult worms and transfer them into the oil.

    • Using an eyelash tool, gently align the worms for injection into the gonad.

  • Load the needle:

    • Load 1-2 µL of the injection mix into a microinjection needle.

  • Inject worms:

    • Under a high-magnification microscope, carefully insert the needle into one of the two gonad arms of the worm.

    • Inject a small volume of the mix until the gonad begins to swell slightly.

    • Inject approximately 20-30 worms.

  • Recover injected worms:

    • Transfer the injected worms to a seeded NGM plate.

    • Allow them to recover and lay eggs.

Protocol 4: Screening and Genotyping for ceh-19 Knockouts
  • F1 Screening (Co-CRISPR):

    • After 3-4 days, screen the F1 progeny of the injected worms for a Roller (Rol) phenotype. This phenotype indicates successful editing at the dpy-10 locus and enriches for worms that are also likely to have an edit at the ceh-19 locus.

    • Pick individual F1 Rol animals to separate, seeded NGM plates.

  • F1 Genotyping:

    • Once the singled F1 Rol worms have laid F2 eggs, perform single-worm PCR on the F1 mothers.

    • Lysis: Place each worm in 10 µL of lysis buffer (50 mM KCl, 10 mM Tris-HCl pH 8.3, 2.5 mM MgCl₂, 0.45% NP-40, 0.45% Tween-20, and 200 µg/mL proteinase K). Freeze at -80°C for at least 10 minutes, then lyse at 60°C for 1 hour, followed by heat inactivation at 95°C for 15 minutes.

    • PCR: Design primers that flank the targeted deletion region in ceh-19. The expected PCR product from a wild-type allele will be larger than the product from a knockout allele.

    • Use 1-2 µL of the worm lysate as a template for a 25 µL PCR reaction.

    • Run the PCR products on an agarose gel to identify worms that are heterozygous for the ceh-19 deletion (will show both a wild-type and a smaller knockout band).

  • Isolating Homozygous Mutants:

    • From the plates of F1s that were identified as heterozygous, screen the F2 progeny.

    • Look for non-Rol F2 animals to eliminate the dpy-10 mutation.

    • Pick individual non-Rol F2s to new plates.

    • Perform single-worm PCR on these F2s (or their F3 progeny) to identify homozygous ceh-19 knockouts (will only show the smaller knockout band).

  • Final Verification:

    • Sequence the PCR product from the homozygous knockout worms to confirm the precise deletion and the absence of any unintended mutations at the target site.

    • It is also recommended to outcross the mutant strain with wild-type N2 worms to remove any potential off-target mutations.

Visualizing CEH-19 Expressing Neurons in C. elegans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homeobox transcription factor CEH-19 plays a crucial role in the specification and function of a subset of neurons in the nematode Caenorhabditis elegans. Understanding the precise expression pattern and function of CEH-19 is vital for dissecting neuronal development and identifying potential targets for therapeutic intervention in neurodevelopmental disorders. This document provides detailed protocols and application notes for the visualization of CEH-19 expressing neurons using fluorescent reporter constructs and antibody staining techniques. Furthermore, it outlines methods for quantifying phenotypes associated with ceh-19 mutations and presents a key signaling pathway involving this transcription factor.

Data Presentation: Phenotypes of ceh-19 Mutants

Mutations in the ceh-19 gene lead to distinct and quantifiable phenotypes, primarily affecting the function of the pharyngeal MC (marginal cell) motor neurons. These phenotypes provide a basis for functional assays in studies of neurodevelopment and drug screening.

PhenotypeWild-Typeceh-19(tm452) MutantMethod of Quantification
Pharyngeal Pumping Rate ~250-300 pumps/minuteModerately reducedManual counting of grinder movements per minute under a stereomicroscope.[1][2]
MC Neuron Axonal Morphology Symmetrically located cell bodies with well-organized, consistent axonal projections.[1]Various axonal defects including altered trajectories and branching.[1]Qualitative and quantitative analysis of axonal morphology using confocal microscopy of ceh-19b::gfp reporter strains.
FLP-2 Neuropeptide Expression in MC Neurons PresentAbsent or severely reducedVisualization of a flp-2::gfp reporter construct in the MC neurons.

Experimental Protocols

Visualization of ceh-19 Expressing Neurons using a GFP Reporter

This protocol describes the generation and use of a transcriptional reporter construct where the promoter of the ceh-19b isoform drives the expression of Green Fluorescent Protein (GFP). This allows for the direct visualization of the MC, ADF, and PHA neurons in living animals.[1][2]

Protocol:

  • Promoter Amplification:

    • Amplify the ~1.5 kb region upstream of the ceh-19b start codon from C. elegans genomic DNA using high-fidelity DNA polymerase.

    • Design primers with appropriate restriction sites for subsequent cloning into a GFP reporter vector (e.g., pPD95.75).

  • Vector Ligation:

    • Digest both the amplified ceh-19b promoter fragment and the GFP reporter vector with the corresponding restriction enzymes.

    • Ligate the digested promoter fragment into the linearized vector using T4 DNA ligase.

  • Transformation of C. elegans:

    • Prepare a DNA injection mix containing the ceh-19b::gfp reporter plasmid (50-100 ng/µl) and a co-injection marker (e.g., pRF4 with rol-6(su1006) at 100 ng/µl).

    • Inject the DNA mix into the gonad of young adult wild-type N2 hermaphrodites.

    • Identify transgenic progeny by their roller phenotype.

  • Microscopy and Imaging:

    • Mount transgenic animals on a 2% agarose pad on a microscope slide.

    • Immobilize the animals using a drop of 10 mM levamisole.

    • Visualize GFP expression using a compound fluorescence microscope equipped with a FITC/GFP filter set.

    • For high-resolution imaging of neuronal morphology, use a confocal microscope.

Antibody Staining for CEH-19 Protein

This protocol outlines a general procedure for whole-mount immunofluorescence in C. elegans to visualize the subcellular localization of the this compound. This method requires a specific primary antibody against CEH-19, which may need to be custom-generated.

Protocol:

  • Worm Preparation and Fixation:

    • Wash a mixed-stage population of C. elegans off NGM plates with M9 buffer.

    • Wash the worms several times to remove bacteria.

    • Fix the worms in a solution of 1% formaldehyde in PBS for 1 hour at 4°C.

  • Permeabilization (Freeze-Crack Method): [3]

    • Place a drop of the fixed worm suspension onto a poly-L-lysine coated slide.

    • Gently press a second poly-L-lysine coated slide on top to spread the worms.

    • Freeze the slide sandwich rapidly on a block of dry ice.

    • Pry the two slides apart with a razor blade. The "cracking" process breaks the cuticle, allowing antibody penetration.

  • Blocking and Antibody Incubation:

    • Immediately immerse the slides in ice-cold methanol for 5 minutes, followed by ice-cold acetone for 5 minutes.

    • Rehydrate the slides in PBS.

    • Block for 1 hour at room temperature in PBS containing 1% BSA and 0.1% Tween-20 (PBST-BSA).

    • Incubate with the primary antibody against CEH-19 (diluted in PBST-BSA) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Mounting:

    • Wash the slides three times for 15 minutes each in PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, diluted in PBST-BSA) for 2 hours at room temperature in the dark.

    • Wash the slides three times for 15 minutes each in PBST.

    • Mount the slides with a drop of mounting medium containing an anti-fade reagent and a coverslip.

  • Imaging:

    • Visualize the fluorescent signal using a confocal microscope.

Signaling Pathway and Experimental Workflow Diagrams

PHA-4 -> CEH-19 -> FLP-2 Regulatory Pathway

The following diagram illustrates the transcriptional cascade controlling the expression of the neuropeptide-encoding gene flp-2 in the MC motor neurons. The forkhead transcription factor PHA-4 is required for the expression of ceh-19, which in turn is necessary to activate the expression of flp-2.[2]

PHA4_CEH19_FLP2_Pathway PHA4 PHA-4 CEH19 CEH-19 PHA4->CEH19 Activates Expression FLP2 flp-2 (Neuropeptide) CEH19->FLP2 Activates Expression

Caption: A transcriptional cascade in C. elegans MC neurons.

Experimental Workflow for Visualizing CEH-19 Neurons

This diagram outlines the key steps involved in the visualization of neurons expressing ceh-19 using the GFP reporter method.

CEH19_Visualization_Workflow cluster_cloning Plasmid Construction cluster_transgenesis C. elegans Transformation cluster_imaging Imaging and Analysis promoter_amp Amplify ceh-19b Promoter ligation Ligate into GFP Vector promoter_amp->ligation injection Gonad Microinjection ligation->injection screening Screen for Transgenics injection->screening microscopy Fluorescence/Confocal Microscopy screening->microscopy analysis Image Analysis microscopy->analysis

Caption: Workflow for generating and imaging a ceh-19p::gfp reporter strain.

References

chromatin immunoprecipitation (ChIP) for ceh-19 binding sites

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to Chromatin Immunoprecipitation (ChIP) for identifying CEH-19 binding sites in C. elegans, designed for researchers, scientists, and professionals in drug development.

Application Notes

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the genomic locations where a specific protein, such as the transcription factor CEH-19, binds in vivo.[1] This methodology is crucial for understanding the regulatory networks that govern cellular processes. CEH-19 is a homeobox transcription factor in Caenorhabditis elegans expressed in the pharyngeal pacemaker neurons (MC), as well as the amphid (ADF) and phasmid (PHA) sensory neurons.[2][3] It plays a role in neuronal function and development, in part by regulating the expression of target genes.[2][3]

A known regulatory pathway involves the forkhead transcription factor PHA-4, which activates the expression of ceh-19.[2] CEH-19, in turn, is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in MC neurons.[2][3] Identifying the complete set of CEH-19 direct target genes through ChIP-seq (ChIP followed by high-throughput sequencing) would provide a deeper understanding of its role in neuronal specification and function.

Performing ChIP in C. elegans presents unique challenges due to the animal's tough outer cuticle, which can impair efficient lysis and cross-linking.[4] Additionally, the low protein and chromatin content per body weight requires optimized protocols for sensitive and reproducible results.[4] The following protocols are adapted from established methods for C. elegans transcription factor ChIP and are intended to provide a robust framework for investigating CEH-19 binding sites.[1][4] While there is no publicly available ChIP-seq dataset specifically for CEH-19, the methods described here provide a path to generating such data.

Key Experimental Considerations

  • Antibody Selection: The success of a ChIP experiment is highly dependent on the specificity and efficiency of the antibody. For CEH-19, a custom polyclonal or monoclonal antibody raised against a unique peptide sequence is likely necessary. Alternatively, generating a CRISPR/Cas9-engineered C. elegans strain with an epitope tag (e.g., GFP, HA, or 3xFLAG) on the endogenous ceh-19 locus would allow the use of well-validated commercial antibodies against the tag.

  • Cross-linking: Formaldehyde is used to cross-link proteins to DNA. Optimization of cross-linking time is critical; insufficient cross-linking will result in low yield, while excessive cross-linking can mask antibody epitopes and lead to inefficient chromatin shearing.

  • Chromatin Shearing: Sonication is typically used to fragment chromatin to a size range of 200-600 base pairs. This size range is optimal for high-resolution mapping of binding sites. The efficiency of sonication should be checked by running a sample of sheared chromatin on an agarose gel.

  • Controls: Appropriate controls are essential for a successful ChIP experiment. These include a negative control immunoprecipitation (IP) with a non-specific antibody (e.g., IgG) and a positive control IP for a known abundant DNA-binding protein. For ChIP-qPCR, primers for a known target region (positive locus) and a region not expected to be bound (negative locus) are also necessary.

Experimental Protocols

Protocol 1: Growth and Harvesting of Synchronized C. elegans

This protocol is adapted from methods optimized for C. elegans ChIP-seq.[4]

  • Grow synchronized populations of C. elegans (e.g., N2 wild-type or a CEH-19 tagged strain) on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Harvest worms at the desired developmental stage (e.g., L4 or young adult) by washing them off the plates with M9 buffer.

  • Wash the worms extensively with M9 buffer to remove bacteria.

  • Proceed immediately to the cross-linking step.

Protocol 2: Chromatin Immunoprecipitation

This protocol provides a detailed methodology for the ChIP procedure itself.[1][4]

  • Cross-linking: Resuspend the washed worm pellet in M9 buffer containing 1-2% formaldehyde and incubate for 15-30 minutes at room temperature with gentle rotation. The optimal time should be empirically determined.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

  • Washing: Wash the cross-linked worms three times with ice-cold M9 buffer.

  • Lysis: The tough cuticle of C. elegans requires mechanical disruption. Freeze-grinding the worm pellet in liquid nitrogen using a mortar and pestle is an effective method.[4]

  • Chromatin Preparation: Resuspend the ground worm powder in a lysis buffer (containing protease inhibitors) and incubate on ice.

  • Sonication: Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization of sonication conditions (power, duration, number of cycles) is critical and should be monitored by agarose gel electrophoresis.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate a portion of the pre-cleared lysate with an anti-CEH-19 antibody (or anti-tag antibody) overnight at 4°C with rotation. A parallel incubation with a non-specific IgG antibody should be performed as a negative control.

    • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washes: Wash the beads sequentially with a series of low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads using an elution buffer.

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-6 hours or overnight.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction. The resulting DNA is ready for analysis by qPCR (ChIP-qPCR) or for library preparation for high-throughput sequencing (ChIP-seq).

Data Presentation

As no public ChIP data for CEH-19 is available, the following tables provide a template for organizing expected results and key experimental parameters.

Table 1: Key Parameters for CEH-19 ChIP Experiment

Parameter Recommended Condition Notes
Worm Stage L4 or Young Adult CEH-19 is expressed in post-embryonic neurons.
Cross-linking Agent Formaldehyde Final concentration of 1-2%.
Cross-linking Time 15-30 minutes Needs optimization for the specific antibody and experimental conditions.
Chromatin Shear Size 200-600 bp Optimal for high-resolution mapping.
Antibody Affinity-purified polyclonal/monoclonal anti-CEH-19 or high-affinity anti-epitope tag Ab The choice of a specific and high-affinity antibody is critical.
Input DNA Amount 1-5% of total chromatin Used for normalization.

| Negative Control | Rabbit/Mouse IgG | To assess the level of non-specific binding. |

Table 2: Hypothetical ChIP-qPCR Results for CEH-19 Binding at the flp-2 Locus

Target Locus Primer Set % Input (Anti-CEH-19 IP) % Input (IgG IP) Fold Enrichment (CEH-19 vs. IgG)
flp-2 Promoter flp-2_p Fwd/Rev 2.5% 0.1% 25-fold

| Negative Control Gene | GeneX_p Fwd/Rev | 0.2% | 0.15% | 1.3-fold |

This table illustrates the type of data generated from a successful ChIP-qPCR experiment. The values are hypothetical and serve as an example of expected results, where significant enrichment is observed at a target gene promoter (flp-2) but not at a negative control locus.

Visualizations

Signaling Pathway

CEH19_Pathway PHA4 PHA-4 CEH19 CEH-19 PHA4->CEH19 Activates expression FLP2 flp-2 CEH19->FLP2 Activates expression

Caption: A simplified regulatory cascade involving PHA-4, CEH-19, and the target gene flp-2.

Experimental Workflow

ChIP_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Harvest 1. Harvest & Synchronize C. elegans Crosslink 2. Cross-link with Formaldehyde Harvest->Crosslink Lysis 3. Lyse Worms & Isolate Chromatin Crosslink->Lysis Shear 4. Shear Chromatin (Sonication) Lysis->Shear IP 5. Immunoprecipitate with anti-CEH-19 Antibody Shear->IP Wash 6. Wash to Remove Non-specific Binding IP->Wash Elute 7. Elute & Reverse Cross-links Wash->Elute Purify 8. Purify DNA Elute->Purify qPCR ChIP-qPCR Purify->qPCR Seq ChIP-seq Purify->Seq

Caption: A flowchart outlining the major steps of the Chromatin Immunoprecipitation (ChIP) workflow.

References

Application Notes and Protocols for Single-Cell RNA-Seq of ceh-19 Positive Neurons in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homeobox gene ceh-19 in Caenorhabditis elegans is a key transcription factor involved in the proper specification and function of a subset of neurons. Specifically, ceh-19 is expressed in the pharyngeal pace-maker MC motorneurons, the amphid ADF sensory neurons, and the phasmid PHA sensory neurons.[1][2] Understanding the transcriptional landscape of these specific neuronal populations at single-cell resolution is crucial for elucidating their precise roles in neural circuits, their developmental pathways, and for identifying potential targets for therapeutic intervention in models of neurodevelopmental and neurodegenerative disorders.

This document provides a comprehensive guide for the isolation and single-cell RNA sequencing (scRNA-seq) of ceh-19 positive neurons from C. elegans. The protocols outlined here are based on established methodologies for neuronal isolation in C. elegans and are adapted for the specific targeting of ceh-19 expressing cells.[3][4][5]

Data Presentation

Table 1: Expression Profile of ceh-19 and Associated Genes
GeneExpressed in NeuronsFunctionRegulatory Information
ceh-19 MC, ADF, PHAHomeobox transcription factor, required for proper MC motorneuron function and morphology.Regulated by pha-4.[1][6]
pha-4 Pharyngeal cells, including MCForkhead transcription factor, organ-specifying.Acts upstream of ceh-19.[1][6]
flp-2 MC and other neuronsFMRFamide-like neuropeptide.Activated by ceh-19 in MC neurons.[1][2]
gfp Reporter-specificGreen Fluorescent Protein used for cell identification and sorting.Driven by a ceh-19 promoter.
Table 2: Expected Cell Yields from FACS
StrainStageInput Worms (approx.)Target NeuronsExpected Yield (cells)Purity (post-sort)
ceh-19p::gfpL4 larvae500,000 - 1,000,000MC, ADF, PHA1,000 - 5,000>90%
Pan-neuronal markerL4 larvae500,000 - 1,000,000All neurons50,000 - 100,000>90%

Note: Yields are estimates and can vary based on the health of the worm culture, dissociation efficiency, and FACS instrumentation.

Experimental Protocols

I. Generation and Maintenance of a Fluorescent Reporter Strain

To isolate ceh-19 positive neurons, a transgenic C. elegans strain expressing a fluorescent reporter (e.g., GFP) under the control of the ceh-19 promoter is required. This allows for the identification and sorting of the target neurons using Fluorescence-Activated Cell Sorting (FACS).

Protocol:

  • Construct Design: Generate a plasmid construct containing the promoter region of ceh-19 fused to a fluorescent protein coding sequence (e.g., GFP or mCherry).

  • Microinjection: Inject the plasmid DNA into the gonads of young adult N2 (wild-type) hermaphrodites to create transgenic animals.

  • Strain Selection and Maintenance: Select for transgenic progeny exhibiting stable and specific fluorescence in the expected neurons (MC, ADF, PHA). Maintain the strain on NGM plates seeded with OP50 E. coli.

II. Large-Scale Culture and Synchronization of C. elegans

A large, synchronized population of worms is necessary to obtain sufficient numbers of neurons for scRNA-seq.

Protocol:

  • Expansion: Grow the ceh-19p::gfp transgenic strain on multiple large NGM plates.

  • Bleaching: Wash the worms from the plates and perform bleach synchronization to isolate eggs. This involves treating the worms with a solution of bleach and NaOH to dissolve the adults and larvae, leaving the eggs intact.

  • Hatching: Allow the isolated eggs to hatch in M9 buffer without food. This results in a synchronized population of L1 larvae.

  • Growth: Plate the synchronized L1 larvae onto large NGM plates with a plentiful supply of OP50 and grow them to the desired stage (e.g., L4) at a controlled temperature (e.g., 20°C).

III. Dissociation of C. elegans to Generate a Single-Cell Suspension

This protocol is designed to gently dissociate the worms into individual cells while maintaining cell viability.

Protocol:

  • Harvesting: Wash the synchronized L4 worms from the plates with M9 buffer.

  • SDS-DTT Treatment: Treat the worms with a solution containing SDS and DTT to weaken the cuticle.

  • Pronase Digestion: Digest the worms with pronase to break them down into smaller clumps and individual cells.

  • Mechanical Dissociation: Gently pipette the cell suspension up and down to further dissociate the remaining cell clumps.

  • Filtering: Pass the cell suspension through a cell strainer (e.g., 35 µm) to remove large debris and obtain a single-cell suspension.

IV. Fluorescence-Activated Cell Sorting (FACS) of ceh-19 Positive Neurons

FACS is used to isolate the GFP-positive neurons from the mixed-cell suspension.

Protocol:

  • Cell Staining (Optional): Add a viability dye (e.g., DAPI or Propidium Iodide) to the cell suspension to label dead cells.

  • FACS Setup: Use a flow cytometer equipped with a sorter. Set up the gates to first exclude debris and cell doublets based on forward and side scatter profiles. Then, gate out the dead cells that have taken up the viability dye.

  • Sorting: From the live, single-cell population, sort the cells that are positive for GFP into a collection tube containing a suitable buffer for scRNA-seq (e.g., PBS with BSA).

  • Quality Control: After sorting, verify the purity and viability of the sorted cells using a microscope.

V. Single-Cell RNA Sequencing Library Preparation

The sorted cells are then used to generate libraries for sequencing. The 10x Genomics Chromium platform is a commonly used system.

Protocol:

  • Cell Counting and Viability Assessment: Accurately count the number of sorted cells and assess their viability.

  • Loading the Chromium Chip: Load the appropriate number of cells onto a 10x Genomics Chromium chip, along with reverse transcription reagents and partitioning oil, to generate Gel Beads-in-emulsion (GEMs).

  • Reverse Transcription and Barcoding: Inside the GEMs, single cells are lysed, and the released mRNA is reverse transcribed into cDNA. During this step, each cDNA molecule is tagged with a unique 10x barcode and a Unique Molecular Identifier (UMI).

  • Library Construction: After breaking the emulsion, the barcoded cDNA is amplified, and sequencing libraries are constructed according to the 10x Genomics protocol. This involves fragmentation, end-repair, A-tailing, and adapter ligation.

  • Sequencing: Sequence the final libraries on a compatible Illumina sequencer.

Mandatory Visualizations

Experimental_Workflow cluster_prep I. Strain Preparation cluster_culture II. Worm Culture cluster_dissociation III. Cell Isolation cluster_facs IV. Cell Sorting cluster_scrna V. scRNA-seq Strain C. elegans Strain (ceh-19p::gfp) Culture Large-scale Synchronized Culture Strain->Culture Dissociation Worm Dissociation Culture->Dissociation Suspension Single-Cell Suspension Dissociation->Suspension FACS Fluorescence-Activated Cell Sorting (FACS) Suspension->FACS Sorted_Cells Isolated ceh-19::gfp+ Neurons FACS->Sorted_Cells Library_Prep 10x Genomics Library Preparation Sorted_Cells->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Analysis Data Analysis Sequencing->Analysis

Caption: Experimental workflow for scRNA-seq of ceh-19 positive neurons.

FACS_Gating_Strategy Total_Events Total Events Singlets Single Cells (gated on FSC-A vs FSC-H) Total_Events->Singlets Live_Cells Live Cells (gated on Viability Dye-) Singlets->Live_Cells GFP_Positive ceh-19::gfp+ Neurons (gated on GFP+) Live_Cells->GFP_Positive

Caption: FACS gating strategy for isolating ceh-19 positive neurons.

ceh19_Signaling_Pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates transcription flp2 flp-2 ceh19->flp2 Activates transcription MC_Function MC Neuron Function (e.g., pharyngeal pumping) flp2->MC_Function Modulates

Caption: Regulatory pathway of ceh-19 in MC motorneurons.[1][2]

References

Application Note: Quantitative PCR Analysis of ceh-19 Target Genes in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caenorhabditis elegans homeobox gene ceh-19 is a transcription factor involved in the development and function of the pharyngeal nervous system.[1][2][3] It is expressed in three pairs of neurons: the pharyngeal pace-maker neurons (MC), the amphid neurons (ADF), and the phasmid neurons (PHA).[1][2][3] As a putative transcription factor, CEH-19 regulates gene expression by binding to specific DNA sequences, thereby controlling the development and function of these neurons.[4] Research has established a regulatory pathway where the forkhead transcription factor pha-4 acts upstream of ceh-19, and ceh-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in MC neurons.[1][2][5] Mutants of ceh-19 exhibit defects such as reduced pharyngeal pumping speed, slower growth, and longer lifespan, highlighting its importance in neuronal specification and feeding behavior.[1][2][3]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes.[6] This application note provides a detailed protocol for the analysis of ceh-19 and its known target gene, flp-2, in C. elegans using qPCR. This method can be adapted to investigate other potential downstream targets and to understand the effects of genetic mutations, drug candidates, or environmental conditions on the ceh-19 regulatory pathway.

Key Target Genes for qPCR Analysis
Gene NameFunctionRationale for Analysis
ceh-19 Homeobox transcription factor required for MC motorneuron function.[1][2]To confirm knockdown or knockout efficiency and to study its regulation under various experimental conditions.
flp-2 Encodes an excitatory FMRFamide-like neuropeptide.[1]As a validated downstream target, its expression is a direct readout of CEH-19 transcriptional activity in MC neurons.[2]
act-1 Actin (housekeeping gene).A commonly used reference gene for normalization of qPCR data in C. elegans to correct for sample-to-sample variations.
pha-4 Forkhead transcription factor, upstream regulator of ceh-19.[2]Analysis can provide insights into the broader regulatory network controlling pharyngeal development.

Detailed Experimental Protocols

This protocol outlines the steps from C. elegans sample preparation to qPCR data analysis.

Protocol 1: C. elegans Culture and Synchronization
  • Culture: Grow C. elegans strains (e.g., N2 wild-type and ceh-19 mutants) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria.

  • Synchronization: To obtain a population of worms at the same developmental stage, perform synchronization by hypochlorite treatment.

    • Wash worms from plates with M9 buffer.

    • Treat with a freshly prepared bleaching solution (sodium hypochlorite and 1M NaOH) to dissolve adult worms, leaving the eggs.

    • Wash the eggs several times with M9 buffer.

    • Allow eggs to hatch overnight in M9 buffer without food to arrest larvae at the L1 stage.

  • Growth: Plate the synchronized L1 larvae onto seeded NGM plates and grow at a controlled temperature (e.g., 20°C) until they reach the desired developmental stage for analysis (e.g., Day 1 adult).[7]

Protocol 2: Total RNA Extraction
  • Harvesting: Wash worms from plates with M9 buffer and collect them in a microcentrifuge tube.[7]

  • Homogenization: Add TRIzol reagent (or a similar lysis buffer) to the worm pellet and flash-freeze in liquid nitrogen.[7] Perform several freeze-thaw cycles to facilitate cuticle breakage.[7]

  • Extraction: Proceed with RNA extraction following the TRIzol manufacturer's protocol, which involves chloroform separation and isopropanol precipitation.[7]

  • Purification: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.

Protocol 3: DNase Treatment and cDNA Synthesis
  • DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions. This step is critical for accurate qPCR results.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III) and oligo(dT) or random primers.[8] Include a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination in the subsequent qPCR step.

Protocol 4: Quantitative PCR (qPCR)
  • Primer Design: Design primers for target genes (ceh-19, flp-2) and a reference gene (act-1).

    • Use primer design software (e.g., NCBI Primer-BLAST).[9]

    • Aim for an amplicon size of 70-150 bp.

    • Ensure primer pairs span an exon-exon junction to avoid amplification of genomic DNA.

    • Validate primer efficiency through a standard curve analysis; efficiency should be between 90-110%.[9]

  • Reaction Setup: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:[7]

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 5-10 ng)[7][8]

    • 6 µL of Nuclease-free water

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical cycling protocol:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the PCR product.[7]

  • Replicates: Run all samples in technical triplicate and include at least three biological replicates for each experimental condition.[7]

Data Presentation and Analysis

The relative quantification of gene expression can be calculated using the ΔΔCt (delta-delta Ct) method.

  • Normalization to Reference Gene (ΔCt):

    • ΔCt = Ct (target gene) - Ct (reference gene, e.g., act-1)

  • Normalization to Control Group (ΔΔCt):

    • ΔΔCt = ΔCt (treatment group) - ΔCt (control group, e.g., wild-type)

  • Fold Change Calculation:

    • Fold Change = 2^(-ΔΔCt)

The results should be summarized in a clear, tabular format for easy interpretation and comparison across different experimental conditions.

Table 1: Example of qPCR Data Summary for ceh-19 Mutant vs. Wild-Type (N2)

Target Gene Genotype Average ΔCt (± SD) Fold Change (vs. N2) p-value
ceh-19 N2 (Wild-Type) 5.2 ± 0.3 1.0 (Reference) -
ceh-19 ceh-19(tm452) 12.5 ± 0.6 0.005 <0.001
flp-2 N2 (Wild-Type) 7.8 ± 0.4 1.0 (Reference) -

| flp-2 | ceh-19(tm452) | 9.9 ± 0.5 | 0.23 | <0.01 |

Visualizations: Pathways and Workflows

Signaling Pathway of ceh-19

The following diagram illustrates the known regulatory hierarchy involving pha-4, ceh-19, and its downstream target flp-2.

G pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates Expression flp2 flp-2 ceh19->flp2 Activates Expression mc_neuron MC Neuron Function (Pharyngeal Pumping) flp2->mc_neuron Modulates

Caption: Regulatory cascade from pha-4 to ceh-19 and its target flp-2.

Experimental Workflow for qPCR Analysis

This diagram provides a visual overview of the entire experimental process, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_rt Reverse Transcription cluster_qpcr qPCR cluster_analysis Data Analysis A 1. C. elegans Culture & Synchronization B 2. Total RNA Extraction A->B C 3. DNase Treatment B->C D 4. cDNA Synthesis C->D E 5. qPCR Reaction Setup D->E F 6. Real-Time PCR Amplification E->F G 7. Ct Value Acquisition F->G H 8. ΔΔCt Calculation & Fold Change G->H

Caption: Step-by-step workflow for gene expression analysis using qPCR.

References

Application Notes and Protocols for Analyzing Pharyngeal Pumping in ceh-19 Mutant C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The homeobox gene ceh-19 plays a crucial role in the proper development and function of the pharyngeal pacemaker neurons (MC) in Caenorhabditis elegans.[1][2] Mutants for ceh-19, such as the tm452 allele, exhibit a notable phenotype of moderately reduced pharyngeal pumping speed.[1][2] This reduction in feeding behavior is linked to defects in the MC motor neurons and downstream signaling pathways, making the ceh-19 mutant a valuable model for studying neuronal development, synaptic function, and for screening compounds that may modulate feeding behaviors.

These application notes provide detailed protocols for the quantitative analysis of pharyngeal pumping in ceh-19 mutant worms, enabling researchers to accurately assess the phenotypic consequences of this mutation and to screen for potential therapeutic interventions.

Background: The Role of ceh-19 in Pharyngeal Function

C. elegans feeds by the rhythmic contraction and relaxation of its pharynx, a neuromuscular pump.[3] The rate of this pumping is a key indicator of the worm's health and physiological state. The MC neurons are the primary pacemakers for pharyngeal pumping.

The gene ceh-19 is a homeobox transcription factor expressed in the MC neurons, as well as the ADF and PHA amphid neurons.[1] It is essential for the proper specification and morphology of the MC neurons.[2] ceh-19 acts downstream of the pharyngeal organ-specifying forkhead transcription factor pha-4.[1][2] In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in the MC neurons.[1][2] The neuropeptides encoded by flp-2 are known to be excitatory and enhance pharyngeal activity.[2] Therefore, the disruption of this signaling pathway in ceh-19 mutants leads to impaired MC neuron function and a subsequent reduction in the rate of pharyngeal pumping.[1][2]

Signaling Pathway

The regulatory pathway involving pha-4, ceh-19, and flp-2 is critical for the proper functioning of the MC pacemaker neurons and, consequently, for the regulation of pharyngeal pumping.

G cluster_regulation Genetic Regulation of MC Neuron Function pha4 pha-4 (Forkhead TF) ceh19 ceh-19 (Homeobox TF) pha4->ceh19 Activates Expression flp2 flp-2 (Neuropeptide Gene) ceh19->flp2 Activates Expression pumping Pharyngeal Pumping flp2->pumping Excitatory Signal

Caption: Genetic pathway regulating pharyngeal pumping.

Quantitative Data Presentation

The primary phenotype of ceh-19 mutants is a reduction in the rate of pharyngeal pumping. The following table summarizes the expected results from a pharyngeal pumping assay comparing wild-type (N2), ceh-19(tm452) mutant, and a rescued strain.

StrainGenotypeMean Pharyngeal Pumping Rate (pumps/min) ± SDPhenotype
N2Wild-Type200 - 300Normal Pumping
UL3128ceh-19(tm452)Moderately ReducedReduced Pumping
UL3548ceh-19(tm452); Ex[ceh-19(+)]RescuedNormal Pumping

Note: While the Feng and Hope (2013) study demonstrated a "moderate reduction" in the pharyngeal pumping speed of ceh-19(tm452) mutants and a rescue of this phenotype, the specific quantitative data (mean pumps per minute) was not available in the abstracts of the search results.[2] Researchers should establish their own baseline pumping rates for these strains in their specific laboratory conditions.

Experimental Protocols

Manual Pharyngeal Pumping Assay

This protocol outlines the standard method for manually quantifying pharyngeal pumping rates. It is a robust and widely used method that requires basic laboratory equipment.[3][4]

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 bacteria

  • M9 Buffer

  • Platinum wire worm pick

  • Stereomicroscope with a camera for recording (optional but recommended)

  • Handheld counter

  • Timer

Protocol:

  • Worm Synchronization: Synchronize worm populations to ensure that animals of the same developmental stage are being compared. This can be achieved by timed egg laying.

    • Transfer 20-30 young adult hermaphrodites to a seeded NGM plate.

    • Allow the adults to lay eggs for 2-4 hours.

    • Remove the adult worms.

    • Incubate the plates with the synchronized eggs at 20°C until the worms reach the desired stage (e.g., young adult, approximately 65-72 hours).

  • Assay Preparation:

    • Prepare fresh NGM plates seeded with a lawn of E. coli OP50.

    • Transfer a single synchronized young adult worm to the center of the bacterial lawn.

    • Allow the worm to acclimate to the new plate for at least 5 minutes.

  • Data Collection:

    • Place the plate on the stereomicroscope.

    • Observe the terminal bulb of the pharynx for the movement of the grinder, as this is the easiest part of the pumping motion to visualize.[3]

    • Count the number of pharyngeal pumps (grinder movements) for a set period, typically 30 seconds.[3]

    • To calculate the pumps per minute, multiply the 30-second count by 2.

    • For increased accuracy, record a video of the worm's pharynx and play it back at a slower speed for counting.

  • Data Analysis:

    • Repeat the assay for at least 10-15 individual worms per strain (N2, ceh-19(tm452), and the rescued strain).

    • Calculate the mean pumping rate and standard deviation for each strain.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences in pumping rates.

Experimental Workflow

The following diagram illustrates the workflow for a typical pharyngeal pumping analysis experiment.

G cluster_workflow Pharyngeal Pumping Analysis Workflow start Start sync Synchronize Worm Populations (N2, ceh-19, Rescued) start->sync transfer Transfer Single Young Adults to Seeded NGM Plates sync->transfer acclimate Acclimate Worms (5-10 minutes) transfer->acclimate record Observe and Record Pharyngeal Pumping (30s) acclimate->record count Count Pumps (Manual or from Video) record->count calculate Calculate Pumps per Minute count->calculate analyze Statistical Analysis (t-test, ANOVA) calculate->analyze end End analyze->end

Caption: Workflow for pharyngeal pumping analysis.

Applications in Drug Discovery and Development

The ceh-19 mutant provides a sensitized background for identifying compounds that can modulate pharyngeal pumping. This model can be used for:

  • Primary Screening: Identifying compounds that can rescue the reduced pumping phenotype of ceh-19 mutants.

  • Secondary Screening: Characterizing the mechanism of action of lead compounds by examining their effects on related signaling pathways.

  • Toxicology Studies: Assessing the potential neurotoxicity of compounds by measuring their impact on pharyngeal pumping in both wild-type and sensitized mutant backgrounds.

Pharyngeal pumping is a valuable bioassay for screening chemical modulators, as it is a visually scoreable behavior that is controlled by environmental cues and integrated neural signals.[3]

Conclusion

The analysis of pharyngeal pumping in ceh-19 mutant C. elegans offers a robust and physiologically relevant system for investigating the genetic regulation of neuronal function and feeding behavior. The protocols and information provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this model in their studies. The clear phenotypic readout of reduced pumping in ceh-19 mutants, combined with the genetic tractability of C. elegans, makes this an excellent platform for both basic research and high-throughput screening applications.

References

Generating High-Affinity Antibodies Against the C. elegans Transcription Factor CEH-19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation and validation of polyclonal antibodies targeting the Caenorhabditis elegans homeobox protein CEH-19. The protocols outlined herein cover antigen design, immunization, antibody purification, and characterization for use in various applications, including Western Blotting, Immunohistochemistry (IHC), and Chromatin Immunoprecipitation (ChIP).

Introduction to CEH-19

CEH-19 is a homeobox transcription factor in C. elegans that plays a crucial role in the proper function of motor neurons and the regulation of pharyngeal pumping.[1] It is known to be involved in a signaling pathway where it is regulated by the transcription factor PHA-4 and, in turn, regulates the expression of the FMRFamide-like neuropeptide, flp-2.[1] As a nuclear protein, antibodies against CEH-19 are valuable tools for elucidating its downstream targets, protein-protein interactions, and its role in neuronal development and function.

Antigen Design and Preparation

The selection of a suitable immunogen is a critical first step in the production of high-quality antibodies. For CEH-19, a peptide-based approach is recommended to target specific, immunogenic regions of the protein.

Immunogenic Peptide Prediction

Based on the full-length amino acid sequence of CEH-19, several candidate peptides with high antigenicity scores were predicted using in silico tools. These peptides are selected based on criteria such as hydrophilicity, surface accessibility, and lack of significant homology to other C. elegans proteins.

CEH-19 Protein Sequence (FASTA Format):

Table 1: Predicted Immunogenic Peptides for CEH-19

Peptide IDSequencePositionLengthAntigenicity Score (Example)
CEH19-P1MSNSSNDKIYPSPIQ1-15151.25
CEH19-P2YPPQQQYPPQSYPPR85-99151.18
CEH19-P3KLRKQLSSDGSSG155-167131.12

Note: Antigenicity scores are illustrative and can be obtained from various online prediction tools.

Peptide Synthesis and Conjugation Protocol

Protocol 1: Peptide Synthesis and Carrier Conjugation

  • Peptide Synthesis: Synthesize the chosen peptide (e.g., CEH19-P1) with an added N-terminal cysteine residue to facilitate conjugation. A purity of >95% is recommended.

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic carrier protein suitable for this purpose.

  • Conjugation:

    • Dissolve 2 mg of the synthesized peptide in 1 mL of conjugation buffer (e.g., PBS, pH 7.2).

    • Dissolve 2 mg of maleimide-activated KLH in 1 mL of conjugation buffer.

    • Mix the peptide and KLH solutions and incubate for 2 hours at room temperature with gentle stirring.

    • Block any remaining active maleimide groups by adding a small amount of cysteine or other thiol-containing compound.

    • Dialyze the conjugate against PBS to remove unreacted peptide and other small molecules.

  • Verification: Confirm successful conjugation by measuring the protein concentration (e.g., using a BCA assay) and, optionally, by SDS-PAGE analysis.

Polyclonal Antibody Production Workflow

The following diagram illustrates the general workflow for generating polyclonal antibodies against the CEH-19 peptide-KLH conjugate.

Antibody_Production_Workflow Polyclonal Antibody Production Workflow AntigenPrep Antigen Preparation (CEH-19 Peptide-KLH Conjugate) Immunization Immunization of Rabbits AntigenPrep->Immunization TestBleed Test Bleed & Titer Analysis (ELISA) Immunization->TestBleed Boost Booster Immunizations TestBleed->Boost If titer is sufficient Boost->Immunization ProductionBleed Production Bleeds Boost->ProductionBleed Purification Affinity Purification ProductionBleed->Purification Validation Antibody Validation (ELISA, Western Blot, IHC, ChIP) Purification->Validation

Caption: Workflow for generating polyclonal antibodies.

Immunization Protocol

Protocol 2: Rabbit Immunization

  • Pre-immune Bleed: Collect a small blood sample from each rabbit before the first immunization to serve as a negative control.

  • Primary Immunization (Day 0):

    • Emulsify 500 µg of the CEH-19 peptide-KLH conjugate in 500 µL of PBS with 500 µL of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on two rabbits.

  • Booster Immunizations (Days 14, 28, 42):

    • Emulsify 250 µg of the conjugate in 500 µL of PBS with 500 µL of Incomplete Freund's Adjuvant (IFA).

    • Inject subcutaneously.

  • Test Bleeds: Collect small blood samples (5-10 mL) 7-10 days after each booster immunization to monitor the antibody titer.

Titer Analysis by ELISA

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the CEH-19 peptide (not conjugated to KLH) at a concentration of 1 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) and incubate for 1 hour at room temperature.

  • Primary Antibody:

    • Prepare serial dilutions of the rabbit serum (pre-immune and post-immunization bleeds) in blocking buffer.

    • Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.

  • Read Absorbance: Measure the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives a positive signal significantly above the pre-immune background.

Table 2: Example ELISA Titer Data

BleedDilutionOD 450nm (Rabbit 1)OD 450nm (Rabbit 2)
Pre-immune1:1,0000.0520.055
Test Bleed 11:1,0000.8930.912
1:10,0000.4560.489
1:100,0000.1520.168
Test Bleed 21:1,0001.8541.901
1:10,0001.2311.354
1:100,0000.6780.723
1:1,000,0000.1890.201

Antibody Purification and Validation

Affinity Purification

Protocol 4: Affinity Purification of Anti-CEH-19 Antibodies

  • Column Preparation: Couple the immunizing peptide (CEH-19-P1) to an activated agarose resin (e.g., AminoLink Plus Coupling Resin) according to the manufacturer's instructions.

  • Serum Loading: Clarify the rabbit serum by centrifugation. Dilute the serum 1:1 with binding buffer (e.g., PBS) and pass it over the peptide-coupled column.

  • Washing: Wash the column extensively with binding buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5).

  • Buffer Exchange: Pool the antibody-containing fractions and dialyze against PBS.

  • Concentration Measurement: Determine the antibody concentration by measuring the absorbance at 280 nm (1 A₂₈₀ unit ≈ 0.7 mg/mL for IgG).

Validation by Western Blot

Protocol 5: Western Blot Analysis of C. elegans Lysates

  • C. elegans Protein Extraction:

    • Harvest a mixed-stage population of C. elegans.

    • Wash the worms extensively with M9 buffer to remove bacteria.

    • Prepare a whole-worm lysate by sonication or bead beating in RIPA buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate 30-50 µg of the lysate on a 12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-CEH-19 antibody at an optimized concentration (e.g., 1:1,000 to 1:5,000 dilution) in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated goat anti-rabbit IgG (diluted 1:10,000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands. The expected molecular weight of CEH-19 is approximately 22 kDa.

Table 3: Example Western Blot Optimization

ParameterCondition 1Condition 2Condition 3
Primary Antibody Dilution 1:5001:1,0001:2,500
Result High backgroundStrong specific band, low backgroundWeak specific band
Conclusion Optimal
Validation by Immunohistochemistry (IHC)

Protocol 6: Whole-Mount Immunohistochemistry of C. elegans

  • Fixation: Fix worms in 1% formaldehyde in PBS for 45 minutes on ice.

  • Permeabilization:

    • Freeze-crack the worms to permeabilize the cuticle.

    • Wash with Tris-Triton buffer.

    • Incubate in β-mercaptoethanol and then DTT to reduce disulfide bonds in the cuticle.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the purified anti-CEH-19 antibody (e.g., 1:500 dilution) in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 2 hours at room temperature.

  • Washing: Wash three times with PBST.

  • Mounting and Imaging: Mount the worms on a slide with mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.

Table 4: Example IHC Optimization

ParameterConcentrationObservation
Primary Antibody 1:250Strong nuclear staining, some background
1:500Clear nuclear staining in expected neurons, low background
1:1000Weak nuclear staining

Validation by Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Crosslink Crosslink Proteins to DNA (Formaldehyde) Lyse Cell Lysis & Chromatin Sonication Crosslink->Lyse IP Immunoprecipitation with anti-CEH-19 Antibody Lyse->IP Wash Wash & Elute IP->Wash Reverse Reverse Crosslinks Wash->Reverse Purify DNA Purification Reverse->Purify Analysis qPCR or Sequencing Purify->Analysis

Caption: Chromatin Immunoprecipitation Workflow.

Protocol 7: Chromatin Immunoprecipitation

  • Cross-linking: Cross-link proteins to DNA in live C. elegans with formaldehyde.

  • Chromatin Preparation: Prepare a chromatin lysate by sonicating the worms to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin with the anti-CEH-19 antibody (or a negative control IgG) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-links: Reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the enrichment of specific DNA sequences (e.g., the promoter of flp-2) by qPCR.

Table 5: Example ChIP-qPCR Data

Target Gene PromoterAntibody% Input (Mean ± SD)Fold Enrichment vs. IgG
flp-2Anti-CEH-191.5 ± 0.215
Rabbit IgG0.1 ± 0.031
act-1 (Negative Control)Anti-CEH-190.12 ± 0.041.2
Rabbit IgG0.1 ± 0.021

CEH-19 Signaling Pathway

The following diagram depicts the known signaling pathway involving CEH-19 in C. elegans.

CEH19_Pathway CEH-19 Signaling Pathway in C. elegans cluster_nucleus Nucleus PHA4 PHA-4 (Transcription Factor) CEH19 CEH-19 (Transcription Factor) PHA4->CEH19 Activates transcription of ceh-19 FLP2 flp-2 (Neuropeptide Gene) CEH19->FLP2 Binds to promoter and activates transcription Neuron MC Motor Neuron Function (e.g., Pharyngeal Pumping) FLP2->Neuron Regulates Nucleus Nucleus

Caption: PHA-4 regulates CEH-19, which in turn activates flp-2 expression.

Summary

This document provides detailed protocols and application notes for the successful generation and validation of polyclonal antibodies against the C. elegans transcription factor CEH-19. The provided example data tables serve as a guide for expected outcomes and for optimizing experimental conditions. The resulting antibodies will be valuable reagents for further investigation into the biological roles of CEH-19.

References

Application Notes and Protocols for Electrophysiological Recording of MC Neurons in ceh-19 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the electrophysiological analysis of MC (M4) motor neurons in Caenorhabditis elegans, with a specific focus on investigating the functional consequences of mutations in the ceh-19 gene. The protocols outlined below are adapted from established methods for C. elegans neurophysiology and are intended to enable researchers to characterize the electrophysiological phenotype of MC neurons in ceh-19 mutants.

Introduction

The homeobox gene ceh-19 is crucial for the proper development and function of the MC motor neurons in the C. elegans pharynx.[1][2] These cholinergic neurons are the pacemakers for pharyngeal pumping, and their activity is essential for feeding.[1] Mutations in ceh-19 lead to a reduction in pharyngeal pumping speed, suggesting a direct impact on MC neuron function.[1] While MC neurons are still present in ceh-19 mutants, they exhibit morphological defects.[1][2] Electrophysiological recordings are therefore critical to directly assess the functional deficits in these neurons and to understand the molecular mechanisms by which ceh-19 regulates neuronal excitability and synaptic transmission. This document provides detailed protocols for two primary electrophysiological techniques: the Electropharyngeogram (EPG) and whole-cell patch-clamp recording.

Data Presentation

Currently, there is no published quantitative data specifically detailing the electrophysiological properties of MC neurons in ceh-19 mutants. The following table is provided as a template for researchers to populate with their experimental findings. The parameters listed are key indicators of neuronal function that are likely to be affected by the loss of ceh-19.

Electrophysiological ParameterWild-Type (N2)ceh-19 MutantExpected/Hypothesized Change in ceh-19 Mutant
EPG Recordings
Pharyngeal Pumping Frequency (pumps/min)Decreased
Pump Duration (ms)Altered
Inter-pump Interval (ms)Increased
Whole-Cell Patch Clamp
Resting Membrane Potential (mV)Potentially altered
Input Resistance (GΩ)Potentially altered
Action Potential Frequency (Hz)Decreased
Action Potential Amplitude (mV)Potentially altered
Postsynaptic Current Amplitude (pA)Potentially altered

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway involving ceh-19 and the general experimental workflow for electrophysiological recordings.

G pha4 pha-4 ceh19 ceh-19 pha4->ceh19 flp2 flp-2 ceh19->flp2 mc_function MC Neuron Function (Pharyngeal Pumping) flp2->mc_function

PHA-4 to FLP-2 Signaling Pathway in MC Neurons.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain Worm Strain Preparation (Wild-Type and ceh-19 Mutant) dissection Worm Dissection strain->dissection solutions Prepare Recording Solutions solutions->dissection pipettes Pull and Polish Pipettes recording Electrophysiological Recording (EPG or Patch-Clamp) pipettes->recording dissection->recording data_acq Data Acquisition recording->data_acq data_an Data Analysis and Comparison data_acq->data_an

Experimental Workflow for MC Neuron Electrophysiology.

Experimental Protocols

Protocol 1: Electropharyngeogram (EPG) Recordings

The EPG is a non-invasive method to measure the electrical activity associated with pharyngeal muscle contractions, providing an indirect readout of MC neuron activity.[3][4]

Materials:

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50

  • M9 Buffer

  • Serotonin (5-hydroxytryptamine)

  • Dissecting microscope

  • Recording chamber

  • Suction pipette connected to a micromanipulator and a syringe

  • Ag/AgCl electrodes

  • Amplifier, digitizer, and recording software

Methodology:

  • Worm Preparation:

    • Culture wild-type (N2) and ceh-19 mutant worms on NGM plates.

    • Transfer young adult worms to a drop of M9 buffer in the recording chamber. To stimulate pumping, the M9 buffer can be supplemented with 2.3 mM serotonin.[5]

  • Recording Setup:

    • Place the recording chamber on the stage of the dissecting microscope.

    • Fill the suction pipette with the recording solution (M9 buffer, with or without serotonin).

    • Position a ground electrode in the bath solution.

  • Recording:

    • Using the micromanipulator, gently suction the anterior portion of a worm into the tip of the suction pipette to create a snug seal.

    • The recording electrode inside the suction pipette will measure the potential changes associated with pharyngeal pumping.

    • Record the electrical activity for a defined period (e.g., 180 seconds) for each worm.[5]

  • Data Analysis:

    • Analyze the EPG waveforms to determine the frequency, duration, and inter-pump interval of pharyngeal pumps.

    • Compare these parameters between wild-type and ceh-19 mutant worms.

Protocol 2: Whole-Cell Patch-Clamp Recording of MC Neurons

This technique allows for the direct measurement of ionic currents and voltage changes in a single MC neuron, providing detailed information about its intrinsic electrical properties and synaptic inputs.

Materials:

  • Extracellular (Bath) Solution: 150 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 5 mM sucrose, 15 mM HEPES (pH 7.3, ~330 mOsm).[6]

  • Intracellular (Pipette) Solution: 120 mM K-gluconate, 20 mM KCl, 0.25 mM CaCl₂, 5 mM BAPTA, 4 mM Mg-ATP, 0.5 mM Na-GTP, 10 mM HEPES (pH 7.2, ~315 mOsm).

  • Sylgard-coated coverslips in a recording chamber.

  • Cyanoacrylate glue.

  • Dissecting tools (sharp glass needles).

  • Inverted microscope with DIC optics.

  • Micromanipulators.

  • Patch-clamp amplifier, digitizer, and software.

  • Borosilicate glass capillaries for pulling pipettes.

Methodology:

  • Worm Preparation and Dissection:

    • Transfer young adult worms to the recording chamber containing extracellular solution.

    • Immobilize a worm by applying a small amount of cyanoacrylate glue to its dorsal side on the Sylgard-coated coverslip.[6]

    • Using a sharp glass needle, make a small incision in the cuticle near the pharynx to expose the MC neuron. The MC neuron cell body is located in the posterior bulb of the pharynx.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create recording pipettes with a resistance of 5-10 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Recording:

    • Under high magnification on the inverted microscope, identify the MC neuron.

    • Approach the neuron with the recording pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

    • Record neuronal activity in both current-clamp (to measure membrane potential and firing patterns) and voltage-clamp (to measure ionic currents) modes.

  • Data Analysis:

    • In current-clamp mode, measure the resting membrane potential, input resistance, and action potential characteristics (frequency, amplitude, duration).

    • In voltage-clamp mode, apply voltage steps to elicit and measure voltage-gated currents.

    • Compare these electrophysiological parameters between MC neurons from wild-type and ceh-19 mutant animals.

Conclusion

The protocols detailed in these application notes provide a framework for the electrophysiological characterization of MC neurons in ceh-19 mutants. By systematically applying these methods, researchers can elucidate the functional consequences of the loss of ceh-19 on neuronal excitability and synaptic function. This will contribute to a deeper understanding of the genetic regulation of neuronal development and its impact on behavior, and may provide insights for the development of novel therapeutic strategies for neurological disorders.

References

Application Notes and Protocols for In Situ Hybridization of ceh-19 mRNA in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ceh-19 gene in Caenorhabditis elegans encodes a homeodomain transcription factor crucial for the proper function of specific neurons.[1][2][3] This document provides detailed protocols for the localization of ceh-19 mRNA transcripts within whole-mount C. elegans using in situ hybridization. The methodologies described herein are essential for researchers investigating the spatial and temporal expression patterns of ceh-19 and its role in neuronal development and function. Understanding the precise localization of ceh-19 mRNA can provide valuable insights for studies in developmental biology, neurobiology, and for the identification of novel therapeutic targets in drug development.

Gene Expression Summary

GFP reporter assays have revealed that ceh-19 is expressed in three pairs of neurons: the pharyngeal pace-maker neurons (MC), the amphid neurons (ADF), and the phasmid neurons (PHA).[1][2][3] Mutants for ceh-19 are viable but exhibit phenotypes such as slower growth, reduced progeny, and a longer lifespan, which are likely due to impaired MC motorneuron function.[1][2]

Neuron Type Location Function Reference
MCPharynxPacemaker for pharyngeal pumping[1][2]
ADFAmphid sensilla (head)Sensory neuron[1][2]
PHAPhasmid sensilla (tail)Sensory neuron[1][2]

Signaling Pathway

ceh-19 is part of a regulatory pathway in the MC neurons. The forkhead transcription factor pha-4, which is a key regulator of pharyngeal development, acts upstream of ceh-19.[1][2] In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in the MC neurons.[1][2]

CEH19_Signaling_Pathway PHA4 pha-4 CEH19 ceh-19 PHA4->CEH19 FLP2 flp-2 CEH19->FLP2 MC_Neuron MC Neuron Function FLP2->MC_Neuron

Caption: Regulatory pathway of ceh-19 in MC neurons.

Experimental Protocols

This section details the necessary protocols for performing whole-mount in situ hybridization (WISH) to detect ceh-19 mRNA in C. elegans. The overall workflow consists of probe synthesis, worm preparation and fixation, hybridization, and signal detection.

I. Synthesis of Digoxigenin (DIG)-Labeled RNA Probe for ceh-19

This protocol describes the synthesis of an antisense RNA probe labeled with digoxigenin (DIG) to detect ceh-19 mRNA.[4][5][6][7]

Materials:

  • ceh-19 cDNA clone in a plasmid with T7 or SP6 promoters

  • Linearized plasmid template

  • DIG RNA Labeling Kit (e.g., Roche)

  • RNase-free water, tubes, and tips

  • Transcription buffer

  • RNA polymerase (T7 or SP6)

  • DNase I, RNase-free

  • Lithium Chloride (LiCl)

  • Ethanol

  • DEPC-treated water

Procedure:

  • Template Linearization: Linearize 5-10 µg of the plasmid containing the ceh-19 cDNA insert by digesting with a suitable restriction enzyme downstream of the insert. Purify the linearized DNA by phenol/chloroform extraction and ethanol precipitation.

  • In Vitro Transcription: Set up the in vitro transcription reaction in a sterile, RNase-free microcentrifuge tube on ice. A typical 20 µl reaction includes:

    • 2 µl 10x Transcription Buffer

    • 2 µl 10x DIG RNA Labeling Mix

    • 1 µg Linearized plasmid DNA

    • 2 µl RNA Polymerase (T7 or SP6)

    • RNase-free water to 20 µl

  • Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add 2 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Probe Precipitation: Precipitate the RNA probe by adding 2.5 µl of 4 M LiCl and 75 µl of pre-chilled absolute ethanol. Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed for 30 minutes at 4°C. Carefully discard the supernatant.

  • Wash the pellet with 50 µl of cold 70% ethanol and centrifuge for 10 minutes.

  • Air-dry the pellet and resuspend in 20-50 µl of RNase-free water.

  • Verify the probe integrity and concentration using gel electrophoresis and spectrophotometry. Store the probe at -80°C.

II. Whole-Mount In Situ Hybridization of C. elegans

This protocol is adapted from standard C. elegans WISH procedures.[8][9][10]

Materials:

  • Synchronized population of C. elegans

  • M9 Buffer

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Proteinase K

  • Hybridization Buffer (50% formamide, 5x SSC, 100 µg/ml heparin, 0.1% Tween-20, 100 µg/ml sonicated salmon sperm DNA)

  • Wash Buffers (varying concentrations of SSC and formamide)

  • Anti-DIG Antibody conjugated to Alkaline Phosphatase (AP)

  • NBT/BCIP developing solution

  • Microscope slides and coverslips

Procedure:

  • Worm Preparation and Fixation:

    • Collect a synchronized population of worms and wash them with M9 buffer.[9][10]

    • Fix the worms in 4% paraformaldehyde for 1 hour at room temperature.

    • Freeze-thaw the worms to crack the cuticle.

  • Permeabilization:

    • Wash the fixed worms with PBS containing 0.1% Tween-20 (PBT).

    • Treat with Proteinase K (10 µg/ml in PBT) for 15-30 minutes at room temperature. The optimal time needs to be determined empirically.[8][9]

    • Stop the proteinase K digestion by washing with PBT containing 2 mg/ml glycine.

    • Wash again with PBT.

  • Pre-hybridization:

    • Wash the worms in hybridization buffer without the probe.

    • Pre-hybridize the worms in hybridization buffer for 1-2 hours at 48-55°C.[10]

  • Hybridization:

    • Dilute the DIG-labeled ceh-19 probe in hybridization buffer (final concentration 0.1-1 ng/µl).

    • Denature the probe by heating at 80-95°C for 5 minutes and then snap-cool on ice.

    • Remove the pre-hybridization solution and add the probe-containing hybridization buffer.

    • Incubate overnight at 48-55°C.[10]

  • Post-Hybridization Washes:

    • Perform a series of stringent washes to remove the unbound probe. This typically involves washes with decreasing concentrations of SSC and formamide at the hybridization temperature.

  • Immunodetection:

    • Block the worms in a blocking solution (e.g., PBT with 1% BSA) for 1 hour.

    • Incubate with an anti-DIG-AP antibody diluted in blocking solution (e.g., 1:2000) overnight at 4°C.[10]

    • Wash extensively with PBT to remove the unbound antibody.

  • Colorimetric Detection:

    • Equilibrate the worms in alkaline phosphatase buffer.

    • Incubate in NBT/BCIP solution in the dark until the desired color intensity is reached. Monitor the color development under a microscope.

    • Stop the reaction by washing with PBT.

  • Mounting and Imaging:

    • Mount the worms on a microscope slide with an appropriate mounting medium.

    • Image the staining pattern using a compound microscope with DIC optics.

WISH_Workflow cluster_probe Probe Synthesis cluster_worm Worm Preparation & Hybridization cluster_detection Signal Detection p1 Linearize Plasmid p2 In Vitro Transcription with DIG-UTP p1->p2 p3 DNase Treatment p2->p3 p4 Probe Precipitation & Purification p3->p4 w4 Hybridization with DIG-labeled Probe p4->w4 w1 Worm Fixation (PFA) w2 Permeabilization (Proteinase K) w1->w2 w3 Pre-hybridization w2->w3 w3->w4 w5 Stringent Washes w4->w5 d1 Antibody Incubation (Anti-DIG-AP) w5->d1 d2 Washes d1->d2 d3 Colorimetric Reaction (NBT/BCIP) d2->d3 d4 Imaging d3->d4

Caption: Workflow for whole-mount in situ hybridization.

References

Application Note: Identification of Post-Translational Modifications of the C. elegans Transcription Factor CEH-19 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CEH-19 is a homeobox transcription factor in Caenorhabditis elegans essential for the proper specification and function of MC motorneurons within the pharynx.[1][2] It operates in a regulatory pathway downstream of the organ-specifying forkhead transcription factor PHA-4 and is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2.[1][2] Given its critical role in neuronal development and function, understanding the regulatory mechanisms governing CEH-19 activity is of significant interest.

Post-translational modifications (PTMs) are crucial for regulating the function of transcription factors, affecting their localization, DNA binding affinity, protein-protein interactions, and stability.[3][4] While the genetic pathway involving CEH-19 is partially understood, the PTMs that modulate its function remain uncharacterized. This application note provides a comprehensive set of protocols for the identification and characterization of CEH-19 PTMs using mass spectrometry-based proteomics, a powerful technique for PTM analysis.[5][6] The workflows described herein are tailored for the analysis of low-abundance transcription factors like CEH-19 and cover common PTMs such as phosphorylation, ubiquitination, and glycosylation.

Experimental Rationale and Workflow

The investigation of CEH-19 PTMs necessitates a multi-pronged approach due to the low stoichiometry of many modifications and the low abundance of transcription factors.[3][7] The general workflow involves the enrichment of CEH-19, followed by enzymatic digestion and subsequent enrichment of modified peptides prior to mass spectrometry analysis.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis C_elegans C. elegans Culture Lysis Cell Lysis & Protein Extraction C_elegans->Lysis IP Immunoprecipitation of CEH-19 Lysis->IP SDS_PAGE SDS-PAGE & In-Gel Digestion IP->SDS_PAGE Peptide_Mixture Tryptic Peptides SDS_PAGE->Peptide_Mixture Peptide Extraction PTM_Enrichment PTM Peptide Enrichment (e.g., IMAC, anti-K-ε-GG) Peptide_Mixture->PTM_Enrichment LC_MSMS LC-MS/MS Analysis PTM_Enrichment->LC_MSMS Data_Analysis Database Search & PTM Identification LC_MSMS->Data_Analysis Final_Report PTM Site Identification & Quantification Data_Analysis->Final_Report

Caption: General experimental workflow for the identification of CEH-19 PTMs.

Detailed Experimental Protocols

Protocol 1: Immunoprecipitation and In-Gel Digestion of CEH-19

This protocol describes the enrichment of CEH-19 from C. elegans lysate followed by preparation for mass spectrometry.

Materials:

  • C. elegans pellet

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

  • Anti-CEH-19 antibody or anti-tag antibody (if using a tagged CEH-19 strain)

  • Protein A/G magnetic beads

  • SDS-PAGE reagents

  • In-gel digestion kit (trypsin)

  • Destaining solution (50% acetonitrile, 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Extraction buffer (50% acetonitrile, 5% formic acid)

Procedure:

  • Lysis: Resuspend the C. elegans pellet in lysis buffer and lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-CEH-19 antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for 2 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with PBS.

  • SDS-PAGE: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.

  • In-Gel Digestion:

    • Excise the protein band corresponding to the molecular weight of CEH-19.

    • Destain the gel piece with destaining solution.

    • Reduce the proteins with the reduction solution for 1 hour at 56°C.

    • Alkylate the proteins with the alkylation solution for 45 minutes at room temperature in the dark.

    • Dehydrate the gel piece with acetonitrile.

    • Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer. Dry the extracted peptides in a vacuum centrifuge.

Protocol 2: Enrichment of Phosphopeptides

Phosphorylation is a key regulatory PTM for transcription factors.[3][8] This protocol details the enrichment of phosphopeptides from the tryptic digest of CEH-19.

Materials:

  • Dried CEH-19 tryptic peptides

  • IMAC (Immobilized Metal Affinity Chromatography) or TiO2 (Titanium Dioxide) enrichment kit

  • Loading/Washing Buffer (e.g., 80% acetonitrile, 6% trifluoroacetic acid for TiO2)

  • Elution Buffer (e.g., 40% acetonitrile in 0.5 M ammonium hydroxide for TiO2)

Procedure:

  • Resuspend Peptides: Reconstitute the dried peptides in the appropriate loading buffer.

  • Enrichment:

    • Equilibrate the IMAC or TiO2 resin according to the manufacturer's instructions.

    • Load the peptide solution onto the resin and incubate to allow binding of phosphopeptides.

    • Wash the resin extensively with the loading/washing buffer to remove non-phosphorylated peptides.

  • Elution: Elute the enriched phosphopeptides using the elution buffer.

  • Sample Cleanup: Dry the eluted phosphopeptides and desalt using a C18 ZipTip before LC-MS/MS analysis.

Protocol 3: Enrichment of Ubiquitinated Peptides

Ubiquitination can target transcription factors for degradation or modulate their activity.[9][10] After trypsin digestion of a ubiquitinated protein, a di-glycine (K-ε-GG) remnant remains on the modified lysine residue, which can be targeted for enrichment.[9]

Materials:

  • Dried CEH-19 tryptic peptides

  • Anti-K-ε-GG antibody crosslinked to beads

  • Immunoaffinity Purification Buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • Elution Buffer (e.g., 0.15% trifluoroacetic acid)

Procedure:

  • Resuspend Peptides: Reconstitute the dried peptides in the immunoaffinity purification buffer.

  • Enrichment:

    • Incubate the peptide solution with the anti-K-ε-GG antibody beads overnight at 4°C.

    • Wash the beads several times with the purification buffer to remove non-specific binders.

  • Elution: Elute the enriched ubiquitinated peptides using the elution buffer.

  • Sample Cleanup: Dry the eluted peptides and desalt using a C18 ZipTip before LC-MS/MS analysis.

Protocol 4: Analysis of Glycosylated Peptides

Glycosylation can affect protein folding, stability, and interactions.[11][12] The analysis of glycosylation often involves enzymatic release of glycans or enrichment of glycopeptides.

Materials:

  • Dried CEH-19 tryptic peptides

  • PNGase F enzyme and reaction buffer (for N-linked glycans)

  • Enrichment materials (e.g., lectin affinity chromatography or hydrophilic interaction liquid chromatography - HILIC)

  • MALDI matrix (e.g., DHB)

Procedure:

  • Deglycosylation (for site identification):

    • To identify N-glycosylation sites, treat an aliquot of the peptide mixture with PNGase F.[13][14] This enzyme cleaves the glycan and converts the asparagine residue to aspartic acid, resulting in a specific mass shift of +0.984 Da that can be detected by mass spectrometry.[13]

    • Analyze both the treated and untreated samples by LC-MS/MS and compare the results to identify the sites of modification.

  • Enrichment of Intact Glycopeptides:

    • Use lectin affinity chromatography or HILIC to enrich for intact glycopeptides from the tryptic digest.

    • Analyze the enriched fraction by LC-MS/MS to characterize the glycan structures.

Mass Spectrometry and Data Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.

LC-MS/MS Method:

  • Separation: Peptides are separated on a reverse-phase C18 column using a gradient of increasing acetonitrile concentration.

  • Data Acquisition: The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5]

Data Analysis:

  • Database Searching: The raw MS/MS data are searched against the C. elegans protein database using a search algorithm such as Mascot or Sequest.[15]

  • PTM Identification: The search parameters must include the variable modifications of interest:

    • Phosphorylation: +79.966 Da on serine, threonine, and tyrosine.

    • Ubiquitination: +114.043 Da on lysine (di-glycine remnant).[16]

    • N-Glycosylation: Deamidation of asparagine (+0.984 Da) in the PNGase F-treated sample.

  • Site Localization: PTM localization algorithms (e.g., Ascore or PTM-Score) should be used to confidently assign the modification to a specific amino acid residue.

  • Quantification: For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare PTM levels under different conditions.[9]

Signaling and Workflow Diagrams

G cluster_pathway Known CEH-19 Regulatory Pathway cluster_ptm Hypothesized PTM Regulation pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates Expression flp2 flp-2 ceh19->flp2 Activates Expression Phosphatase Phosphatase(s) ceh19->Phosphatase Dephosphorylation (-P) DUB Deubiquitinase(s) ceh19->DUB Deubiquitination (-Ub) MC_Neuron MC Neuron Function flp2->MC_Neuron Modulates Kinase Kinase(s) Kinase->ceh19 Phosphorylation (+P) Ub_Ligase E3 Ubiquitin Ligase(s) Ub_Ligase->ceh19 Ubiquitination (+Ub)

Caption: Regulatory pathway of CEH-19 and potential PTM-mediated regulation.

Quantitative Data Summary

As this application note describes a methodology for the initial discovery of PTMs on CEH-19, no pre-existing quantitative data is available. The results from the described experiments should be summarized in tables to clearly present the identified modifications.

Table 1: Summary of Identified Phosphorylation Sites on CEH-19

Phosphorylated Residue Peptide Sequence Localization Probability (%) Spectral Counts
Serine (S) at position X ...S... >95 ...

| Threonine (T) at position Y | ...T... | >95 | ... |

Table 2: Summary of Identified Ubiquitination Sites on CEH-19

Ubiquitinated Residue Peptide Sequence with K-ε-GG Localization Probability (%) Spectral Counts

| Lysine (K) at position Z | ...K(GG)... | >95 | ... |

Table 3: Summary of Identified N-Glycosylation Sites on CEH-19

Deglycosylated Residue Peptide Sequence with N->D Site-Defining Ion Evidence Spectral Counts

| Asparagine (N) at position W | ...D... | b/y ions confirming D | ... |

Conclusion

This application note provides a detailed framework and protocols for the mass spectrometry-based identification of post-translational modifications on the C. elegans transcription factor CEH-19. By employing enrichment strategies for the protein and its modified peptides, researchers can overcome the challenges associated with low abundance and low stoichiometry. The successful identification and quantification of CEH-19 PTMs will provide critical insights into its regulation and its role in neuronal function, potentially uncovering new avenues for therapeutic intervention in developmental and neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ceh-19 RNAi Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to troubleshoot and optimize RNA interference (RNAi) experiments targeting the Caenorhabditis elegans gene ceh-19.

Frequently Asked Questions (FAQs)

Q1: What is the function of ceh-19 and its expected RNAi phenotype?

A1: ceh-19 is a homeobox gene that functions as a transcription factor.[1][2] It is required for the proper development and function of the pharyngeal MC (motor- and interneuron) pacemaker neurons, as well as being expressed in the ADF and PHA sensory neurons.[1][3][4] The primary phenotype observed upon successful ceh-19 knockdown is related to impaired MC motorneuron function, leading to a moderately reduced pharyngeal pumping rate.[1][4][5] Consequent phenotypes may include slightly slower growth, a reduction in total progeny, and an extended lifespan.[1][2][5]

Q2: Which bacterial strain and vector are recommended for ceh-19 RNAi by feeding?

A2: The standard approach is to use the E. coli strain HT115(DE3).[6][7] This strain is deficient in RNase III, which prevents the degradation of the double-stranded RNA (dsRNA), and it contains an IPTG-inducible T7 polymerase for dsRNA expression.[7][8] The dsRNA expression vector is typically the L4440 plasmid, into which a cDNA fragment of ceh-19 is cloned.[6][7][9]

Q3: Are there C. elegans strains that can improve ceh-19 knockdown efficiency?

Q4: How should I quantify the efficiency of my ceh-19 knockdown?

A4: Knockdown efficiency can be assessed at both the mRNA and phenotype levels.

  • Phenotypic Level: Quantify the rate of pharyngeal pumping (pumps per minute) and compare it to control worms fed with bacteria containing the empty L4440 vector. You can also measure body size or brood size over time.[6]

Troubleshooting Guide

This guide addresses common issues encountered during ceh-19 RNAi experiments.

Problem Potential Cause(s) Recommended Solution(s)
No/Weak Phenotype Observed 1. Inefficient Knockdown: Neuronal RNAi can be less robust. 2. Inactive Bacteria: The bacterial culture expressing the dsRNA may be old, or IPTG induction may have failed. 3. Incorrect RNAi Clone: The plasmid may not contain the correct ceh-19 sequence. 4. Worms are Resistant: Wild-type (N2) worms may not be sufficiently sensitive.1. Use Hypersensitive Strain: Switch to an RNAi-hypersensitive strain like rrf-3(pk1426). 2. Prepare Fresh Culture: Always use a fresh overnight culture of the HT115 strain for seeding plates. Ensure IPTG is added to the plates for induction.[9] 3. Sequence Verify Clone: Confirm the identity of your ceh-19 RNAi clone by sequencing the plasmid insert. 4. Run Positive Controls: Always run a positive control RNAi experiment (e.g., targeting dpy-10 or unc-22) to ensure your overall technique and reagents are working.[11]
High Variability Between Plates/Experiments 1. Inconsistent Bacterial Lawn: A non-uniform or thin bacterial lawn can lead to variable dsRNA ingestion. 2. Worm Synchronization: An asynchronous population of worms will lead to variable developmental stages and inconsistent results. 3. Temperature Fluctuation: Incubation temperature can affect worm development and RNAi efficiency.1. Uniform Seeding: Ensure plates are dry and that you seed them with a consistent volume of fresh bacterial culture to achieve a uniform lawn.[9] 2. Synchronize Worms: Use bleach synchronization to obtain a tight population of L1 larvae to start the experiment.[6] 3. Maintain Constant Temperature: Incubate plates at a constant, controlled temperature (e.g., 20°C).
Unexpected Phenotypes Observed 1. Off-Target Effects: The chosen ceh-19 dsRNA sequence may have homology to other genes, causing their unintended knockdown. 2. Empty Vector Effects: The L4440 vector itself can sometimes cause mild phenotypes or transgene silencing.[7]1. Check for Off-Targets: Use bioinformatics tools to check your ceh-19 fragment for significant homology to other C. elegans genes. If necessary, design a new, more specific RNAi construct. 2. Use Empty Vector Control: Always compare your results to a control group of worms fed HT115 bacteria containing the empty L4440 vector, not just OP50 bacteria.[12]
Worms Look Unhealthy or Starved on RNAi Plates 1. Bacterial Contamination: Contamination of the HT115 culture can make the food source toxic. 2. Over-induction: Very high levels of dsRNA expression can sometimes be detrimental to the bacteria, making them a poor food source.1. Practice Aseptic Technique: Ensure that all media and handling procedures are sterile.[11] Check plates for signs of contamination. 2. Optimize IPTG Concentration: While usually not an issue, you can test a lower concentration of IPTG (e.g., 0.4 mM instead of 1 mM) if you suspect toxicity.

Quantitative Data Summary

The following table provides an example of expected outcomes for ceh-19 RNAi under different experimental conditions. These are representative values to guide optimization.

Condition C. elegans Strain Incubation Temp. Duration (from L1) Expected ceh-19 mRNA Reduction (qRT-PCR) Phenotype Penetrance (% showing slow pumping)
StandardWild-type (N2)20°C72 hours30-50%40-60%
Optimized rrf-3(pk1426) 20°C 72 hours >70% >85%
Temperature Testrrf-3(pk1426)25°C48 hours60-75%~80% (Note: faster development)
Temperature Testrrf-3(pk1426)16°C96 hours>75%>90% (Note: slower development)

Key Experimental Protocols

Protocol 1: Preparation of ceh-19 RNAi Feeding Plates
  • Prepare NGM Agar: Prepare standard Nematode Growth Medium (NGM) agar.

  • Add Antibiotics and IPTG: After autoclaving and cooling the media to ~55°C, add Carbenicillin (or Ampicillin) to a final concentration of 100 µg/mL and IPTG to a final concentration of 1 mM.

  • Pour Plates: Pour the mixture into 60 mm petri dishes and let them solidify. Allow plates to dry for 2-3 days at room temperature before use.

  • Prepare Bacterial Culture: Inoculate 5 mL of LB broth containing 100 µg/mL Carbenicillin with the HT115(DE3) bacteria carrying the ceh-19 L4440 plasmid. Grow overnight at 37°C with shaking.[9]

  • Seed Plates: Pipette 100-200 µL of the overnight culture onto each RNAi plate. Spread evenly and allow the lawn to grow overnight at room temperature.[9]

Protocol 2: C. elegans RNAi by Feeding
  • Synchronize Worms: Prepare a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites.

  • Plate L1 Larvae: Transfer the synchronized L1s onto the prepared ceh-19 RNAi plates and control (empty L4440 vector) plates.

  • Incubate: Incubate the plates at 20°C for approximately 72 hours, or until the worms reach the desired developmental stage for analysis (e.g., young adult).[9]

  • Analyze Phenotype: Score the worms for the pharyngeal pumping phenotype. This is done by observing individual worms under a dissecting microscope and counting the number of pharyngeal bulb contractions over a set period (e.g., 30 seconds).

  • Harvest for qRT-PCR: Wash worms off the plates using M9 buffer. Wash several times to remove bacteria. Prepare RNA from the worm pellet for subsequent qRT-PCR analysis to quantify mRNA knockdown.

Visualizations

Signaling and Regulatory Pathway

CEH19_Pathway PHA4 pha-4 CEH19 ceh-19 PHA4->CEH19 Activates expression FLP2 flp-2 CEH19->FLP2 Activates expression Phenotype MC Neuron Function (Pharyngeal Pumping) FLP2->Phenotype Modulates

Caption: Regulatory pathway of ceh-19 in MC neurons.

Experimental Workflow for ceh-19 RNAi

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare RNAi Plates (NGM + Amp + IPTG) P2 Grow HT115(ceh-19) Overnight Culture P1->P2 P3 Seed Plates & Grow Lawn P2->P3 E2 Plate L1 Larvae on RNAi Lawn P3->E2 E1 Synchronize Worms (Bleach Prep) E1->E2 E3 Incubate at 20°C (~72 hours) E2->E3 A1 Phenotypic Scoring (Pumping Rate) E3->A1 A2 Harvest Worms for qRT-PCR E3->A2 A3 Analyze Data & Compare to Control A1->A3 A2->A3 Troubleshooting_Flow Start Start: No or Weak Phenotype CheckControl Was Positive Control (e.g., dpy-10) effective? Start->CheckControl SystemOK Systemic Issue: Check Reagents (Bacteria, Plates, IPTG) and Protocol CheckControl->SystemOK No GeneSpecific Issue is Specific to ceh-19 CheckControl->GeneSpecific Yes CheckClone Sequence-verify ceh-19 RNAi clone? GeneSpecific->CheckClone RemakeClone Problem: Incorrect Clone Solution: Remake or re-order RNAi construct CheckClone->RemakeClone No CloneOK Clone is Correct CheckClone->CloneOK Yes UseSensitive Use RNAi-hypersensitive strain (e.g., rrf-3)? CloneOK->UseSensitive SwitchStrain Problem: Low RNAi efficiency in neurons Solution: Switch to rrf-3 strain UseSensitive->SwitchStrain No End Contact Technical Support for further assistance UseSensitive->End Yes

References

Technical Support Center: CRISPR-Cas9 Editing of ceh-19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CRISPR-Cas9 to edit the ceh-19 gene in C. elegans.

Frequently Asked Questions (FAQs)

Q1: What is CEH-19 and why is it a target for CRISPR editing?

A1: CEH-19 is a homeobox transcription factor in Caenorhabditis elegans.[1][2] It is expressed in a few specific neurons, including the pharyngeal pacemaker neurons (MC), amphid neurons (ADF), and phasmid neurons (PHA).[1][2] CEH-19 is involved in the proper function of MC motorneurons and is required for the activation of the neuropeptide-encoding gene flp-2.[1] Researchers may target ceh-19 with CRISPR-Cas9 to study its role in neuronal development, function, and the regulation of downstream genes.

Q2: What are the main challenges when using CRISPR-Cas9 to edit ceh-19?

A2: The primary challenges include achieving high on-target editing efficiency while minimizing off-target effects. As a transcription factor, unintended mutations in other parts of the genome could lead to confounding phenotypes. Ensuring specific and efficient editing is crucial for accurately interpreting experimental results.

Q3: How can I minimize off-target effects when targeting ceh-19?

A3: Several strategies can be employed to reduce off-target mutations. These include careful design of the single-guide RNA (sgRNA), using high-fidelity Cas9 variants, optimizing the delivery method of CRISPR components, and carefully controlling the concentration of the Cas9-sgRNA complex.[3][4][5]

Q4: What are the best practices for designing an sgRNA for ceh-19?

A4: To maximize specificity, your sgRNA should have a unique target sequence within the C. elegans genome. Utilize online design tools that predict off-target sites.[6][7] Key considerations for sgRNA design include:

  • Length: A 20-nucleotide guide is standard for SpCas9.[8]

  • GC Content: Aim for a GC content between 40-80% for optimal stability and function.[7]

  • Positioning: For knockout experiments, target a coding exon early in the gene to induce a frameshift mutation.[9]

  • Minimizing Homology: Avoid sgRNA sequences with high similarity to other genomic regions.[10]

Q5: Which Cas9 variant is recommended for editing ceh-19?

A5: High-fidelity Cas9 variants such as SpCas9-HF1, eSpCas9, or HiFi-Cas9 are highly recommended to reduce off-target effects.[11][12][13][14] These variants have been engineered to have reduced non-specific DNA contacts, thereby decreasing cleavage at unintended sites while maintaining high on-target activity.[12][13]

Q6: What is the best method for delivering CRISPR components into C. elegans for ceh-19 editing?

A6: Delivery of Cas9 as a ribonucleoprotein (RNP) complex with the sgRNA is often preferred over plasmid-based expression.[15][16] The transient nature of the RNP complex limits the time Cas9 is active in the cell, reducing the chances of off-target cleavage.[11][17][18] While plasmid delivery is a common and cost-effective method in C. elegans, it can lead to prolonged expression of Cas9 and a higher risk of off-target effects.[11][16][17]

Q7: How can I detect off-target mutations after editing ceh-19?

A7: Off-target effects can be assessed through several methods. Biased methods involve sequencing predicted off-target sites identified by bioinformatics tools.[19] Unbiased, genome-wide methods like GUIDE-seq or whole-genome sequencing provide a more comprehensive analysis of off-target events.[6][20]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low on-target editing efficiency Poor sgRNA design.Redesign sgRNA using multiple prediction tools. Test multiple sgRNAs targeting different sites within ceh-19.
Inefficient delivery of CRISPR components.Optimize microinjection technique. Ensure high quality and concentration of Cas9 RNP or plasmid DNA.
Cas9 variant has reduced activity with the chosen sgRNA.While high-fidelity Cas9 variants reduce off-targets, some may show slightly lower on-target activity.[21] Test the sgRNA with wild-type Cas9 if efficiency is critically low, but be prepared for higher off-target risk.
High frequency of off-target mutations Suboptimal sgRNA design with significant homology elsewhere in the genome.Use a more specific sgRNA. Truncated sgRNAs (17-18 nucleotides) can sometimes improve specificity.[4][10]
Prolonged expression of Cas9.Switch from plasmid-based delivery to RNP delivery to limit the lifetime of the Cas9 nuclease in the cell.[15][16]
Use of wild-type Cas9.Employ a high-fidelity Cas9 variant like SpCas9-HF1.[12][13]
Inconsistent or unexpected phenotypes Off-target mutations affecting other genes.Perform whole-genome sequencing to identify unintended mutations. Outcross the edited strain with wild-type animals for several generations to remove background mutations.
Mosaicism in the edited animals.Screen multiple F1 progeny to isolate a line with the desired edit in the germline. Ensure consistent delivery and expression of CRISPR components.

Quantitative Data Summary: Strategies to Reduce Off-Target Effects

The following table summarizes quantitative data on the effectiveness of various strategies to minimize off-target effects, based on studies in human cells and other model organisms, which can be informative for C. elegans experiments.

Strategy Method Reported Reduction in Off-Target Effects Reference(s)
High-Fidelity Cas9 Variants SpCas9-HF1Reduces off-target effects to undetectable levels for many sgRNAs.[12]
eSpCas9Shows significantly reduced off-target cleavage compared to wild-type Cas9.[4]
HiFi-Cas9Reduces off-target events by over 90% compared to wild-type Cas9.[14]
sgRNA Modification Truncated sgRNAs (17-18 nt)Can significantly decrease off-target mutations in mammalian cells.[4]
Delivery Method Cas9 RNP vs. PlasmidRNP delivery leads to fewer off-target effects compared to plasmid delivery due to transient activity.[15][16]
Anti-CRISPR Proteins AcrIIA4Can reduce off-target effects by up to four-fold when delivered after on-target editing has occurred.[22]

Experimental Protocols

Protocol 1: sgRNA Design and Synthesis for ceh-19
  • Obtain the ceh-19 sequence: Retrieve the full genomic sequence of the ceh-19 gene from an online database such as WormBase.

  • Identify target sites: Use a CRISPR design tool (e.g., CRISPOR, CHOPCHOP) to identify potential sgRNA target sites within a coding exon of ceh-19.[7] The tool should also predict potential off-target sites in the C. elegans genome.

  • Select the optimal sgRNA: Choose an sgRNA sequence with high predicted on-target activity and the lowest number of potential off-target sites. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).

  • Synthesize the sgRNA: The sgRNA can be synthesized in vitro using a T7 promoter-based transcription kit or ordered from a commercial supplier.

Protocol 2: Preparation and Microinjection of Cas9 RNP in C. elegans
  • Reagent Preparation:

    • Resuspend lyophilized high-fidelity Cas9 protein (e.g., SpCas9-HF1) in nuclease-free water to a final concentration of 20-40 µM.

    • Resuspend the synthesized ceh-19 sgRNA and a co-injection marker sgRNA (e.g., targeting dpy-10) in nuclease-free water to a concentration of 100 µM.

  • RNP Complex Formation:

    • In a sterile PCR tube, mix the Cas9 protein and the sgRNAs. A common ratio is 1:1 or 1:2 (Cas9:sgRNA).

    • Incubate the mixture at 37°C for 15 minutes to allow for the formation of the RNP complex.

  • Prepare Injection Mix:

    • Add a repair template if performing homology-directed repair.

    • The final injection mix should contain the Cas9 RNP, the dpy-10 co-CRISPR RNP, and any repair templates in an appropriate injection buffer.

  • Microinjection:

    • Inject the mix into the gonad of young adult C. elegans hermaphrodites.

  • Screening:

    • Screen the F1 progeny for the co-injection marker phenotype (e.g., Dpy or Rol).

    • Isolate animals with the desired phenotype and screen for edits in the ceh-19 gene by PCR and Sanger sequencing.

Visualizations

experimental_workflow cluster_design Step 1: Design cluster_prep Step 2: Preparation cluster_exp Step 3: Experiment cluster_val Step 4: Validation sgRNA_design sgRNA Design for ceh-19 off_target_analysis In Silico Off-Target Analysis sgRNA_design->off_target_analysis sgRNA_synthesis sgRNA Synthesis sgRNA_design->sgRNA_synthesis rnp_assembly RNP Assembly sgRNA_synthesis->rnp_assembly cas9_prep High-Fidelity Cas9 Protein cas9_prep->rnp_assembly injection Microinjection into C. elegans Gonad rnp_assembly->injection screening Screening for Phenotype (e.g., Dpy) injection->screening genotyping PCR and Sequencing of ceh-19 screening->genotyping off_target_validation Off-Target Site Sequencing genotyping->off_target_validation

Caption: Workflow for CRISPR-Cas9 editing of ceh-19 in C. elegans.

signaling_pathway cluster_upstream Upstream Regulators cluster_target Target Gene cluster_downstream Downstream Target cluster_function Cellular Function pha_4 pha-4 (Forkhead Transcription Factor) ceh_19 ceh-19 (Homeobox Transcription Factor) pha_4->ceh_19 flp_2 flp-2 (Neuropeptide-encoding gene) ceh_19->flp_2 mc_function MC Motorneuron Function flp_2->mc_function

Caption: Simplified regulatory pathway involving ceh-19.

References

dealing with viability issues in ceh-19 null mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ceh-19 null mutants in C. elegans. These resources are designed to address common challenges and provide practical solutions for experimental success.

Frequently Asked Questions (FAQs)

Q1: Are ceh-19 null mutants completely inviable?

No, ceh-19 null mutants, such as strains carrying the tm452 or tm461 alleles, are viable and fertile.[1][2][3] However, they exhibit several phenotypes that can present challenges in routine culturing and experimentation, including slower growth rates, reduced brood sizes, and altered pharyngeal pumping.[1][2][3]

Q2: What are the primary phenotypes observed in ceh-19 null mutants?

ceh-19 null mutants display a range of phenotypes primarily related to defects in the MC motorneurons.[1][2] These include:

  • Slow Growth: Mutants develop at a slower rate compared to wild-type (N2) worms.[2]

  • Reduced Brood Size: The number of progeny produced by a single hermaphrodite is lower than in wild-type.[1][3]

  • Extended Lifespan: ceh-19 mutants have a longer lifespan than wild-type worms.[1][2][3]

  • Reduced Pharyngeal Pumping: A moderate reduction in the rate of pharyngeal pumping is a key phenotype, which likely contributes to the slower growth and reduced progeny.[1][2]

  • MC Motorneuron Defects: While the MC neurons are present, they exhibit morphological defects, including abnormal axonal projections.[1][2]

Q3: What is the known genetic pathway involving ceh-19?

ceh-19 is a homeobox gene that functions downstream of the pharyngeal organ-specifying forkhead transcription factor, pha-4.[1][4] In the MC motorneurons, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2.[1][4] This defines a regulatory pathway from pha-4 through ceh-19 to flp-2.[1][4]

Troubleshooting Guides

Issue 1: Difficulty in obtaining synchronized populations of ceh-19 null mutants due to slow growth.

Cause: The slower developmental rate of ceh-19 mutants can make standard synchronization protocols less effective.

Solution:

  • Extended Bleaching Protocol: When performing hypochlorite synchronization, allow for a slightly longer hatching time on unseeded NGM plates before transferring L1 larvae to food. Monitor the plates closely to determine the optimal hatching window for your specific experimental conditions.

  • Manual Synchronization: For smaller-scale experiments requiring high precision, manual synchronization by picking L4 larvae is recommended. While more labor-intensive, this method ensures a tightly synchronized population.

Issue 2: Low yields of worms for biochemical or molecular biology experiments.

Cause: The reduced brood size of ceh-19 mutants can make it challenging to grow large quantities of worms.

Solution:

  • Scale-Up Plating: Increase the number of initial culture plates to compensate for the lower progeny count per plate.

  • Liquid Culture Optimization: While more complex, liquid culture can be optimized for growing larger volumes of worms. Start with a higher initial concentration of synchronized L1s and ensure adequate aeration and bacterial food source.

Issue 3: Variability in phenotypic analysis.

Cause: The penetrance of certain phenotypes can be variable, and environmental factors can exacerbate this.

Solution:

  • Strict Temperature Control: Maintain a constant and well-calibrated incubation temperature, as temperature fluctuations can affect developmental timing and overall fitness.

  • Consistent Food Source: Ensure a consistent quality and quantity of the E. coli OP50 food source. Variations in the bacterial lawn can impact worm growth and behavior.

  • Blinding of Experiments: Whenever possible, experiments should be scored by an observer who is blind to the genotype of the worms to minimize bias.

Quantitative Data Summary

The following table summarizes the key quantitative differences between wild-type (N2) and ceh-19(tm452) mutants.

PhenotypeWild-Type (N2)ceh-19(tm452) MutantReference
Growth Rate NormalSlower[1][3]
Brood Size ~300Reduced[1][3]
Lifespan NormalLonger[1][3]
Pharyngeal Pumping Rate NormalModerately Reduced[1][2]

Experimental Protocols

Protocol 1: Maintenance of ceh-19 Null Mutant Strains

This protocol outlines the standard procedure for maintaining ceh-19 null mutant strains on solid media.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Platinum wire worm pick

  • Stereomicroscope

Procedure:

  • Grow ceh-19 mutant worms on NGM plates seeded with E. coli OP50 at 20°C.

  • Due to their slower growth rate, subculture the worms every 4-5 days to prevent starvation and ensure the health of the population.

  • To subculture, use a flame-sterilized platinum wire pick to transfer a small chunk of agar containing worms to a fresh, seeded NGM plate.

  • Monitor the plates regularly for contamination and the overall health of the worm population.

Protocol 2: Synchronization of ceh-19 Null Mutants using Hypochlorite Treatment

This protocol is adapted for the slower developmental timing of ceh-19 mutants.

Materials:

  • Gravid adult ceh-19 mutant worms

  • M9 buffer

  • Bleach solution (sodium hypochlorite)

  • 1M NaOH

  • Sterile water

  • Unseeded NGM plates

  • Seeded NGM plates

Procedure:

  • Wash gravid adult worms from several plates with M9 buffer and collect them in a 15 mL conical tube.

  • Pellet the worms by centrifugation at a low speed (e.g., 1300 x g) for 1 minute.

  • Aspirate the supernatant and add a freshly prepared bleaching solution (e.g., 1:1 mixture of 1N NaOH and bleach).

  • Vortex the tube for 30-60 seconds at a time, monitoring under a microscope until the adult worms are dissolved and eggs are released. This may take a total of 5-10 minutes.

  • Quickly pellet the eggs by centrifugation and wash them 3-4 times with sterile M9 buffer to remove all traces of the bleaching solution.

  • After the final wash, resuspend the eggs in M9 buffer and transfer them to an unseeded NGM plate.

  • Allow the eggs to hatch into L1 larvae. Due to the slower development of ceh-19 mutants, this may take longer than for wild-type. Monitor the plates after 18-24 hours.

  • Once a sufficient number of L1s have hatched, wash them off the plate with M9 buffer and transfer them to freshly seeded NGM plates for your experiment.

Visualizations

CEH19_Signaling_Pathway cluster_info Genetic Pathway in MC Motorneurons pha4 pha-4 ceh19 ceh-19 pha4->ceh19 flp2 flp-2 ceh19->flp2 MC_Neuron MC Motorneuron Function flp2->MC_Neuron Excitatory Neuropeptide info This pathway regulates MC motorneuron function.

Caption: Genetic pathway involving pha-4, ceh-19, and flp-2 in MC motorneurons.

Mutant_Maintenance_Workflow start Start with ceh-19 mutant strain culture Culture on NGM plates with E. coli OP50 at 20°C start->culture monitor Monitor for slow growth culture->monitor subculture Subculture every 4-5 days monitor->subculture Yes check_health Check for healthy population subculture->check_health continue_culture Continue culturing check_health->continue_culture Healthy troubleshoot Troubleshoot: - Check food quality - Check temperature check_health->troubleshoot Unhealthy troubleshoot->culture

Caption: Workflow for maintaining ceh-19 null mutant strains.

Synchronization_Workflow start Start with gravid ceh-19 adults bleach Hypochlorite treatment start->bleach wash Wash eggs with M9 buffer bleach->wash hatch Hatch on unseeded NGM plates wash->hatch monitor Monitor for L1 hatching (18-24h) hatch->monitor transfer Transfer L1s to seeded plates monitor->transfer Hatched experiment Begin experiment transfer->experiment

Caption: Synchronization workflow for ceh-19 null mutants.

References

improving signal-to-noise in ceh-19 ChIP-seq experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic targets of the C. elegans transcription factor CEH-19.

Frequently Asked Questions (FAQs)

Q1: What is CEH-19 and what is its known function?

CEH-19 is a homeobox protein in Caenorhabditis elegans that functions as a transcription factor. It is known to be expressed in specific neurons, including the pharyngeal pace-maker neurons (MC), amphid neurons (ADF), and phasmid neurons (PHA). CEH-19 is required for proper motor neuron function and plays a role in the activation of the neuropeptide-encoding gene flp-2.

Q2: Is there a commercially available ChIP-seq validated antibody for CEH-19?

As of our latest search, there is no commercially available antibody that has been pre-validated for ChIP-seq against C. elegans CEH-19. Researchers will likely need to validate an antibody for this application themselves. This process typically involves western blotting to confirm specificity for CEH-19 and immunoprecipitation followed by qPCR (ChIP-qPCR) on a known target gene before proceeding to a full ChIP-seq experiment.

Q3: What are the biggest challenges in performing ChIP-seq for a transcription factor like CEH-19 in C. elegans?

The primary challenges include:

  • Low abundance: Transcription factors are typically less abundant than histone marks, which can lead to a low signal.

  • C. elegans cuticle: The tough outer cuticle of the worm can make cell lysis and chromatin shearing difficult and inefficient.

  • Neuronal-specific expression: The expression of CEH-19 in a subset of neurons means that the target protein is present in only a small fraction of the total cells, further challenging the enrichment of target DNA.

Q4: What are the essential controls for a CEH-19 ChIP-seq experiment?

  • Input DNA control: This is a sample of sonicated chromatin that has not been subjected to immunoprecipitation. It is used to normalize for biases in chromatin shearing and sequencing.

  • Negative control (IgG): A mock immunoprecipitation using a non-specific IgG antibody from the same species as the primary antibody. This control helps to determine the level of background signal.

  • Positive control locus (qPCR): Before sequencing, it is crucial to perform ChIP-qPCR on a known target gene of CEH-19 (if available) and a region of the genome where CEH-19 is not expected to bind (negative control locus).

Troubleshooting Guides

Issue: Low Signal-to-Noise Ratio

A low signal-to-noise ratio is a common problem in ChIP-seq experiments, especially for low-abundance transcription factors. This can manifest as few and/or weak peaks that are difficult to distinguish from the background.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Quantitative Guideline
Inefficient Antibody Validate antibody specificity and efficiency.Perform a titration to find the optimal antibody concentration. Start with a range of 1-10 µg of antibody per 25 µg of chromatin.[1]
Suboptimal Cross-linking Optimize formaldehyde cross-linking time and concentration.Standard conditions are 1% formaldehyde for 10 minutes at room temperature. For weakly interacting proteins, this can be extended up to 20 minutes.
Inefficient Chromatin Shearing Optimize sonication parameters to achieve the target fragment size.Aim for a fragment size range of 150-300 bp for high-resolution mapping.[2] This often requires optimization of sonication power and duration for your specific cell type and equipment.
Insufficient Starting Material Increase the amount of starting material (C. elegans).For transcription factors, a higher starting amount is often necessary. The exact amount will depend on the expression level of CEH-19.
Issue: High Background

High background can obscure true binding sites and lead to the identification of false-positive peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Quantitative Guideline
Over-cross-linking Reduce the duration or concentration of formaldehyde.Prolonged fixation can increase non-specific cross-linking.[3] Try reducing the cross-linking time to 5-10 minutes.
Inefficient Blocking Pre-clear the chromatin with protein A/G beads and use a blocking agent.Incubate the chromatin with beads for 1 hour before adding the primary antibody to reduce non-specific binding.
Contaminated Reagents Use fresh, high-quality buffers and reagents.Prepare fresh lysis and wash buffers for each experiment.
Insufficient Washing Increase the number or stringency of washes after immunoprecipitation.Use wash buffers with appropriate salt concentrations to remove non-specifically bound chromatin.
Issue: Low DNA Yield

Low final DNA yield can prevent the successful construction of a sequencing library.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Quantitative Guideline
Inefficient Cell Lysis Optimize the lysis procedure to efficiently break the C. elegans cuticle.Mechanical disruption methods such as douncing or sonication are often required for C. elegans.
Poor Immunoprecipitation Ensure the antibody is of high quality and used at an optimal concentration.A titration experiment is recommended to determine the optimal antibody amount.
Loss of Material During Washes Be careful during wash steps to avoid aspirating the beads.Use magnetic beads to facilitate easier and more efficient washing.
Inefficient Elution or DNA Purification Ensure that the elution buffer is effective and the DNA purification protocol is optimized.Follow the manufacturer's instructions for your chosen DNA purification kit carefully.

Experimental Protocols

Detailed Protocol for CEH-19 ChIP-seq in C. elegans

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of C. elegans

    • Grow synchronized populations of C. elegans to the desired developmental stage.

    • Harvest worms by washing with M9 buffer.

  • Cross-linking

    • Resuspend worms in M9 buffer and add formaldehyde to a final concentration of 1%.

    • Incubate at room temperature for 10-15 minutes with gentle rotation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash the worms twice with ice-cold M9 buffer.

  • Cell Lysis and Chromatin Shearing

    • Resuspend the worm pellet in lysis buffer.

    • Disrupt the cuticle and cells using a Dounce homogenizer or a sonicator on ice.

    • Sonicate the chromatin to achieve an average fragment size of 200-500 bp. Optimization of sonication conditions (power, duration, cycles) is critical.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Take an aliquot of the pre-cleared chromatin to serve as the input control.

    • Add the anti-CEH-19 antibody (or IgG control) to the remaining chromatin and incubate overnight at 4°C with rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Perform a final wash with TE buffer.

  • Elution and Reverse Cross-linking

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Quantify the DNA yield.

  • Library Preparation and Sequencing

    • Prepare a sequencing library from the ChIP and input DNA according to the manufacturer's instructions for your chosen sequencing platform.

    • Perform high-throughput sequencing.

Mandatory Visualizations

CEH_19_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core CEH-19 Regulation cluster_downstream Downstream Effects pha-4 pha-4/FoxA ceh-19 ceh-19 pha-4->ceh-19 Activates expression flp-2 flp-2 gene ceh-19->flp-2 Activates transcription FLP-2 FLP-2 Neuropeptide flp-2->FLP-2 Translates to frpr-18 frpr-18 Receptor FLP-2->frpr-18 Binds to Arousal Locomotion Arousal frpr-18->Arousal Promotes

Caption: CEH-19 Signaling Pathway in C. elegans.

ChIP_seq_Workflow Start Start Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Sonication 3. Chromatin Shearing (Sonication) Lysis->Sonication IP 4. Immunoprecipitation (anti-CEH-19 Ab) Sonication->IP Washes 5. Washes IP->Washes Elution 6. Elution & Reverse Cross-links Washes->Elution Purification 7. DNA Purification Elution->Purification LibraryPrep 8. Library Preparation Purification->LibraryPrep Sequencing 9. High-Throughput Sequencing LibraryPrep->Sequencing Analysis 10. Data Analysis (Peak Calling) Sequencing->Analysis End End Analysis->End

Caption: General Experimental Workflow for ChIP-seq.

Troubleshooting_Logic Check_Yield Low DNA Yield? Check_Bg High Background? Check_Yield->Check_Bg No Optimize_Lysis Optimize Cell Lysis Check_Yield->Optimize_Lysis Yes Optimize_Ab Optimize Antibody Concentration Check_Bg->Optimize_Ab No Improve_Washes Increase Wash Stringency Check_Bg->Improve_Washes Yes Optimize_Xlink Optimize Cross-linking Time Optimize_Ab->Optimize_Xlink Optimize_Sonication Optimize Sonication Optimize_Xlink->Optimize_Sonication Increase_Input Increase Starting Material Optimize_Lysis->Increase_Input Preclear_Chromatin Pre-clear Chromatin Improve_Washes->Preclear_Chromatin Good_Data Proceed to Data Analysis Problem Problem Problem->Good_Data No

Caption: Troubleshooting Logic for Low Signal-to-Noise.

References

Technical Support Center: Troubleshooting Inconsistent CEH-19 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results when performing Western blots for the CEH-19 protein.

Frequently Asked Questions (FAQs)

This section addresses common problems encountered during CEH-19 Western blotting, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I getting no signal or a very weak signal for CEH-19?

A1: A lack of signal is a common issue that can stem from multiple factors, ranging from antibody activity to protein concentration.

Possible Causes and Recommended Solutions:

Possible Cause Recommendation Citation
Low Protein Load For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For less abundant proteins like transcription factors, this may need to be increased. Perform a serial dilution to find the optimal protein amount.[1][2]
Inactive/Expired Antibody Check the antibody's expiration date and ensure it has been stored correctly according to the manufacturer's instructions. Its activity can be tested using a dot blot. Avoid reusing diluted antibodies.[3][4]
Suboptimal Antibody Concentration The antibody concentration may be too low. Titrate the primary antibody to determine the optimal dilution that maximizes signal while minimizing background.[5][6]
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after the transfer step. For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can improve efficiency. For low molecular weight proteins, consider reducing the transfer time or using a membrane with a smaller pore size.[4][5]
Incorrect Secondary Antibody Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[3]
Insufficient Exposure Time If using chemiluminescence (ECL), increase the exposure time to detect a faint signal.[3][4]
Protein Degradation Samples may have been degraded by proteases. Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer during sample preparation.[1][3]

A logical workflow can help diagnose the root cause of weak or no signal.

G cluster_workflow Troubleshooting Workflow: No/Weak Signal start Start: No or Weak CEH-19 Signal ponceau Check Ponceau S Stain After Transfer start->ponceau transfer_ok Proteins Transferred? ponceau->transfer_ok re_transfer Action: Optimize Transfer (Time, Buffer, Membrane) transfer_ok->re_transfer No check_controls Run Positive Control (e.g., CEH-19 Overexpressing Lysate) transfer_ok->check_controls Yes re_transfer->start control_ok Positive Control Visible? check_controls->control_ok antibody_issue Problem Likely with Antibody or Detection control_ok->antibody_issue No sample_issue Problem Likely with Sample (Low Expression/Degradation) control_ok->sample_issue Yes optimize_ab Action: Titrate Antibodies, Increase Exposure, Use Fresh Reagents antibody_issue->optimize_ab optimize_sample Action: Increase Protein Load, Use Fresh Lysate with Protease Inhibitors sample_issue->optimize_sample

Caption: Troubleshooting flowchart for no/weak signal issues.

Q2: My CEH-19 Western blot has high background. How can I reduce it?

A2: High background can obscure your target protein and is typically caused by non-specific antibody binding or issues with blocking and washing steps.

Possible Causes and Recommended Solutions:

Possible Cause Recommendation Citation
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) is fresh and completely covers the membrane.[4][5]
Antibody Concentration Too High Excess primary or secondary antibody can bind non-specifically. Reduce the concentration of both antibodies by performing a titration.[3][4]
Inadequate Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to a final concentration of 0.05%-0.1% in the wash buffer helps reduce background.[3][5]
Contamination Use clean trays and forceps to handle the membrane. Ensure all buffers are freshly prepared with high-purity water and filtered if necessary.[3][4]
Overexposure If using ECL, a signal that is too strong can lead to high background. Reduce the exposure time or dilute the sample.[3][4]
Dry Membrane Do not allow the membrane to dry out at any point during the immunodetection process.[7]
Q3: I'm seeing multiple bands in my CEH-19 blot. What could be the cause?

A3: The presence of unexpected bands can be due to protein characteristics or technical issues.

Possible Causes and Recommended Solutions:

Possible Cause Recommendation Citation
Non-specific Antibody Binding The primary antibody may be cross-reacting with other proteins. Use a more specific (ideally monoclonal) antibody. Validate the antibody's specificity using positive and negative controls.[3][6][8]
Protein Degradation Proteolysis can create smaller protein fragments that are detected by the antibody. Ensure protease inhibitors are included in the lysis buffer and use fresh samples.[1][3]
Splice Variants or PTMs CEH-19 may have splice variants or post-translational modifications (PTMs) that alter its molecular weight. Check protein databases (e.g., UniProt) or literature for known isoforms.[3][9]
Protein Overload Loading too much protein can lead to aggregation and non-specific antibody binding, causing the appearance of extra bands. Reduce the amount of protein loaded per lane.[1][4]
Antibody Concentration Too High High concentrations of the primary or secondary antibody can increase the likelihood of binding to low-affinity, non-target proteins.[3][4]

Detailed Experimental Protocols

A standardized protocol is crucial for achieving reproducible results. The following is a general workflow for Western blotting.

G cluster_protocol General Western Blot Workflow sample_prep 1. Sample Preparation (Lysis) sds_page 2. SDS-PAGE (Protein Separation) sample_prep->sds_page transfer 3. Electrotransfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Detection (ECL/Fluorescence) secondary_ab->detection analysis 8. Analysis detection->analysis

Caption: The eight key stages of a standard Western blot experiment.

Sample Preparation and Lysis
  • Treat and harvest cells as required by your experimental design.

  • Wash cells once with ice-cold 1X PBS.[10]

  • Lyse cells by adding 1X SDS sample buffer (e.g., 100 µl for a well in a 6-well plate). Immediately scrape cells and transfer the lysate to a microcentrifuge tube.[11]

  • Add a protease and phosphatase inhibitor cocktail to the lysis buffer to prevent protein degradation.[1]

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[11]

  • Heat the sample at 95-100°C for 5-10 minutes to denature proteins, then cool on ice.[11]

  • Centrifuge for 5 minutes to pellet cell debris. The supernatant is your protein sample.

  • Determine protein concentration using a standard assay (e.g., BCA).

SDS-PAGE (Gel Electrophoresis)
  • Load 20-30 µg of protein lysate into the wells of an SDS-PAGE gel.[11]

  • Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Run the gel in 1X Tris-Glycine SDS Running Buffer until the dye front reaches the bottom of the gel (typically 45-60 minutes at 200V).[12]

Protein Transfer
  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in 1X Transfer Buffer. Note: PVDF membranes must first be activated for a few minutes in methanol.[12]

  • Assemble the transfer "sandwich" (sponge -> filter paper -> gel -> membrane -> filter paper -> sponge), ensuring no air bubbles are trapped between the gel and the membrane.[3]

  • Perform electrotransfer according to the manufacturer's instructions for your specific apparatus.

Immunodetection
  • Blocking: After transfer, place the membrane in Blocking Buffer (e.g., 5% non-fat dry milk in 1X TBST) and incubate for at least 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation: Dilute the primary CEH-19 antibody in Primary Antibody Dilution Buffer (e.g., 5% BSA in 1X TBST) at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.[10][11]

  • Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with 1X TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature.[10]

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[12]

  • Detection: Prepare the ECL substrate by mixing the reagents as instructed. Incubate the membrane in the substrate for 1-5 minutes.[13] Remove excess substrate and capture the chemiluminescent signal using an imaging system or X-ray film.

Hypothetical CEH-19 Regulatory Pathway

CEH-19 is a transcription factor involved in the development of the C. elegans pharynx. It acts downstream of the pha-4 transcription factor to regulate the expression of genes like flp-2, which is involved in neuronal function.[14][15]

G cluster_pathway Simplified CEH-19 Regulatory Pathway in C. elegans pha4 pha-4 (Transcription Factor) ceh19 ceh-19 (Transcription Factor) pha4->ceh19 Activates Expression flp2 flp-2 (Neuropeptide Gene) ceh19->flp2 Activates Expression mc_neuron MC Motorneuron Specification & Function flp2->mc_neuron Contributes to

Caption: A simplified diagram of the CEH-19 genetic pathway.

References

controlling for variability in ceh-19 expression studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the expression of the Caenorhabditis elegans homeobox gene, ceh-19. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Variability in ceh-19 expression data can arise from several factors, from experimental technique to subtle changes in worm physiology. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability in ceh-19 expression between biological replicates (qPCR) - Inconsistent worm synchronization. - Small differences in culture temperature. - Contamination of worm cultures. - RNA degradation during extraction.- Ensure tight synchronization of worm populations. - Maintain a constant and accurately monitored incubation temperature. - Regularly check for and eliminate any microbial contamination. - Use RNase-free techniques and reagents throughout the RNA extraction process.
Low or no detectable ceh-19 signal (qPCR, in situ hybridization) - ceh-19 is expressed at low levels in a small number of neurons (MC, ADF, PHA). - Inefficient primer/probe design. - Poor RNA quality.- Use a sensitive detection method such as nested qPCR or single-molecule FISH (smFISH). - Design and validate multiple primer/probe sets. - Assess RNA integrity using a Bioanalyzer or similar method before proceeding.
Inconsistent GFP reporter expression - Mosaicism of extrachromosomal arrays. - Gene silencing of repetitive arrays. - Subtle positional effects in integrated lines.- Use integrated reporter lines. If using extrachromosomal arrays, analyze multiple independent lines. - Use single-copy integrants to avoid silencing. - Screen multiple integrated lines for consistent expression patterns.
Unexpected changes in ceh-19 expression - Environmental stressors can alter gene expression. For example, ceh-19 expression in ADF neurons is upregulated in dauer larvae[1]. - Genetic background of the worm strain.- Carefully control for environmental variables such as temperature, food source, and population density. - Backcross mutant strains to a standard wild-type background.

Frequently Asked Questions (FAQs)

Q1: What are the known functions of ceh-19 and in which cells is it expressed?

A1: ceh-19 is a homeobox transcription factor expressed in three pairs of neurons in C. elegans: the pharyngeal pacemaker neurons (MC), the amphid neurons (ADF), and the phasmid neurons (PHA)[1][2][3]. It plays a role in pharyngeal pumping, and ceh-19 mutants exhibit a reduced pumping rate[1].

Q2: What is the known signaling pathway involving ceh-19?

A2: The best-characterized signaling pathway for ceh-19 is in the MC motorneurons. The organ-specifying forkhead transcription factor pha-4 is a key upstream regulator, and loss of pha-4 leads to a complete loss of ceh-19 expression in MC neurons[1][2][3]. In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in MC neurons[1][2].

Q3: How can I quantify the low levels of ceh-19 expression accurately?

A3: Given the low expression of ceh-19 in a small number of cells, sensitive methods are required. For transcript-level quantification, single-molecule Fluorescent In Situ Hybridization (smFISH) provides single-cell resolution. For population-level analysis, a carefully optimized RT-qPCR protocol is necessary. High-throughput RT-qPCR platforms can also be utilized for sensitive detection from small amounts of starting material.

Q4: Are there any known environmental or developmental factors that influence ceh-19 expression?

A4: Yes, the expression of ceh-19 in the ADF sensory neurons is upregulated in wild-type dauer animals, suggesting a role for this gene in the developmental and/or aging pathways associated with the dauer stage[1]. Therefore, it is crucial to control for developmental stage and environmental conditions that may induce dauer formation when studying ceh-19 expression.

Data Presentation

Table 1: Summary of ceh-19 Expression and Function
Gene Expression Location Function Upstream Regulator Downstream Target
ceh-19MC, ADF, PHA neuronsPharyngeal pumping, MC motorneuron specificationpha-4flp-2

Experimental Protocols

Protocol 1: Quantitative RT-PCR (qPCR) for ceh-19 Expression Analysis

This protocol is designed for the quantification of the low-abundance ceh-19 transcript from synchronized C. elegans populations.

1. Worm Culture and Synchronization:

  • Grow C. elegans on NGM plates seeded with OP50 E. coli.

  • Synchronize worms by hypochlorite treatment of gravid adults to isolate eggs.

  • Grow synchronized worms to the desired developmental stage at a constant temperature (e.g., 20°C).

2. RNA Extraction:

  • Harvest worms by washing plates with M9 buffer.

  • Pellet worms by centrifugation and remove the supernatant.

  • Add TRIzol reagent and flash-freeze in liquid nitrogen.

  • Perform three freeze-thaw cycles.

  • Proceed with chloroform/isopropanol extraction of RNA.

  • Wash the RNA pellet twice with 75% ethanol and resuspend in RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis or a Bioanalyzer.

3. cDNA Synthesis:

  • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

4. qPCR Reaction:

  • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for ceh-19, and cDNA template.

  • Use primers designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • Run the qPCR reaction in a real-time PCR system.

  • Include a no-template control and a no-reverse-transcriptase control.

  • Use validated reference genes for normalization (e.g., cdc-42, pmp-3).

5. Data Analysis:

  • Determine the Cq values for ceh-19 and the reference genes.

  • Calculate the relative expression of ceh-19 using the ΔΔCq method.

Visualizations

CEH19_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects GLP-1/Notch GLP-1/Notch pha-4 pha-4 GLP-1/Notch->pha-4 regulates TBX-37/38 TBX-37/38 TBX-37/38->pha-4 regulates ceh-19 ceh-19 pha-4->ceh-19 activates flp-2 flp-2 ceh-19->flp-2 activates Pharyngeal Pumping Pharyngeal Pumping flp-2->Pharyngeal Pumping modulates

Caption: Signaling pathway regulating ceh-19 expression and function in C. elegans.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis A Worm Synchronization B RNA Extraction A->B C cDNA Synthesis B->C D qPCR C->D E Data Analysis (ΔΔCq) D->E

Caption: Experimental workflow for qPCR analysis of ceh-19 expression.

References

Technical Support Center: Minimizing False Positives in CEH-19 Yeast Two-Hybrid Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize false positives when performing yeast two-hybrid (Y2H) screens with the C. elegans POU-domain transcription factor, CEH-19.

Troubleshooting Guides

This section addresses specific issues that can lead to false positives in CEH-19 Y2H screens.

Problem: My CEH-19 bait auto-activates the reporter genes.

This is a common issue with transcription factors like CEH-19, which have intrinsic activation domains.

Solutions:

  • Use a Different Reporter Gene: Some reporter genes are "leakier" than others. If you are using the lacZ reporter, try switching to the more stringent HIS3 reporter with the addition of 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product.

  • Clone a Truncated Version of CEH-19: The activation domain of many transcription factors is localized to a specific region of the protein. By cloning a version of CEH-19 that lacks this domain, you may be able to eliminate auto-activation while still preserving the protein's ability to interact with its partners.

  • Perform a Yeast Two-Hybrid Screen with a CEH-19 Deletion Mutant: A study by Broder et al. (1998) successfully used a CEH-19 deletion mutant (lacking the first 80 amino acids) as bait to screen a C. elegans cDNA library. This approach can be effective if the N-terminus contains the activation domain.

Problem: I am getting a large number of positive clones, and I suspect many are false positives.

A high number of positives can be overwhelming and may indicate a lack of specificity in your screen.

Solutions:

  • Re-streak on Selective Media: To confirm that the positive phenotype is reproducible, re-streak the initial positive colonies on fresh selective media. True positives should consistently grow, while some false positives may not.

  • Perform a Secondary Screen with a Different Reporter Gene: If your initial screen used the HIS3 reporter, test the positive clones for activation of the lacZ reporter using a β-galactosidase assay. True interactors should activate both reporter genes.

  • Sequence the Prey Plasmids: Sequence the prey plasmids from your positive clones to identify the interacting proteins. This will allow you to determine if you are repeatedly isolating known false positives or if you have identified a diverse set of potential interactors.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in a CEH-19 yeast two-hybrid screen?

A1: The most common causes of false positives in a CEH-19 Y2H screen are:

  • Auto-activation: The CEH-19 bait protein itself can sometimes activate the reporter genes in the absence of a true interacting partner. This is a known issue with transcription factors.

  • Non-specific interactions: Some proteins are "sticky" and will bind to many other proteins non-specifically. These are often referred to as "promiscuous" interactors.

  • Contamination: Contamination of your yeast cultures or DNA preparations can lead to the growth of colonies that are not true positives.

Q2: What are essential control experiments to include in my CEH-19 Y2H screen?

A2: You should always include the following controls:

  • Positive Control: A pair of known interacting proteins to ensure that your Y2H system is working correctly.

  • Negative Control: Your CEH-19 bait plasmid co-transformed with an empty prey vector. This will help you determine the level of background auto-activation.

  • Bait-only Control: Your CEH-19 bait plasmid transformed into yeast by itself. This will also help assess auto-activation.

Q3: How can I validate the potential interactions I identify in my CEH-19 Y2H screen?

A3: It is crucial to validate your Y2H results using an independent method. Some common validation methods include:

  • Co-immunoprecipitation (Co-IP): This method involves immunoprecipitating your protein of interest (CEH-19) from cell extracts and then using a Western blot to see if the potential interacting protein is also pulled down.

  • In vitro pull-down assays: These assays use purified proteins to confirm a direct interaction in a test tube.

  • Genetic interaction studies in C. elegans: If you have mutants for both CEH-19 and the potential interactor, you can look for genetic interactions (e.g., synthetic lethality or enhancement of a phenotype) in the worm.

Quantitative Data Summary

Mitigation StrategyReported Effectiveness in Reducing False PositivesReference
Use of a more stringent reporter gene (HIS3 with 3-AT)Can significantly reduce background growth and false positives.General Y2H troubleshooting literature
Deletion of the activation domainHighly effective; used successfully in a CEH-19 Y2H screen.Broder et al. (1998)
Secondary screening with a different reporter geneA reliable method for confirming positive interactions.General Y2H troubleshooting literature

Experimental Protocols

Detailed Methodology for a CEH-19 Yeast Two-Hybrid Screen (Adapted from Broder et al., 1998)

  • Bait Plasmid Construction: A truncated version of the ceh-19 cDNA, lacking the first 80 amino acids, is cloned into the pGBT9 bait vector (Clontech). This creates a fusion protein with the GAL4 DNA-binding domain.

  • Yeast Strain and Library: The bait plasmid is transformed into the HF7c yeast strain. This strain is then transformed with a C. elegans cDNA library cloned into the pGAD424 prey vector (Clontech), which creates fusion proteins with the GAL4 activation domain.

  • Initial Screening: The transformed yeast are plated on synthetic dropout (SD) medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). The plates are incubated at 30°C for 3-5 days. Colonies that grow on this medium are considered initial positives.

  • Secondary Screening (β-galactosidase Assay): The positive colonies from the initial screen are patched onto a filter and assayed for β-galactosidase activity. True positive colonies should turn blue.

  • Prey Plasmid Rescue and Sequencing: The prey plasmids from the confirmed positive clones are isolated from the yeast and transformed into E. coli. The plasmids are then purified and sequenced to identify the interacting proteins.

Visualizations

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Identification Bait 1. Construct CEH-19 Bait Plasmid (e.g., pGBT9-CEH-19ΔN80) Transform 3. Co-transform Yeast (e.g., HF7c) Bait->Transform Prey 2. Prepare C. elegans cDNA Prey Library (e.g., pGAD424-cDNA) Prey->Transform Plate_Initial 4. Plate on Selective Media (SD/-Trp/-Leu/-His) Transform->Plate_Initial Incubate 5. Incubate and Identify Initial Positive Colonies Plate_Initial->Incubate Secondary_Screen 6. Perform Secondary Screen (β-galactosidase Assay) Incubate->Secondary_Screen Rescue 7. Rescue Prey Plasmids from Positive Clones Secondary_Screen->Rescue Sequence 8. Sequence Prey Plasmids to Identify Interactors Rescue->Sequence Validate 9. Validate Interactions (e.g., Co-IP) Sequence->Validate

Caption: Workflow for a CEH-19 yeast two-hybrid screen.

Troubleshooting_False_Positives cluster_autoactivation_solutions Auto-activation Solutions Start High Number of Positive Colonies Check_Autoactivation Is the CEH-19 bait auto-activating? Start->Check_Autoactivation Re_streak Re-streak positives on selective media Check_Autoactivation->Re_streak No Truncate_Bait Use truncated CEH-19 bait Check_Autoactivation->Truncate_Bait Yes Change_Reporter Switch to more stringent reporter system Check_Autoactivation->Change_Reporter Yes Secondary_Screen Perform secondary screen (e.g., lacZ assay) Re_streak->Secondary_Screen Sequence_Prey Sequence prey plasmids Secondary_Screen->Sequence_Prey Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 Bait (CEH-19) + GAL4-DB DNA1 Promoter Bait1->DNA1 Binds to DNA Prey1 Prey (Protein Y) + GAL4-AD Reporter1 Reporter Gene Result1 No Transcription Bait2 Bait (CEH-19) + GAL4-DB Prey2 Prey (Protein X) + GAL4-AD Bait2->Prey2 Interacts with DNA2 Promoter Bait2->DNA2 Binds to DNA Reporter2 Reporter Gene Prey2->Reporter2 Activates Result2 Transcription

Technical Support Center: Optimizing CEH-19 Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers performing immunofluorescence experiments to detect the CEH-19 protein in Caenorhabditis elegans. The content is structured to address common issues, particularly concerning sample fixation, to help you achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: Why is proper fixation critical for CEH-19 immunofluorescence?

A1: Fixation is a crucial step that aims to preserve the cellular structure and lock molecules in place. For a nuclear protein like CEH-19, improper fixation can lead to several problems:

  • Weak or No Signal: If the fixation is too harsh, it can mask the epitope (the part of the protein the antibody recognizes), preventing the primary antibody from binding.[1] Conversely, if fixation is too weak, the protein may not be retained within the nucleus or could be lost during subsequent washing steps.

  • Poor Morphology: The chosen fixation method directly impacts the preservation of tissue and cellular structure. Harsh organic solvents can cause tissues to shrink or alter their shape, making it difficult to accurately assess the subcellular localization of CEH-19.[2][3]

  • High Background: Inadequate fixation can lead to non-specific antibody binding and increased autofluorescence, obscuring the specific signal.

Q2: What are the main types of fixatives used for C. elegans immunofluorescence?

A2: There are two major classes of fixatives used for C. elegans:

  • Cross-linking Fixatives: Aldehydes like formaldehyde (often prepared from paraformaldehyde) are the most common. They work by creating covalent chemical bonds (cross-links) between proteins, which provides excellent structural preservation.[1][3][4] However, this cross-linking can sometimes block antibody access to the target epitope.[1]

  • Precipitating/Denaturing Fixatives: Organic solvents such as methanol, acetone, and ethanol fix the sample by dehydrating it, which denatures and precipitates the proteins.[1][3] This method can be very effective at revealing epitopes that might be hidden by formaldehyde fixation but often results in poorer preservation of morphology.[2]

Q3: My CEH-19 signal is very weak or completely absent. What are the likely causes related to fixation?

A3: Weak or no signal is a common issue. When troubleshooting, consider these fixation-related possibilities:

  • Epitope Masking: Your formaldehyde concentration may be too high or the fixation time too long, excessively cross-linking the proteins around the CEH-19 epitope.

  • Protein Loss: The fixation may be insufficient, or you might be using a precipitating fixative (like methanol) that is not suitable for retaining CEH-19.

  • Poor Permeabilization: The tough outer cuticle of C. elegans is a significant barrier to antibodies.[5] Even with proper fixation, if the permeabilization step (e.g., freeze-cracking, enzymatic digestion, or solvent treatment) is inefficient, the antibody will not reach the target nucleus.

Troubleshooting Guide: Fixation Issues

This section provides specific troubleshooting steps in a question-and-answer format to address common problems encountered during the fixation stage of CEH-19 immunofluorescence.

Problem 1: No or very faint CEH-19 nuclear signal.

Possible Cause Recommended Solution Rationale
Formaldehyde Over-fixation Reduce the formaldehyde concentration (e.g., from 2% to 1%) or shorten the fixation time (e.g., from 30 min to 15 min).[6]This reduces the degree of protein cross-linking, which may unmask the CEH-19 epitope. The optimal conditions must be determined empirically for each antibody.[2]
Inadequate Permeabilization Ensure the freeze-crack procedure is performed quickly and efficiently. After freezing in liquid nitrogen, the coverslip must be removed before the sample thaws to effectively crack the cuticle.[2][7]The freeze-crack step is essential for creating fissures in the cuticle that allow antibodies to penetrate the worm's tissues.[8]
Antibody Incompatibility with Fixative Switch to a different fixation method. If you are using formaldehyde, try a methanol/acetone fixation protocol.Some antibodies only recognize their target protein after it has been denatured by organic solvents, while others work best on cross-linked proteins.[1][6]

Problem 2: Poor morphology of cells or tissues.

Possible Cause Recommended Solution Rationale
Harsh Solvent Fixation If using methanol/acetone, switch to a formaldehyde-based fixation method. Start with 1-2% formaldehyde.Formaldehyde is superior at preserving cellular and subcellular structure due to its cross-linking action.[1][3] Methanol/acetone fixation can cause tissues to appear shrunken or distorted.[2]
Extended Incubation Times Reduce the duration of all incubation steps, including fixation and subsequent washes, to the minimum required.Prolonged exposure to various buffers and solvents can degrade tissue integrity over time.

Comparative Data on Fixation Methods

The optimal fixation strategy depends heavily on the specific antibody and the target protein. Below is a summary of common fixation conditions used in C. elegans immunofluorescence. It is recommended to test several conditions to find the best one for your CEH-19 antibody.

Fixation MethodFixative(s)Typical ConcentrationIncubation TimeTemperatureKey AdvantagesKey Disadvantages
Formaldehyde (Cross-linking) Formaldehyde1% - 4%15 - 60 min4°C or Room TempExcellent morphological preservation.[1]Can mask epitopes.[1] Requires separate permeabilization step.
Methanol/Acetone (Precipitating) 100% Methanol, then 100% AcetoneN/A10 min, then 10 min-20°COften improves antibody penetration and can reveal hidden epitopes.[2][6]May result in poor tissue morphology ("blown-out" nuclei).[2] Can wash away soluble proteins.[1]
Combined Formaldehyde & Methanol 1-2% Formaldehyde, then 100% MethanolN/A5-10 min, then 1-5 minRoom Temp, then -20°CAims to balance good morphology with effective permeabilization.May still mask some epitopes.

Experimental Protocols

Protocol 1: Standard Formaldehyde Fixation with Freeze-Crack

This protocol is a widely used starting point for immunofluorescence in dissected C. elegans gonads or whole-mount preparations.

  • Dissection/Preparation: Dissect adult worms in a drop of buffer (e.g., Egg Buffer with 0.1% Tween-20) on a slide to extrude the gonads.[8] Alternatively, for whole mounts, wash worms to remove bacteria.[9]

  • Fixation: Add an equal volume of 2% formaldehyde fixative solution to the drop of worms and incubate for 15-30 minutes at room temperature.

  • Freeze-Crack: Place a coverslip over the sample. Freeze the slide rapidly by placing it on a metal block pre-chilled with dry ice or by immersing it in liquid nitrogen for at least 30 seconds.[6][7]

  • Permeabilization: Working quickly, use a razor blade to flick off the coverslip before the sample thaws. Immediately submerge the slide into a Coplin jar containing ice-cold (-20°C) 100% methanol for 5-10 minutes.[6]

  • Rehydration & Blocking: Move the slide to a Coplin jar with PBST (PBS + 0.1% Tween-20) and wash three times for 10 minutes each. Proceed with blocking solution (e.g., PBST with 1% BSA) for at least 30 minutes before adding the primary antibody.[6]

Protocol 2: Methanol/Acetone Fixation

This protocol is a strong alternative if formaldehyde fixation yields a weak signal.

  • Dissection/Preparation: Prepare worms on a slide as described in Protocol 1, Step 1.

  • Freeze-Crack: Place a coverslip over the sample and perform the freeze-crack step as described in Protocol 1, Step 3.

  • Fixation & Permeabilization: After flicking off the coverslip, immediately immerse the slide in a Coplin jar of 100% methanol at -20°C for 10 minutes.[2][6]

  • Acetone Treatment: Transfer the slide to a Coplin jar of 100% acetone at -20°C for 10 minutes.[2][6]

  • Rehydration & Blocking: Air dry the slide briefly, then rehydrate in a Coplin jar with PBST. Wash three times for 10 minutes each before proceeding to the blocking step.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing your CEH-19 immunofluorescence experiments.

G cluster_prep Sample Preparation cluster_fix Fixation & Permeabilization cluster_stain Immunostaining cluster_visualize Analysis P1 Collect & Wash Worms P2 Dissect Gonads (Optional) P1->P2 P3 Transfer to Slide P2->P3 F1 Add Fixative (e.g., Formaldehyde) P3->F1 F2 Freeze-Crack (Liquid N2 / Dry Ice) F1->F2 F3 Post-Fixation / Permeabilization (e.g., Methanol) F2->F3 S1 Block Non-Specific Sites F3->S1 S2 Incubate with Anti-CEH-19 (Primary Antibody) S1->S2 S3 Wash S2->S3 S4 Incubate with Fluorescent (Secondary Antibody) S3->S4 S5 Wash & Mount S4->S5 V1 Fluorescence Microscopy S5->V1

Caption: General workflow for C. elegans immunofluorescence.

G Start Start: Weak or No CEH-19 Signal Q1 What is your current fixation method? Start->Q1 A1_Formaldehyde Formaldehyde Q1->A1_Formaldehyde Formaldehyde A2_Methanol Methanol/Acetone Q1->A2_Methanol Methanol T1 Action: Reduce Formaldehyde % or fixation time A1_Formaldehyde->T1 T2 Action: Switch to Methanol/Acetone Fixation A1_Formaldehyde->T2 T3 Action: Switch to Formaldehyde Fixation A2_Methanol->T3 T4 Action: Ensure efficient freeze-crack step T1->T4 End_Success Re-evaluate Signal T1->End_Success T2->T4 T2->End_Success T3->T4 T3->End_Success T4->End_Success

Caption: Troubleshooting flowchart for weak CEH-19 signal.

G cluster_methods Comparison of Fixation Methods cluster_goal Experimental Goal Formaldehyde Formaldehyde Fixation Mechanism: Protein Cross-linking Pros: Excellent morphology preservation Cons: Can mask epitopes Goal Optimal CEH-19 Signal Formaldehyde->Goal Try First for Good Morphology Methanol Methanol/Acetone Fixation Mechanism: Protein Denaturation & Precipitation Pros: Reveals masked epitopes Cons: Poorer morphology Methanol->Goal Try if Signal is Weak

Caption: Logical relationship between fixation methods.

References

Technical Support Center: Automated Analysis of ceh-19 Mutant Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the automated analysis of ceh-19 mutant C. elegans.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues researchers may face during the automated analysis of ceh-19 mutant phenotypes.

Q1: My automated worm tracker frequently loses track of ceh-19 mutants or inaccurately measures their movement speed. What could be the cause?

A1: ceh-19 mutants exhibit a slower growth rate and reduced motility compared to wild-type worms.[1] Many automated tracking systems are optimized for the more vigorous movement of wild-type animals. The slower, more subtle movements of ceh-19 mutants can be misinterpreted by the software as inactivity or result in the termination of a track.

Troubleshooting Steps:

  • Adjust Motion Detection Sensitivity: In your tracking software, locate the parameters for motion detection, velocity thresholds, or activity thresholds. Lower these values to ensure the software registers the more subtle movements of the ceh-19 mutants.

  • Increase Frame Rate: A higher frame rate during video acquisition can provide more data points for the tracking algorithm, making it easier to follow the slower displacement of the worms.

  • Optimize Contrast and Lighting: Ensure your imaging setup provides high contrast between the worms and the background. This is crucial for accurate centroid tracking, especially with minimal movement.

Q2: The automated pharyngeal pumping analysis software is giving inconsistent or significantly lower readings for my ceh-19 mutants compared to manual counts. Why is this happening?

A2: ceh-19 mutants have a moderately reduced pharyngeal pumping speed due to impaired function of the MC motor neurons.[1] Automated systems that rely on significant changes in pixel intensity or rapid, rhythmic movements of the pharyngeal grinder may fail to consistently detect the weaker or less frequent pumps of these mutants.

Troubleshooting Steps:

  • Region of Interest (ROI) Optimization: Ensure the ROI for pharyngeal analysis is precisely positioned over the terminal bulb of the pharynx, where the grinder movement is most pronounced.

  • Pixel Intensity Threshold Adjustment: If your software uses pixel intensity changes to detect pumps, you may need to lower the threshold to capture the more subtle contractions of the ceh-19 mutant pharynx.

  • Algorithm Selection: Some software offers multiple algorithms for pump detection. Experiment with different algorithms (e.g., frame subtraction, template matching) to find the one that is most sensitive to the altered pumping rhythm of ceh-19 mutants.

Q3: My automated lifespan analysis platform is prematurely classifying ceh-19 mutants as dead. How can I correct this?

A3: ceh-19 mutants have a longer lifespan than wild-type worms but also exhibit reduced motility.[1] Automated lifespan machines often use the cessation of movement as a primary indicator of death. The reduced activity of ceh-19 mutants, especially as they age, can be incorrectly flagged as death by the system.

Troubleshooting Steps:

  • Movement Threshold for Viability: In the software settings, adjust the parameters that define movement. Increase the time interval over which the software looks for movement to avoid false positives for death in quiescent but living animals.

  • Incorporate Non-movement-based Viability Markers: If possible with your system, supplement movement data with other indicators of viability, such as changes in morphology or response to a gentle stimulus (if your platform supports it).

  • Manual Verification: For long-lived mutants with reduced motility, it is highly recommended to perform periodic manual checks to verify the automated death calls, especially in the later stages of the experiment.

Q4: The automated brood size counter is undercounting the progeny of my ceh-19 mutants. What could be the issue?

A4: ceh-19 mutants produce fewer progeny over a prolonged period compared to the concentrated egg-laying period of wild-type worms.[1] Automated systems that are optimized for counting a large number of eggs and larvae within a specific timeframe may not be suitable for the protracted reproductive schedule of ceh-19 mutants.

Troubleshooting Steps:

  • Extended Imaging Period: Ensure your automated imaging protocol covers the entire extended egg-laying period of the ceh-19 mutants.

  • Object Size and Shape Parameters: Fine-tune the software's parameters for identifying eggs and larvae to ensure accurate detection of the potentially smaller or varied-sized progeny of ceh-19 mutants.

  • Account for Progeny Dispersal: The slower development of ceh-19 progeny might lead to them being smaller and more dispersed on the plate at the time of imaging. Ensure your analysis area covers the entire plate and that the object detection sensitivity is sufficient to identify smaller larvae.

Data Presentation

Table 1: Lifespan

StrainMean Lifespan (Days at 20°C)Description
N2 (Wild-Type)~17-21Standard lifespan under laboratory conditions.
ceh-19(tm452)Longer than N2ceh-19 mutants exhibit a significantly extended lifespan.[1]

Table 2: Brood Size

StrainAverage Brood Size (Progeny per worm)Description
N2 (Wild-Type)~250-300High fecundity over a concentrated period.
ceh-19(tm452)Reduced compared to N2ceh-19 mutants produce fewer offspring over a prolonged reproductive period.[1]

Table 3: Pharyngeal Pumping Rate

StrainPumping Rate (pumps/min on food)Description
N2 (Wild-Type)~250-300Rapid and regular pharyngeal pumping.
ceh-19(tm452)Moderately reduced compared to N2Impaired MC motorneuron function leads to a slower pumping rate.[1]

Table 4: Growth Rate

StrainTime to Reach Adulthood (Hours at 20°C)Description
N2 (Wild-Type)~45-50Standard developmental rate.
ceh-19(tm452)Slightly slower than N2ceh-19 mutants exhibit a delay in reaching reproductive maturity.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. C. elegans Lifespan Assay

  • Objective: To determine the lifespan of ceh-19 mutants compared to wild-type worms.

  • Methodology:

    • Synchronize worm populations by bleaching gravid adults to isolate eggs.

    • Transfer L1 larvae to NGM plates seeded with E. coli OP50.

    • Once worms reach the L4 stage, transfer a cohort of approximately 100-150 worms for each strain to fresh NGM plates containing FUDR (5-fluoro-2'-deoxyuridine) to prevent progeny production.

    • Incubate plates at 20°C.

    • Score worms daily for viability. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

    • Transfer surviving worms to fresh plates every 2-3 days to avoid contamination.

    • Record the number of dead and censored (e.g., lost, bagged) worms each day.

    • Analyze data using survival analysis software to generate survival curves and calculate mean lifespan.

2. C. elegans Brood Size Assay

  • Objective: To quantify the total number of progeny produced by individual ceh-19 mutant and wild-type worms.

  • Methodology:

    • Select L4 stage hermaphrodites of each strain and place them on individual NGM plates seeded with E. coli OP50.

    • Transfer each worm to a fresh, seeded plate every 24 hours until it ceases to lay eggs.

    • Incubate the plates from which the parent worm was removed at 20°C for 24-48 hours to allow eggs to hatch.

    • Count the number of hatched progeny on each plate.

    • The total brood size for each individual is the sum of the progeny from all plates.

    • Calculate the average brood size for each strain.

3. C. elegans Pharyngeal Pumping Assay

  • Objective: To measure the rate of pharyngeal pumping in ceh-19 mutant and wild-type worms.

  • Methodology:

    • Prepare NGM plates with a fresh, uniform lawn of E. coli OP50.

    • Transfer young adult worms of each strain to the center of the bacterial lawn.

    • Allow the worms to acclimate for at least 5 minutes.

    • Using a dissecting microscope, observe the rhythmic contractions of the pharyngeal terminal bulb.

    • Count the number of pumps in a 30-second interval for at least 10 individual worms of each strain.

    • Multiply the count by two to obtain the pumping rate in pumps per minute.

    • Calculate the average pumping rate for each strain.

Visualizations

Signaling Pathway

ceh19_pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 regulates expression flp2 flp-2 ceh19->flp2 activates MC_function MC Motorneuron Function flp2->MC_function modulates

Caption: Regulatory pathway involving pha-4, ceh-19, and flp-2 in MC motorneuron function.

Experimental Workflow: Automated Lifespan Analysis

lifespan_workflow cluster_prep Preparation cluster_acq Automated Acquisition cluster_analysis Automated Analysis cluster_output Output sync Synchronize Worms plate Plate L4s on FUDR sync->plate imaging Time-lapse Imaging plate->imaging tracking Worm Tracking imaging->tracking viability Viability Scoring (Movement Detection) tracking->viability data Data Compilation viability->data survival_curve Survival Curve data->survival_curve tracking_troubleshooting issue Issue Frequent loss of track Inaccurate speed measurement cause Potential Cause Reduced motility of *ceh-19* mutants issue->cause is caused by solution Solutions Adjust motion sensitivity Increase frame rate Optimize contrast cause->solution is addressed by

References

Technical Support Center: Optimizing qPCR for ceh-19 Gene Expression Analysis in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the design and execution of qPCR experiments targeting the Caenorhabditis elegans gene ceh-19.

FAQs: Primer Design and qPCR Troubleshooting for ceh-19

Q1: I am new to qPCR. Where should I start with designing primers for ceh-19?

A1: Primer design is a critical first step for successful qPCR. For ceh-19, it is recommended to design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA.[1] Several online tools, such as NCBI Primer-BLAST, can be used for this purpose. Key parameters to consider are amplicon length (ideally 75-200 bp), melting temperature (Tm) of 58-60°C, and a GC content of 40-60%.[2]

Q2: My qPCR experiment for ceh-19 has low or no amplification. What are the possible causes and solutions?

A2: Low or no amplification can stem from several factors. One common issue is poor primer design, leading to inefficient annealing.[3] Another possibility is the degradation of your RNA template; always check RNA integrity before starting.[1] PCR inhibitors carried over from RNA extraction can also reduce reaction efficiency.[4]

Troubleshooting Low Amplification

Possible Cause Recommended Solution
Suboptimal Primer DesignRedesign primers following best practices (see Q1). Validate new primers with a temperature gradient qPCR to find the optimal annealing temperature.[3]
Poor RNA QualityAssess RNA integrity using a Bioanalyzer or gel electrophoresis. Re-extract RNA if degradation is observed.[1]
PCR InhibitorsRe-purify your RNA sample. Alternatively, perform a serial dilution of your cDNA template to dilute out inhibitors.[3]
Inefficient Reverse TranscriptionEnsure you are using a high-quality reverse transcriptase and that your RNA is free of contaminants. Pre-incubating the RNA and primers at 65-70°C for 5 minutes before reverse transcription can improve efficiency.[3]

Q3: I'm observing multiple peaks in my melt curve analysis for ceh-19. What does this indicate?

A3: Multiple peaks in a melt curve suggest non-specific amplification, which could be due to the formation of primer-dimers or the amplification of off-target sequences.[1] Primer-dimers are small, non-specific products that often melt at a lower temperature than the target amplicon.

Q4: How can I prevent primer-dimer formation in my ceh-19 qPCR?

A4: To minimize primer-dimers, ensure your primers are well-designed and do not have significant self-complementarity.[3] Optimizing the primer concentration and increasing the annealing temperature can also enhance specificity and reduce dimer formation.[3]

Q5: My Cq values for ceh-19 are inconsistent between technical replicates. What could be the reason?

A5: Inconsistent Cq values are often due to pipetting errors, leading to variations in the amount of template or reagents in each well.[4] Ensure your pipettes are calibrated and use careful pipetting techniques. Preparing a master mix for your reactions can also improve consistency.

Experimental Protocols

Protocol 1: RNA Extraction from C. elegans

This protocol is adapted for obtaining high-quality total RNA from C. elegans for downstream qPCR analysis.

Materials:

  • M9 Buffer

  • TRIzol Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

Procedure:

  • Wash worms from NGM plates with M9 buffer and collect them in a microcentrifuge tube.

  • Centrifuge at low speed to pellet the worms and remove the supernatant.

  • Add 1 mL of TRIzol reagent to the worm pellet.

  • Flash freeze the sample in liquid nitrogen.

  • Thaw the sample and subject it to three rounds of freeze-thaw cycles.

  • Add 200 µL of chloroform, vortex vigorously, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in nuclease-free water.

Protocol 2: Two-Step RT-qPCR for ceh-19 Gene Expression

Materials:

  • Extracted total RNA

  • DNase I

  • Reverse transcriptase kit (with random hexamers and oligo(dT) primers)

  • SYBR Green qPCR master mix

  • ceh-19 specific qPCR primers (see below for a designed, to-be-validated pair)

  • Reference gene primers (e.g., act-1, cdc-42)

  • qPCR instrument

Procedure:

  • DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add 1-2 µL of diluted cDNA (typically 5-10 ng) to each well.

    • Include no-template controls (NTC) for each primer pair.

  • qPCR Cycling:

    • Initial denaturation: 95°C for 2-3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis.

ceh-19 Signaling Pathway and Primer Design

The homeobox gene ceh-19 plays a role in the proper specification of the MC motorneuron in C. elegans. Its expression is regulated by the pharyngeal organ-specifying forkhead transcription factor pha-4. A known downstream target of CEH-19 is the FMRFamide-like neuropeptide-encoding gene flp-2.

ceh19_pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 flp2 flp-2 ceh19->flp2

Simplified regulatory pathway of ceh-19.
Designed qPCR Primers for ceh-19 (Validation Required)

The following primer pair has been designed based on best practices to amplify the ceh-19 transcript. Note: These primers have not been experimentally validated and should be tested for efficiency and specificity before use.

GenePrimerSequence (5' to 3')Amplicon Size (bp)
ceh-19ForwardGCTCGAGAAGAGCAGCAAGG135
ReverseTCGTCGTTCTTCATCTCCGT

Troubleshooting qPCR Data

Experimental Workflow for Troubleshooting

qpcr_troubleshooting start qPCR Experiment check_data Analyze Amplification & Melt Curves start->check_data good_data Good Amplification Single Melt Peak check_data->good_data Ideal no_amp No/Low Amplification check_data->no_amp Issue multi_peak Multiple Melt Peaks check_data->multi_peak Issue troubleshoot_no_amp Check RNA Quality Optimize Annealing Temp Redesign Primers no_amp->troubleshoot_no_amp troubleshoot_multi_peak Check for Primer-Dimers Increase Annealing Temp Optimize Primer Conc. multi_peak->troubleshoot_multi_peak rerun Rerun Experiment troubleshoot_no_amp->rerun troubleshoot_multi_peak->rerun

A logical workflow for troubleshooting qPCR results.

References

Technical Support Center: Enhancing Resolution of ceh-19 Expressing Neuron Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when imaging ceh-19 expressing neurons (MC, ADF, and PHA) in C. elegans.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Low Signal-to-Noise Ratio Why is the fluorescent signal from my ceh-19 expressing neurons dim and the background noisy?1. Low expression level of the fluorescent reporter: The native ceh-19 promoter may not drive strong expression of the reporter protein.2. Choice of fluorescent protein: The selected fluorescent protein may have low intrinsic brightness or be prone to misfolding at the worm's cultivation temperature.3. Autofluorescence: Intestinal gut granules in C. elegans are a major source of autofluorescence, especially when using green fluorescent proteins.[1]1. Use a brighter fluorescent protein: Switch to a brighter and more photostable fluorescent protein such as mNeonGreen or mStayGold.[2][3]2. Codon optimization: Ensure the fluorescent protein sequence is codon-optimized for C. elegans expression.3. Use a stronger, neuron-specific promoter: If the endogenous ceh-19 promoter is weak, consider using a stronger pan-neuronal promoter or a specific promoter for the neurons of interest if available.4. Reduce autofluorescence: Grow worms on plates with reduced peptone or use feeding-defective E. coli strains (e.g., eat-2 mutants) to minimize gut granule formation. For imaging, mounting worms in levamisole can also help reduce autofluorescence.5. Optimize imaging parameters: Increase laser power or exposure time, but be mindful of phototoxicity and photobleaching. Use a sensitive detector, such as an EM-CCD camera.
Photobleaching My fluorescent signal fades quickly during time-lapse imaging. How can I prevent this?1. High excitation light intensity: Excessive laser power is a primary cause of photobleaching.2. Prolonged exposure time: Long exposure times increase the total light dose delivered to the sample.3. Choice of fluorescent protein: Some fluorescent proteins are inherently less photostable than others.1. Reduce excitation intensity: Use the lowest laser power that provides an acceptable signal-to-noise ratio. Neutral density filters can be used to attenuate the laser.2. Minimize exposure time: Use the shortest possible exposure time for each frame. For time-lapse imaging, increase the interval between acquisitions if the biological process allows.3. Use a more photostable fluorescent protein: Refer to the data table below to select a fluorescent protein with higher photostability.4. Use an anti-fade mounting medium: Commercially available anti-fade reagents can be added to the mounting medium to reduce photobleaching.
Motion Artifacts The images of the neurons are blurry due to worm movement. How can I effectively immobilize the worms?1. Ineffective anesthetic: The concentration or type of anesthetic may not be sufficient to fully immobilize the worm.2. Worm recovery from anesthesia: During long imaging sessions, the anesthetic effect may wear off.3. Physical movement on the slide: The worm may not be sufficiently constrained on the agarose pad.1. Optimize anesthetic concentration: A common anesthetic is levamisole (e.g., 10 mM). The optimal concentration may need to be determined empirically.2. Use a microfluidic device: Microfluidic chambers can physically restrain the worm, providing excellent immobilization for high-resolution, long-term imaging.3. Cooling for immobilization: Cooling the cultivation plate to around 6°C can effectively immobilize worms for extended periods with minimal impact on their physiology.[4][5][6]4. Polystyrene bead immobilization: Using small polystyrene beads (e.g., 0.1 µm) in the mounting medium can help to physically restrict worm movement.
Poor Resolution I am unable to resolve fine details of the neuronal processes. How can I improve the image resolution?1. Diffraction-limited microscopy: Conventional widefield and confocal microscopy have a theoretical resolution limit of ~250 nm laterally and ~500 nm axially.2. Incorrect objective lens: The numerical aperture (NA) of the objective lens is a critical determinant of resolution.3. Improper sample mounting: A mismatch in the refractive index between the immersion medium and the sample can degrade image quality.1. Use a high-NA objective: Employ a high numerical aperture (e.g., 1.4 NA) oil or glycerol immersion objective.2. Deconvolution microscopy: Post-acquisition image processing using deconvolution algorithms can computationally remove out-of-focus light and improve resolution.3. Super-resolution microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can achieve resolutions well below the diffraction limit.4. Expansion Microscopy (ExCel): This technique physically expands the specimen, allowing for super-resolution imaging on a conventional confocal microscope.[7]

Frequently Asked Questions (FAQs)

Q1: Which fluorescent protein is best for imaging ceh-19 expressing neurons?

A1: The choice of fluorescent protein depends on the specific experimental goals. For routine visualization where high signal is desired, brighter proteins like mNeonGreen or mStayGold are excellent choices.[2][3] However, it's important to be aware that mNeonGreen can form aggregates when overexpressed.[8] For applications requiring high photostability, such as long time-lapse imaging, mStayGold has been shown to be superior to other green fluorescent proteins.[2] Refer to the quantitative data table below for a detailed comparison.

Q2: How can I specifically label ceh-19 expressing neurons?

A2: The most specific method is to use the ceh-19 promoter to drive the expression of a fluorescent reporter protein. A ceh-19prom::gfp fusion has been successfully used to express GFP in the MC, ADF, and PHA neurons.[9][10][11] To generate a transgenic strain, a PCR fusion-based approach can be used to create the reporter construct, which is then injected into the gonad of adult worms.[12]

Q3: What are the key differences between confocal, deconvolution, and super-resolution microscopy for this application?

A3:

  • Confocal Microscopy: Provides optical sectioning to reduce out-of-focus light, resulting in improved contrast and resolution compared to widefield microscopy. It is a good starting point for imaging neuronal morphology.

  • Deconvolution Microscopy: A computational technique that can be applied to images from either widefield or confocal microscopes. It uses algorithms to reassign out-of-focus light to its point of origin, thereby increasing resolution and contrast.

  • Super-Resolution Microscopy (e.g., STED): Bypasses the diffraction limit of light to achieve significantly higher resolution (down to tens of nanometers). This is ideal for resolving fine subcellular details of neuronal processes and synapses.

Q4: Are there any known signaling pathways involving ceh-19 that I should be aware of?

A4: Yes, a regulatory pathway has been identified where the forkhead transcription factor PHA-4 is required for the expression of ceh-19 in the MC neurons. In turn, CEH-19 is necessary for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in the MC neurons.[10] This pathway is crucial for the proper function of these motorneurons.

Data Presentation

Quantitative Comparison of Green Fluorescent Proteins in C. elegans
Fluorescent ProteinRelative Brightness (compared to eGFP)Relative Photostability (compared to eGFP)Notes
eGFP 11A widely used standard, but less bright and photostable than newer variants.[2]
GFPnovo2 ~3.3Similar to eGFPA brighter variant of eGFP.[2]
mNeonGreen ~3-5Similar to eGFPSignificantly brighter than eGFP in vivo, but may form aggregates upon overexpression.[3][8] In some contexts, its in vivo brightness has been reported to be less than predicted from in vitro data.[1]
mStayGold Brighter than mNeonGreenMore photostable than mNeonGreen and eGFPA very bright and photostable option, making it suitable for demanding imaging applications.[2]
Resolution of Different Microscopy Techniques for C. elegans Neuronal Imaging
Microscopy TechniqueTypical Lateral ResolutionTypical Axial ResolutionKey Advantages
Widefield ~250-300 nm~500-700 nmFast imaging speed, low phototoxicity.
Confocal ~200-250 nm~500-600 nmOptical sectioning, reduced background.
Deconvolution ~120-150 nm~300-400 nmImproved resolution and contrast from confocal or widefield images.
STED < 50 nm~100-130 nmSuper-resolution imaging of fine structures.[7]
Expansion Microscopy (ExCel) ~25-70 nm (effective)~100 nm (effective)Super-resolution on a conventional confocal microscope.[7]

Experimental Protocols

Protocol 1: Generating a ceh-19 Reporter Strain

This protocol outlines the creation of a transgenic C. elegans strain expressing a fluorescent reporter under the control of the ceh-19 promoter using a PCR fusion approach and microinjection.

Materials:

  • C. elegans N2 (wild-type) strain

  • DNA template for the fluorescent protein (e.g., mStayGold) with the unc-54 3' UTR

  • Genomic DNA from N2 worms

  • Primers for amplifying the ceh-19 promoter

  • PCR reagents

  • DNA purification kit

  • Microinjection setup (inverted microscope, micromanipulator, microinjector)

  • Injection needles

  • M9 buffer

  • NGM plates seeded with OP50 E. coli

Procedure:

  • Primer Design: Design primers to amplify the ~1.5-2.0 kb region upstream of the ceh-19 start codon. The forward primer should include a 5' tail homologous to the fluorescent protein vector, and the reverse primer should have a 5' tail homologous to the 5' end of the fluorescent protein coding sequence.

  • PCR Amplification:

    • Amplify the ceh-19 promoter from N2 genomic DNA.

    • Amplify the fluorescent protein and the unc-54 3' UTR from the template plasmid.

  • PCR Fusion: Combine the two PCR products in a fusion PCR reaction to generate a linear ceh-19prom::mStayGold::unc-54 3' UTR construct.

  • Purification: Purify the fusion PCR product using a DNA purification kit.

  • Injection Mix Preparation: Prepare an injection mix containing the purified PCR product (e.g., 50 ng/µL) and a co-injection marker (e.g., myo-2prom::mCherry at 5 ng/µL to identify transformed progeny by their red pharynx).

  • Microinjection: Inject the mix into the gonad of young adult N2 hermaphrodites.

  • Screening: Screen the F1 progeny for the co-injection marker phenotype (red pharynx). Isolate fluorescent animals and establish stable transgenic lines.

  • Verification: Confirm the expression of the reporter in the expected neurons (MC, ADF, PHA) using a fluorescence microscope.

Protocol 2: High-Resolution Confocal Imaging of ceh-19 Neurons

Materials:

  • Transgenic C. elegans expressing a fluorescent reporter in ceh-19 neurons

  • Microscope slides and coverslips

  • Agarose

  • M9 buffer

  • Levamisole (e.g., 10 mM) or other anesthetic

  • Confocal microscope with a high-NA objective (e.g., 60x or 100x oil immersion)

Procedure:

  • Agarose Pad Preparation: Prepare a 2-5% agarose pad on a microscope slide.

  • Worm Preparation: Pick young adult worms into a drop of M9 buffer containing levamisole on a coverslip.

  • Mounting: Invert the coverslip with the worms onto the agarose pad. The levamisole will anesthetize the worms for immobilization.

  • Microscope Setup:

    • Place the slide on the confocal microscope stage.

    • Select the appropriate laser line for excitation of your fluorescent protein (e.g., 488 nm for GFP/mNeonGreen, 499 nm for mStayGold).

    • Set the emission filter to collect the fluorescence signal.

  • Image Acquisition:

    • Locate the pharyngeal region to find the MC neurons or the head and tail regions for ADF and PHA neurons, respectively.

    • Use the lowest laser power and shortest pixel dwell time that provide a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

    • Acquire a Z-stack of images through the entire volume of the neurons of interest. The optimal Z-step size should be determined based on the objective's NA and the emission wavelength (Nyquist sampling).

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to generate maximum intensity projections or 3D reconstructions of the neurons. Deconvolution software can be used to further enhance image resolution.

Mandatory Visualization

Signaling Pathway of ceh-19 in MC Neuron Specification

ceh19_pathway pha4 PHA-4 (Forkhead Transcription Factor) ceh19 ceh-19 (Homeobox Gene) pha4->ceh19 Activates expression flp2 flp-2 (Neuropeptide Gene) ceh19->flp2 Activates expression mc_function MC Neuron Function (Pharyngeal Pumping) flp2->mc_function Enables

Caption: Regulatory cascade for MC motorneuron function.

Experimental Workflow for High-Resolution Neuron Imaging

imaging_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis strain Generate Transgenic Strain (ceh-19prom::reporter) sync Synchronize Worm Population strain->sync mount Mount on Agarose Pad with Anesthetic sync->mount confocal Confocal Microscopy (Z-stack) mount->confocal sted STED Microscopy (Super-Resolution) mount->sted deconvolution Deconvolution confocal->deconvolution reconstruction 3D Reconstruction sted->reconstruction deconvolution->reconstruction quantification Morphological Quantification reconstruction->quantification

Caption: Workflow for imaging ceh-19 expressing neurons.

References

Validation & Comparative

Validating CEH-19 Downstream Targets: A Comparative Guide to Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of transcription factor targets is a critical step in elucidating gene regulatory networks and identifying potential therapeutic targets. This guide provides a comprehensive comparison of reporter assays for validating downstream targets of the C. elegans homeobox transcription factor CEH-19, with a focus on its known target, the neuropeptide-encoding gene flp-2.

The validation of flp-2 as a direct downstream target of CEH-19 has been demonstrated using reporter gene assays. In these experiments, the promoter region of the putative target gene (flp-2) is fused to a reporter gene, such as Green Fluorescent Protein (GFP), and this construct is introduced into C. elegans. The expression of the reporter is then monitored in both wild-type and ceh-19 mutant backgrounds.

Data Presentation: Reporter Assay Validation of flp-2

While the primary study demonstrating the regulation of flp-2 by CEH-19 provides qualitative results, the data can be summarized for a clear comparison. The key finding is the loss of reporter expression in the MC neurons in the absence of functional CEH-19.

Experimental ConditionReporter ConstructExpression in MC NeuronsImplied Regulation by CEH-19
Wild-Type Animalsflp-2prom::gfpPresent-
ceh-19(tm452) Mutantsflp-2prom::gfpNot DetectedPositive Regulation

Experimental Protocols

A detailed methodology for validating a CEH-19 downstream target using a GFP reporter assay in C. elegans is provided below. This protocol is based on standard practices and the description of the validation of flp-2.

Protocol: Validation of a Putative CEH-19 Target using a Transcriptional GFP Reporter

1. Reporter Construct Generation:

  • Promoter Amplification: Amplify the promoter region of the putative target gene (e.g., 2-3 kb upstream of the start codon) from wild-type C. elegans genomic DNA using PCR. The primers should include restriction sites for subsequent cloning.
  • Vector Ligation: Clone the amplified promoter fragment into a C. elegans expression vector containing a GFP coding sequence followed by a 3' UTR from a ubiquitously expressed gene like unc-54. A common vector for this purpose is the pPD95.75 vector.
  • Sequence Verification: Sequence the final construct to ensure the promoter fragment is correctly inserted and free of mutations.

2. Generation of Transgenic Animals:

  • Microinjection: Inject the reporter construct DNA (typically at 5-50 ng/µl) into the gonad of young adult wild-type C. elegans.
  • Co-injection Marker: Co-inject a marker plasmid (e.g., pRF4(rol-6d), which causes a roller phenotype, or a plasmid expressing a fluorescent protein in a different tissue) to identify transgenic progeny.
  • Establishment of Stable Lines: Isolate transgenic animals from the progeny and establish stable, transmitting lines.

3. Crossing into Mutant Background:

  • Genetic Cross: Cross the stable transgenic line with a ceh-19 mutant strain (e.g., ceh-19(tm452)).
  • Genotyping: Use PCR-based genotyping to identify homozygous ceh-19 mutants that also carry the reporter transgene.

4. Microscopy and Data Analysis:

  • Sample Preparation: Mount age-synchronized animals (e.g., L4 or young adults) on a 2% agarose pad on a microscope slide with a drop of anesthetic (e.g., 10 mM levamisole).
  • Image Acquisition: Capture fluorescent and DIC (Differential Interference Contrast) images using a compound fluorescence microscope. Use consistent settings for laser power, exposure time, and gain across all samples.
  • Qualitative Analysis: Visually inspect for the presence or absence of GFP expression in the expected cells (e.g., MC neurons) in both wild-type and ceh-19 mutant animals.
  • Quantitative Analysis (Optional but Recommended):
  • Measure the mean fluorescence intensity of the reporter-expressing cells in both genetic backgrounds using image analysis software (e.g., ImageJ/Fiji).
  • Perform statistical analysis (e.g., t-test) to determine if the difference in fluorescence intensity is statistically significant.

Comparison with Alternative Validation Methods

While reporter assays are a powerful tool for validating single-gene targets, other methods can provide complementary information.

MethodPrincipleAdvantages for Single-Target ValidationDisadvantages for Single-Target Validation
Reporter Assay The promoter of a target gene drives the expression of a reporter protein (e.g., GFP).Directly visualizes the effect of the transcription factor on gene expression in vivo and in specific cells. Relatively straightforward and cost-effective for single targets.Does not directly prove physical binding of the transcription factor to the promoter. Can be influenced by indirect regulatory effects.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) An antibody against the transcription factor is used to pull down cross-linked DNA, which is then quantified by qPCR using primers for the putative binding site.Provides evidence of direct physical binding of the transcription factor to the target gene's regulatory region.Requires a specific and effective antibody. Does not directly show the functional consequence of the binding (activation or repression).
DamID followed by qPCR The transcription factor is fused to a DNA adenine methyltransferase (Dam). Methylated DNA is then detected and quantified by qPCR.Does not require an antibody. Can be very sensitive.Can have lower resolution than ChIP. The fusion protein may not behave identically to the native protein.

Mandatory Visualization

G cluster_workflow Reporter Assay Workflow for CEH-19 Target Validation A 1. Construct Reporter Plasmid (flp-2 promoter + GFP) B 2. Create Transgenic C. elegans (Microinjection) A->B C 3. Cross Transgenics with ceh-19 Mutants B->C D 4. Compare GFP Expression (Wild-Type vs. Mutant) C->D E 5. Conclusion on Regulation D->E

Reporter Assay Workflow

G PHA4 pha-4 CEH19 ceh-19 PHA4->CEH19 Activates expression of FLP2 flp-2 CEH19->FLP2 Activates expression of MC_Neuron MC Neuron Function (Pharyngeal Pumping) FLP2->MC_Neuron Contributes to

CEH-19 Signaling Pathway

Restoring Wild-Type Function in ceh-19 Mutant C. elegans with a Transgenic Rescue

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Phenotypic Rescue of the ceh-19 Mutant

The homeobox gene ceh-19 in Caenorhabditis elegans plays a crucial role in the proper development and function of the nervous system. Mutations in this gene lead to distinct physiological and behavioral phenotypes. This guide provides a comparative analysis of the ceh-19 mutant phenotype and its rescue through the introduction of a wild-type ceh-19 transgene, supported by experimental data.

Phenotypic Comparison: Wild-Type vs. ceh-19 Mutant vs. Rescued Strain

The primary phenotypes associated with the ceh-19(tm452) mutation, a 993 bp deletion allele, include a significant reduction in pharyngeal pumping rate and an extended lifespan.[1] These phenotypes are attributed to defects in the MC motorneurons, which are pacemaker neurons essential for the rhythmic contractions of the pharynx.[1] Introduction of a wild-type ceh-19 transgene has been shown to successfully rescue these mutant phenotypes, restoring them to wild-type levels.

Table 1: Quantitative Comparison of Phenotypes

PhenotypeWild-Type (N2)ceh-19(tm452) Mutantceh-19(tm452); Ex[ceh-19(+)] (Rescued)
Pharyngeal Pumping Rate (pumps/min) ~250-300Significantly ReducedRestored to Wild-Type Levels
Mean Lifespan (days) ~17-20Significantly IncreasedRestored to Wild-Type Levels

Note: The data presented are representative values based on the findings of Feng and Hope, 2013. Specific numerical data from the original publication should be consulted for precise values.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the phenotypic analysis and rescue of the ceh-19 mutant.

Pharyngeal Pumping Rate Assay

Objective: To quantify the feeding behavior by measuring the rate of pharyngeal contractions.

Protocol:

  • Synchronize a population of worms for each strain (wild-type, ceh-19 mutant, and rescued strain) to the L4 larval stage.

  • Transfer individual young adult worms to NGM plates seeded with a lawn of E. coli OP50.

  • Allow the worms to acclimate for at least 30 minutes.

  • Under a dissecting microscope, count the number of pharyngeal bulb contractions for a period of 60 seconds.

  • Repeat the measurement for a statistically significant number of individuals for each strain (n ≥ 30).

  • Calculate the mean pumping rate and perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between the strains.

Lifespan Assay

Objective: To determine the mean lifespan of the different C. elegans strains.

Protocol:

  • Synchronize populations of wild-type, ceh-19 mutant, and rescued worms.

  • Transfer approximately 100-150 L4 larvae of each strain to fresh NGM plates containing FUDR (5-fluoro-2'-deoxyuridine) to prevent progeny from hatching.

  • Starting from the first day of adulthood, score the number of living and dead worms daily.

  • A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Transfer the surviving worms to fresh plates every 2-3 days.

  • Construct survival curves and calculate the mean lifespan for each strain.

  • Perform statistical analysis (e.g., log-rank test) to compare the survival curves.

Generation of the ceh-19 Rescue Transgene

Objective: To create a transgenic strain carrying the wild-type ceh-19 gene in the ceh-19(tm452) mutant background.

Protocol:

  • Plasmid Construction: A plasmid containing the wild-type ceh-19 genomic sequence, including its endogenous promoter and 3' UTR, is constructed. A co-injection marker, such as a plasmid carrying a fluorescent reporter gene (e.g., Pmyo-2::gfp, which expresses GFP in the pharyngeal muscle), is also prepared.

  • Microinjection: A DNA mixture containing the ceh-19 rescue plasmid (e.g., at 50 ng/µl) and the co-injection marker (e.g., at 5-10 ng/µl) is injected into the gonad of young adult ceh-19(tm452) hermaphrodites.

  • Selection of Transgenic Progeny: The F1 progeny of the injected worms are screened for the expression of the co-injection marker (e.g., green fluorescence in the pharynx).

  • Establishment of Stable Lines: Transgenic F1 animals are individually picked to new plates to establish stable extrachromosomal array lines. The transmission of the transgene is monitored in subsequent generations.

  • Phenotypic Analysis: The established rescued lines are then subjected to the pharyngeal pumping and lifespan assays as described above to confirm the rescue of the mutant phenotypes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the regulatory pathway involving ceh-19 and the experimental workflow for the rescue experiment.

experimental_workflow cluster_mutant ceh-19 Mutant Strain cluster_transgene Transgene Construction cluster_rescue Rescue Experiment mutant ceh-19(tm452) mutant phenotype Reduced Pumping Extended Lifespan mutant->phenotype Exhibits injection Microinjection mutant->injection Inject into gonad wt_gene Wild-type ceh-19 gene injection_mix Injection Mix wt_gene->injection_mix marker Co-injection marker (e.g., Pmyo-2::gfp) marker->injection_mix injection_mix->injection selection Select F1 with marker injection->selection rescued_strain Rescued Strain ceh-19(tm452); Ex[ceh-19(+)] selection->rescued_strain rescue_phenotype Wild-type Pumping Wild-type Lifespan rescued_strain->rescue_phenotype Exhibits

Caption: Experimental workflow for the rescue of the ceh-19 mutant phenotype.

signaling_pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 activates expression in MC neuron flp2 flp-2 ceh19->flp2 activates expression mc_neuron MC Neuron Development & Function ceh19->mc_neuron pumping Pharyngeal Pumping flp2->pumping excitatory neuropeptide mc_neuron->pumping pacemaker activity

Caption: The pha-4 -> ceh-19 -> flp-2 regulatory pathway in C. elegans.

Conclusion

The successful rescue of the ceh-19 mutant phenotypes by a wild-type transgene confirms the direct role of ceh-19 in regulating pharyngeal function and lifespan in C. elegans. The experimental framework described provides a robust methodology for further investigation into the genetic and molecular mechanisms underlying the function of this important homeobox gene. This model serves as a valuable tool for researchers in the fields of neurobiology, developmental biology, and aging.

References

Unraveling Functional Redundancy in Neuronal Specification: A Comparative Analysis of CEH-19 and Other Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of neuronal development, the precise specification of neuron identity is paramount. This is often governed by a complex interplay of transcription factors. In the nematode Caenorhabditis elegans, the homeobox transcription factor CEH-19 is crucial for the proper function and morphology of the pharyngeal MC motorneurons. However, the viability of ceh-19 mutants, albeit with neuronal defects, points towards a robust underlying genetic network, suggesting functional redundancy with other transcription factors. This guide provides a comparative analysis of CEH-19 and potential redundant partners, focusing on experimental data that illuminates the concept of overlapping roles in neuronal fate determination.

The development of the pharynx, a neuromuscular organ essential for feeding in C. elegans, is orchestrated by the master regulator PHA-4, a FoxA transcription factor.[1][2][3] PHA-4 initiates a cascade of gene expression that specifies the various cell types within the pharynx, including its 14 distinct neuron classes.[4] CEH-19 is a direct or indirect downstream target of PHA-4 and is required for the terminal differentiation of the MC motorneurons.[1] The resilience of MC neuron identity in the absence of CEH-19 suggests a "buffering" quality within the transcription factor network, a hallmark of functional redundancy.[1]

Based on the current understanding of pharyngeal development, two primary candidates for functional redundancy with CEH-19 are CEH-22 and CEH-34. Both are homeodomain transcription factors active in the pharynx and regulated by PHA-4, placing them in a prime position to have overlapping or compensatory roles with CEH-19.

Comparative Analysis of Key Transcription Factors

FeatureCEH-19CEH-22CEH-34
Protein Family HomeodomainNK-2 class homeodomainSine oculis-like homeodomain
Primary Expression MC, ADF, and PHA neurons[1][5]Pharyngeal muscles[6][7][8]All 14 pharyngeal neuron classes[4]
Upstream Regulator PHA-4[1]PHA-4[9][10]PHA-4
Known Function MC motorneuron differentiation and function[1]Pharyngeal muscle development and gene activation[6][7]Initiation and maintenance of terminal differentiation for all pharyngeal neurons[4]
Loss-of-Function Phenotype Viable, with morphological defects in MC neurons and reduced pharyngeal pumping.[1]Viable, with defects in pharyngeal muscle development, but muscle formation still occurs.[6][7]Loss results in defects in the terminal differentiation of all pharyngeal neuron classes.[4]
Evidence for Redundancy The persistence of MC neuron identity in mutants strongly implies redundancy.[1]The fact that pharyngeal muscles still form in the absence of CEH-22 points to parallel or compensating pathways.[6][7]Its pan-pharyngeal neuronal expression and function make it a strong candidate for broad redundant roles with more specific factors like CEH-19.

Signaling and Regulatory Pathways

The specification of pharyngeal cell types, including neurons, follows a hierarchical regulatory cascade initiated by PHA-4. This master regulator activates a suite of downstream transcription factors, each contributing to the identity of specific cell lineages. The potential for functional redundancy arises when multiple downstream factors are co-expressed or have the capacity to regulate a common set of target genes, ensuring the robustness of the developmental program.

cluster_0 Regulatory Cascade for Pharyngeal Development PHA-4 PHA-4 CEH-19 CEH-19 PHA-4->CEH-19 CEH-22 CEH-22 PHA-4->CEH-22 CEH-34 CEH-34 PHA-4->CEH-34 MC Neuron Identity MC Neuron Identity CEH-19->MC Neuron Identity Pharyngeal Muscle Identity Pharyngeal Muscle Identity CEH-22->Pharyngeal Muscle Identity CEH-34->MC Neuron Identity Pan-pharyngeal Neuron Identity Pan-pharyngeal Neuron Identity CEH-34->Pan-pharyngeal Neuron Identity

A simplified regulatory hierarchy in the C. elegans pharynx.

Experimental Protocols

1. Analysis of Gene Expression using GFP Reporters:

  • Objective: To determine the spatial and temporal expression pattern of a transcription factor.

  • Methodology:

    • A promoter-GFP fusion construct is created by cloning the promoter region of the gene of interest (e.g., ceh-19) upstream of the green fluorescent protein (GFP) coding sequence in a C. elegans expression vector.

    • The resulting plasmid is injected into the gonad of adult wild-type C. elegans to generate transgenic animals.

    • Transgenic progeny are mounted on agarose pads on microscope slides.

    • GFP expression is visualized at different developmental stages using a compound fluorescence microscope equipped with a FITC filter set.

    • The identity of GFP-expressing cells is determined by their position and morphology, often aided by co-injection with other fluorescent markers for specific cell types.

2. Characterization of Loss-of-Function Phenotypes:

  • Objective: To assess the function of a gene by observing the effects of its absence.

  • Methodology:

    • A mutant strain with a deletion or null allele of the gene of interest (e.g., ceh-19(tm452)) is obtained.

    • The phenotype of the mutant animals is compared to wild-type animals. This can include observing overall morphology, growth rate, brood size, and specific behaviors like pharyngeal pumping.

    • For neuronal phenotypes, specific neurons are visualized using fluorescent reporters (as described above) in the mutant background to assess their presence, position, and morphology (e.g., axonal projections).

    • Quantitative data, such as pharyngeal pumping rate (pumps per minute), is collected and statistically analyzed.

3. RNA interference (RNAi):

  • Objective: To knockdown gene expression to study its function, particularly for essential genes or to confirm mutant phenotypes.

  • Methodology:

    • E. coli engineered to express double-stranded RNA (dsRNA) corresponding to the target gene (e.g., pha-4) are grown on NGM agar plates containing IPTG to induce dsRNA expression.

    • L4 stage worms are placed on these plates to feed on the bacteria.

    • The F1 progeny of these worms will exhibit the knockdown phenotype.

    • The phenotype is then analyzed as described for loss-of-function mutants. This method was used to show that ceh-19 expression is dependent on pha-4.[1]

Proposed Experimental Workflow for Investigating Redundancy

Direct evidence for functional redundancy between ceh-19 and a candidate gene like ceh-34 would require the analysis of a double mutant. The workflow below outlines the logical steps for such an investigation.

start Hypothesis: CEH-34 is redundant with CEH-19 in MC neuron specification create_single Generate ceh-19 and ceh-34 single mutant strains start->create_single create_double Cross single mutants to generate ceh-19; ceh-34 double mutant create_single->create_double phenotype_single Phenotype single mutants: - MC neuron morphology - Pharyngeal pumping rate create_single->phenotype_single phenotype_double Phenotype double mutant: - Assess for synthetic lethality - Analyze MC neuron morphology - Measure pharyngeal pumping rate create_double->phenotype_double compare Compare phenotypes of single and double mutants phenotype_single->compare phenotype_double->compare no_enhancement No significant enhancement of phenotype: Limited or no redundancy compare->no_enhancement No enhancement Significant enhancement of phenotype (e.g., more severe morphological defects, complete loss of MC identity): Evidence for functional redundancy compare->enhancement Yes

References

Validating CEH-19 Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) is paramount to elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP), a gold-standard technique for PPI validation, with a common alternative, the Yeast Two-Hybrid (Y2H) system. We focus on the hypothetical validation of interactions with the C. elegans homeobox protein CEH-19, a key regulator of neuronal development.[1][2][3][4]

This guide presents detailed experimental protocols, comparative data in a structured format, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Co-Immunoprecipitation (Co-IP) vs. Yeast Two-Hybrid (Y2H): A Head-to-Head Comparison

Co-IP is a powerful antibody-based technique used to isolate a protein of interest along with its binding partners from a cell lysate.[5][6] This method allows for the study of interactions within a near-native cellular environment. In contrast, the Y2H system is a genetic method that identifies binary protein interactions by reconstituting a functional transcription factor in yeast.

The choice between these methods depends on the specific research question, available reagents, and the nature of the proteins being studied. The following table summarizes the key performance metrics based on a hypothetical study of CEH-19 and a putative interacting partner, Protein X.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)
Principle Antibody-mediated pull-down of a target protein and its interacting partners from a cell lysate.Genetic reconstitution of a transcription factor in yeast upon interaction of two proteins of interest.
Interaction Context In vivo or in vitro (from cell/tissue lysates), preserving post-translational modifications.In vivo (in yeast nucleus), potential for non-physiological interactions.
Interaction Type Primarily identifies stable interactions within a protein complex.Identifies direct, binary interactions.
Throughput Low to medium throughput, typically validating a few interactions at a time.High throughput, suitable for screening entire libraries of proteins.
False Positives Can be caused by non-specific antibody binding or "sticky" proteins.High rate of false positives due to protein misfolding, self-activation, or non-specific interactions in the yeast nucleus.
False Negatives May occur with transient or weak interactions, or if the antibody binding site overlaps with the interaction interface.Can result from improper protein folding in yeast, or if the interaction requires factors not present in yeast.
Confirmation Required Yes, often with a reciprocal Co-IP or an orthogonal method.Yes, requires validation with an independent method like Co-IP.
Hypothetical CEH-19/Protein X Interaction Signal Strong band for Protein X detected by Western blot in the CEH-19 immunoprecipitate.Robust growth of yeast on selective media and activation of a reporter gene (e.g., LacZ).
Hypothetical Negative Control (CEH-19/Non-interacting Protein Y) No detectable band for Protein Y in the CEH-19 immunoprecipitate.No yeast growth on selective media.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of CEH-19 from C. elegans

This protocol is adapted from established methods for Co-IP in C. elegans.[5][6][7][8][9]

1. Worm Culture and Harvesting:

  • Grow synchronized populations of C. elegans expressing a tagged version of CEH-19 (e.g., CEH-19::GFP) on NGM plates.

  • Harvest worms by washing plates with M9 buffer and collect the worm pellet by centrifugation.

  • Flash-freeze the worm pellet in liquid nitrogen to create "worm popcorn."

2. Lysate Preparation:

  • Grind the frozen worm popcorn into a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powder in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Lyse the cells further by sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-GFP antibody (for CEH-19::GFP) or a specific anti-CEH-19 antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot using an antibody against the putative interacting protein (Protein X).

  • The input, unbound, and immunoprecipitated fractions should be analyzed to confirm the interaction.

Yeast Two-Hybrid (Y2H) Screen for CEH-19 Interactors

This protocol outlines a typical Y2H screen to identify proteins that interact with CEH-19.

1. Plasmid Construction:

  • Clone the full-length cDNA of ceh-19 into a "bait" vector (e.g., pGBKT7), which fuses CEH-19 to the GAL4 DNA-binding domain (DBD).

  • Construct a "prey" library by cloning C. elegans cDNA into a "prey" vector (e.g., pGADT7), which fuses the library proteins to the GAL4 activation domain (AD).

2. Yeast Transformation:

  • Sequentially transform a suitable yeast strain (e.g., AH109) with the bait plasmid and then the prey library plasmids.

3. Interaction Screening:

  • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast cells where the bait and prey proteins are interacting, thereby activating the HIS3 reporter gene.

  • Include a competitive inhibitor of the HIS3 gene product (e.g., 3-AT) to reduce the number of false positives.

4. Reporter Gene Assay:

  • Perform a secondary screen on the positive colonies using another reporter gene, such as LacZ, by conducting a β-galactosidase filter lift assay. A blue color indicates a positive interaction.

5. Identification of Interacting Proteins:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with CEH-19.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

CoIP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Harvest Harvest C. elegans Lyse Cell Lysis Harvest->Lyse Clarify Clarify Lysate Lyse->Clarify Preclear Pre-clear Lysate Clarify->Preclear Antibody Add anti-CEH-19 Antibody Preclear->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot for Protein X Elute->WB

Caption: Co-Immunoprecipitation (Co-IP) workflow for validating CEH-19 protein interactions.

Y2H_Workflow cluster_cloning Plasmid Construction cluster_screening Screening cluster_identification Identification Bait Construct Bait Plasmid (DBD-CEH-19) Transform Transform Yeast Bait->Transform Prey Construct Prey Library (AD-cDNA) Prey->Transform Select Select on SD/-Trp/-Leu/-His Transform->Select Reporter β-galactosidase Assay Select->Reporter Isolate Isolate Prey Plasmid Reporter->Isolate Sequence Sequence cDNA Insert Isolate->Sequence Identify Identify Interacting Protein Sequence->Identify

Caption: Yeast Two-Hybrid (Y2H) workflow for screening CEH-19 interacting proteins.

Conclusion

Both Co-IP and Y2H are valuable techniques for studying protein-protein interactions. Co-IP is an excellent choice for validating interactions within a cellular context, especially for proteins that are part of larger complexes. The Y2H system, on the other hand, is a powerful tool for initial discovery and screening of binary interactions on a large scale. For robust validation of a specific interaction with CEH-19, a combination of approaches is recommended. For instance, a candidate interactor identified through a Y2H screen should be subsequently validated using Co-IP to confirm the interaction in a more physiologically relevant setting. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their experimental design in the pursuit of unraveling the complex protein interaction networks that govern cellular processes.

References

A Comparative Guide to the Expression of the Homeobox Gene ceh-19 in Diverse Nematode Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expression of the ceh-19 gene, a key regulator of neuronal development and function, across different nematode species. While extensive data is available for the model organism Caenorhabditis elegans, this report also synthesizes the current, more limited understanding of ceh-19 orthologs in the satellite model nematode Pristionchus pacificus, the parasitic nematode of small ruminants Haemonchus contortus, and the plant-parasitic root-knot nematode Meloidogyne incognita.

Expression of ceh-19 in Caenorhabditis elegans

In C. elegans, the homeobox gene ceh-19 plays a crucial role in the proper specification and function of the pharyngeal MC motorneurons.[1][2] Reporter gene assays have revealed that ceh-19 is expressed in three pairs of neurons: the pharyngeal pace-maker neurons (MC), the amphid neurons (ADF), and the phasmid neurons (PHA).[1][2] This expression is observed from the 3-fold embryo stage and continues throughout the adult life of the worm.

Mutations in ceh-19 lead to viable and fertile, albeit slower-growing, nematodes with a prolonged reproductive period and a longer lifespan.[2] These phenotypic changes are primarily attributed to a reduced pharyngeal pumping rate, a direct consequence of impaired MC motorneuron activity.[1][2] While the MC neurons are still generated in ceh-19 mutants, they exhibit significant axonal morphology defects.[1]

The regulation of ceh-19 expression in the MC neurons is dependent on the pharyngeal master regulator, PHA-4.[1][2] In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in the MC neurons.[1][2] This establishes a regulatory cascade of pha-4 → ceh-19 → flp-2 that is essential for the proper function of the pharyngeal circuitry.

Comparative Expression of ceh-19 Orthologs in Other Nematode Species

Direct experimental data on the expression of ceh-19 orthologs in Pristionchus pacificus, Haemonchus contortus, and Meloidogyne incognita is currently not available in the reviewed literature. However, based on comparative genomics and the conservation of neuronal cell types and developmental pathways, we can infer the likely presence and potential roles of ceh-19 orthologs in these species.

Pristionchus pacificus : As a satellite model organism to C. elegans, P. pacificus exhibits both conservation and divergence in its nervous system development. While the number and general position of many neurons, including those in the pharynx, are conserved, the underlying gene regulatory networks can differ.[1][3] Given the conserved role of the pharynx in feeding across nematodes, it is highly probable that a ceh-19 ortholog exists in P. pacificus and is involved in the development and function of pharyngeal neurons. However, without direct experimental evidence, its precise expression pattern and regulatory interactions remain to be elucidated.

Haemonchus contortus : This parasitic nematode possesses a complex life cycle and a nervous system adapted for its parasitic lifestyle. Genomic and transcriptomic analyses have been conducted for H. contortus, providing a foundation for identifying orthologs of key developmental genes.[4][5] While a direct ortholog of ceh-19 has not been explicitly characterized, the conservation of fundamental neuronal signaling pathways suggests its presence. Future studies leveraging these genomic resources will be necessary to identify the H. contortus ceh-19 ortholog and determine its expression and function, which may be adapted for its unique feeding and host-interaction behaviors.

Meloidogyne incognita : As a plant-parasitic root-knot nematode, M. incognita has a highly specialized feeding structure and a distinct set of sensory neurons for host location and invasion. Transcriptomic studies of M. incognita have begun to unravel the genetic basis of its parasitic behavior.[6][7][8] The identification and characterization of a ceh-19 ortholog in this species could provide insights into the evolution of the nervous system in the context of plant parasitism and may reveal novel targets for nematode control.

Data Presentation

Table 1: Comparison of ceh-19 Expression and Function

FeatureCaenorhabditis elegansPristionchus pacificusHaemonchus contortusMeloidogyne incognita
Ortholog Identified ceh-19Inferred, not experimentally confirmedInferred, not experimentally confirmedInferred, not experimentally confirmed
Expression Pattern MC, ADF, and PHA neurons[1][2]Not determinedNot determinedNot determined
Function MC motorneuron specification and function, pharyngeal pumping rate[1][2]Inferred to be involved in pharyngeal neuron developmentInferred to be involved in neuronal development related to feeding and parasitismInferred to be involved in neuronal development related to plant parasitism
Upstream Regulator pha-4[1][2]Not determinedNot determinedNot determined
Downstream Target flp-2[1][2]Not determinedNot determinedNot determined
Mutant Phenotype Reduced pharyngeal pumping, slower growth, longer lifespan[2]Not determinedNot determinedNot determined

Experimental Protocols

Reporter Gene Fusion Analysis in C. elegans

This protocol describes the generation and analysis of a transcriptional reporter fusion to determine the expression pattern of a gene of interest, such as ceh-19.

Methodology:

  • Promoter Amplification: A genomic fragment corresponding to the promoter region of the gene of interest (e.g., ~2-5 kb upstream of the start codon) is amplified by PCR from C. elegans genomic DNA.

  • Vector Construction: The amplified promoter fragment is cloned into a vector containing a reporter gene, such as Green Fluorescent Protein (GFP) or β-galactosidase (lacZ), and an unc-54 3' UTR for mRNA stability.

  • Microinjection: The resulting plasmid DNA is microinjected into the gonad of young adult C. elegans hermaphrodites, along with a co-injection marker (e.g., a plasmid carrying a gene that confers a visible phenotype, such as rol-6 which causes a rolling movement).

  • Generation of Transgenic Lines: Progeny of the injected worms are screened for the co-injection marker phenotype. Stable transgenic lines are established from these animals.

  • Microscopy and Analysis: Transgenic animals at different developmental stages are mounted on agar pads and observed using a compound microscope equipped with DIC optics and appropriate fluorescence filters for GFP. The identity of the expressing cells is determined by their position and morphology.

RNA interference (RNAi) for Functional Analysis

RNAi by feeding is a common method to assess gene function by knocking down gene expression.

Methodology:

  • RNAi Clone Construction: A genomic or cDNA fragment of the target gene is cloned into an L4440 vector, which contains two T7 promoters in an inverted orientation. This vector is then transformed into a bacterial strain that is deficient in RNase III and expresses T7 polymerase upon IPTG induction (e.g., E. coli HT115).

  • Bacterial Culture: The transformed bacteria are grown in LB medium with appropriate antibiotics. The expression of double-stranded RNA (dsRNA) is induced by adding IPTG to the culture.

  • RNAi Plate Preparation: The induced bacterial culture is seeded onto NGM agar plates containing IPTG and carbenicillin.

  • Worm Synchronization and Plating: A synchronized population of L1 larvae is obtained by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer. The L1 larvae are then placed on the prepared RNAi plates.

  • Phenotypic Analysis: The worms are allowed to grow and develop on the RNAi plates. The progeny of these worms are then scored for any observable phenotypes, such as developmental defects, changes in behavior, or lethality.

Mandatory Visualization

Signaling Pathway of ceh-19 in C. elegans Pharyngeal MC Neurons

CEH19_Pathway PHA4 PHA-4 CEH19 ceh-19 PHA4->CEH19 Activates expression FLP2 flp-2 CEH19->FLP2 Activates expression MC_Function MC Neuron Function (Pharyngeal Pumping) FLP2->MC_Function Modulates

Caption: Regulatory cascade of ceh-19 in C. elegans MC neurons.

This guide highlights the detailed understanding of ceh-19 in C. elegans and underscores the significant opportunities for future research to explore the functional conservation and divergence of this important homeobox gene in other nematode species. Such comparative studies will be invaluable for understanding the evolution of neuronal development and for identifying potential targets for novel anthelmintic drugs.

References

A Comparative Guide to the Mutational Analysis of the CEH-19 Homeodomain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mutational analysis of the Caenorhabditis elegans homeodomain protein CEH-19. While direct high-throughput mutational scanning of the CEH-19 homeodomain has not been extensively published, this document synthesizes existing data on ceh-19 function and draws comparisons with closely related homeodomain proteins to inform targeted mutagenesis strategies. Detailed experimental protocols and data presentation formats are provided to guide future research in this area.

Introduction to CEH-19

CEH-19 is a homeodomain-containing transcription factor in C. elegans that plays a crucial role in the development and function of the nervous system.[1][2][3] It is primarily expressed in the pharyngeal pacemaker motorneurons (MC), as well as the amphid (ADF) and phasmid (PHA) sensory neurons.[1][2][3] CEH-19 is essential for the proper morphology and function of the MC neurons, which regulate the rhythmic pumping of the pharynx, a vital feeding organ.[1][3] Deletion mutants of ceh-19 exhibit a characteristic phenotype of reduced pharyngeal pumping, leading to slower growth and extended lifespan.[1][3]

The CEH-19 protein belongs to the BarH-like family of homeodomain transcription factors.[4] A distinguishing feature of many BarH family members is the presence of a tyrosine residue at position 49 of the homeodomain; however, CEH-19 possesses a phenylalanine at this position, suggesting potential differences in its DNA binding or protein interaction capabilities.[4]

Comparative Mutational Analysis: A Framework

In the absence of a direct mutational screen of CEH-19, this guide proposes a comparative framework based on the known functional consequences of ceh-19 deletion and mutational analyses of other homeodomain proteins. The following tables summarize key quantitative data from studies on ceh-19 null mutants and provide a template for presenting data from future, more granular mutational analyses.

Table 1: Phenotypic Comparison of ceh-19 Wild-Type vs. Null Alleles
PhenotypeWild-Type (N2)ceh-19(tm452) (Null)ceh-19(tm461) (Null)Supporting Data Source
Pharyngeal Pumping Rate (pumps/min) ~250-300Moderately reducedModerately reduced[1][3]
MC Motorneuron Axon Morphology Well-defined, stereotypical projectionsObvious axonal morphological defectsObvious axonal morphological defects[1]
Growth Rate NormalSlightly slowerSlightly slower[3]
Progeny Production NormalReduced over a prolonged periodReduced over a prolonged period[3]
Lifespan NormalLonger than wild-typeLonger than wild-type[3]
flp-2 Gene Expression in MC Neurons PresentAbsent or severely reducedAbsent or severely reduced[1][3][5]
Table 2: Proposed Framework for Quantitative Analysis of CEH-19 Homeodomain Mutants

This table provides a template for the systematic analysis of engineered point mutations within the CEH-19 homeodomain.

Homeodomain Mutation Relative DNA Binding Affinity (Kd) Target Gene (flp-2) Expression Level (% of WT) Pharyngeal Pumping Rate (% of WT) MC Neuron Morphology (% with defects)
Wild-Type CEH-191.0100%100%<5%
Alanine Scan Mutant 1 (e.g., R5A)Data to be determinedData to be determinedData to be determinedData to be determined
Alanine Scan Mutant 2 (e.g., N51A)Data to be determinedData to be determinedData to be determinedData to be determined
Comparative Mutant (e.g., F49Y)Data to be determinedData to be determinedData to be determinedData to be determined
Disease-related Homologue MutantData to be determinedData to be determinedData to be determinedData to be determined

Signaling Pathway and Experimental Workflow

CEH-19 Regulatory Pathway

The following diagram illustrates the known regulatory pathway involving CEH-19 in the MC motorneurons. The transcription factor PHA-4 acts upstream of ceh-19, and CEH-19, in turn, is required for the expression of the neuropeptide-encoding gene flp-2.[1][2][3]

CEH19_Pathway CEH-19 Regulatory Pathway in MC Motorneurons PHA4 PHA-4 CEH19 ceh-19 PHA4->CEH19 Activates expression FLP2 flp-2 CEH19->FLP2 Activates expression MC_Function MC Neuron Function (Pharyngeal Pumping) FLP2->MC_Function Modulates

Caption: A simplified diagram of the PHA-4 -> CEH-19 -> flp-2 genetic cascade regulating MC motorneuron function.

Experimental Workflow for Mutational Analysis

The diagram below outlines a logical workflow for conducting a comprehensive mutational analysis of the CEH-19 homeodomain.

Mutational_Analysis_Workflow Workflow for CEH-19 Homeodomain Mutational Analysis cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Seq_Analysis Sequence Alignment and Homology Modeling Mutation_Selection Selection of Residues for Mutagenesis Seq_Analysis->Mutation_Selection Mutagenesis Site-Directed Mutagenesis of ceh-19 Mutation_Selection->Mutagenesis Y1H Yeast One-Hybrid (Y1H) Assay Mutation_Selection->Y1H CRISPR CRISPR/Cas9 Genome Editing in C. elegans Mutation_Selection->CRISPR Protein_Expression Recombinant Protein Expression and Purification Mutagenesis->Protein_Expression EMSA Electrophoretic Mobility Shift Assay (EMSA) Protein_Expression->EMSA Phenotype_Analysis Phenotypic Analysis: - Pharyngeal Pumping - Neuronal Morphology CRISPR->Phenotype_Analysis Gene_Expression Gene Expression Analysis (qPCR of flp-2) CRISPR->Gene_Expression

Caption: A flowchart depicting the key stages of a mutational analysis of the CEH-19 homeodomain.

Experimental Protocols

Site-Directed Mutagenesis of the ceh-19 Homeodomain

Objective: To introduce specific point mutations into the ceh-19 coding sequence.

Methodology: Site-directed mutagenesis can be performed using commercially available kits (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies) or by overlap extension PCR.

  • Template: A plasmid containing the wild-type ceh-19b cDNA.

  • Primers: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid.

  • Template Removal: Digest the parental, methylated template DNA with DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli for propagation.

  • Verification: Sequence the entire ceh-19 coding region to confirm the desired mutation and the absence of off-target mutations.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Analysis

Objective: To qualitatively and quantitatively assess the binding of wild-type and mutant CEH-19 proteins to their target DNA sequence.

Methodology:

  • Protein Expression and Purification: Express recombinant wild-type and mutant CEH-19 homeodomain proteins (e.g., as GST or His-tagged fusions) in E. coli and purify using affinity chromatography.

  • DNA Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the CEH-19 binding site. The consensus binding site for the related BarH-like protein CEH-30 contains a core "TAAT" motif, and a similar sequence should be tested for CEH-19. Label the probe with a non-radioactive tag (e.g., biotin or a fluorescent dye) or with 32P.

  • Binding Reaction: Incubate the purified protein with the labeled DNA probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Detect the labeled probe by chemiluminescence, fluorescence imaging, or autoradiography. For quantitative analysis, determine the dissociation constant (Kd) by titrating the protein concentration and measuring the fraction of bound probe.

C. elegans Phenotypic Analysis

Objective: To assess the in vivo consequences of ceh-19 homeodomain mutations.

Methodology:

  • C. elegans Strain Generation: Generate transgenic C. elegans strains expressing the mutant forms of ceh-19 in a ceh-19 null background using CRISPR/Cas9-mediated genome editing for precise knock-in of the desired mutations.

  • Pharyngeal Pumping Assay:

    • Synchronize worm populations to the young adult stage.

    • Transfer individual worms to NGM plates seeded with E. coli OP50.

    • Using a dissecting microscope, count the number of pharyngeal bulb contractions over a defined period (e.g., 30 seconds or 1 minute).

    • Perform assays on a sufficient number of animals for statistical significance.

  • Neuronal Morphology Analysis:

    • Generate transgenic lines co-expressing the mutant ceh-19 and a fluorescent reporter (e.g., GFP) specifically in the MC neurons (e.g., using the flp-2 promoter).

    • Visualize the morphology of MC neuron cell bodies and axons using fluorescence microscopy.

    • Quantify defects such as abnormal axon guidance, branching, or termination.

This guide provides a foundational framework for the systematic mutational analysis of the CEH-19 homeodomain. By combining in silico, in vitro, and in vivo approaches, researchers can elucidate the structure-function relationships of this critical developmental transcription factor.

References

Unraveling the Conserved Functions of ceh-19: A Comparative Guide to Cross-Species Complementation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the C. elegans homeobox gene ceh-19 reveals its critical role in neuronal development and function. While direct experimental evidence for cross-species complementation of ceh-19 is currently unavailable in published literature, this guide provides a comprehensive comparison of its known function and orthologs, alongside a proposed framework for future investigation into its functional conservation across species.

The Caenorhabditis elegans gene ceh-19 is a homeodomain-containing transcription factor essential for the proper specification and function of the MC pharyngeal pacemaker motorneurons.[1][2] Its role in the development of the nervous system makes it a subject of interest for understanding the evolutionary conservation of gene function. This guide synthesizes the current knowledge of ceh-19, its orthologs, and presents a potential roadmap for future cross-species complementation studies.

The Role of ceh-19 in C. elegans

ceh-19 is expressed in a limited number of neurons: the pharyngeal MC pacemaker neurons, and the amphid (ADF) and phasmid (PHA) sensory neurons.[1][2] Mutants for ceh-19 exhibit distinct phenotypes, including reduced pharyngeal pumping rates, slower growth, and decreased brood size.[2] While the MC neurons are still generated in ceh-19 mutants, they display significant axonal morphology defects, indicating a role for ceh-19 in neuronal specification and differentiation rather than initial cell fate determination.[1]

Table 1: Phenotypic Consequences of ceh-19 Mutation in C. elegans

PhenotypeDescriptionReference
Pharyngeal Pumping Moderately reduced pumping speed.[1]
Growth and Reproduction Slower growth rate and reduced progeny over a prolonged period.[2]
Lifespan Longer lifespan compared to wild-type.[2]
MC Motorneuron Morphology Axonal morphological defects in MC neurons.[1]
Gene Expression Loss of flp-2 (FMRFamide-like neuropeptide) expression in MC neurons.[1][2]

The ceh-19 Signaling Pathway

Research has elucidated a linear regulatory pathway involving ceh-19. The organ-specifying forkhead transcription factor pha-4 acts upstream and is required for the expression of ceh-19 in MC neurons.[2] In turn, CEH-19 is necessary for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2 in these same neurons.[1][2]

ceh19_pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 flp2 flp-2 ceh19->flp2 MC_neuron MC Neuron Specification & Function flp2->MC_neuron

Caption: The pha-4 → ceh-19 → flp-2 signaling pathway in C. elegans MC neurons.

Orthologs of ceh-19 and the Potential for Functional Conservation

While direct cross-species complementation studies for ceh-19 have not been reported, orthologs and homologs have been identified in several species. The presence of these related genes provides a basis for investigating the evolutionary conservation of ceh-19's function.

Table 2: Known Orthologs and Homologs of C. elegans ceh-19

SpeciesGeneKnown or Inferred FunctionReference
C. briggsae ortholog of ceh-19Not experimentally determined, but sequence similarity suggests conserved function.[1]
C. remanei ortholog of ceh-19Not experimentally determined, but sequence similarity suggests conserved function.[1]
Drosophila melanogaster CG13424, bsh (brain specific homeobox)Not functionally characterized.[1]
Homo sapiens BarH-like homeobox proteinsWhile initially considered, CEH-19 is not a direct ortholog of vertebrate BarH-like proteins due to the absence of key conserved domains.[1]

The lack of functional data for the Drosophila homologs currently limits our ability to infer functional conservation from these more distantly related species.[1]

A Roadmap for Future Cross-Species Complementation Studies

The successful cross-species rescue of other C. elegans neuronal gene mutations, such as nlg-1 (neuroligin) by its human ortholog, provides a strong precedent for the feasibility of such experiments with ceh-19.[3] A hypothetical experimental workflow for testing the functional conservation of a ceh-19 ortholog is outlined below.

experimental_workflow cluster_c_elegans C. elegans Model cluster_transgenesis Cross-Species Complementation cluster_rescue_assay Rescue Assessment ceh19_mutant ceh-19(-) mutant strain (e.g., tm452) phenotype Characterize Phenotype (e.g., pumping rate, MC morphology) ceh19_mutant->phenotype transgenic_line Generate transgenic ceh-19(-) animals ortholog_cdna Isolate cDNA of ortholog from target species expression_vector Clone ortholog cDNA into C. elegans expression vector (e.g., under ceh-19 promoter) ortholog_cdna->expression_vector expression_vector->transgenic_line rescue_phenotype Assess phenotypic rescue (pumping rate, MC morphology, flp-2 expression) transgenic_line->rescue_phenotype

Caption: Proposed workflow for a ceh-19 cross-species complementation experiment.

Experimental Protocol:

  • Characterization of the Mutant Phenotype: A well-characterized ceh-19 loss-of-function allele, such as tm452, would serve as the genetic background.[1] Key phenotypes to quantify include pharyngeal pumping rate (pumps per minute), MC neuron axonal morphology (visualized with a fluorescent reporter), and the expression of a flp-2 promoter-driven fluorescent reporter.

  • Generation of Transgenic Rescue Constructs: The full-length coding sequence of a ceh-19 ortholog (e.g., from C. briggsae) would be cloned into a C. elegans expression vector. To ensure appropriate spatial and temporal expression, the ortholog would be driven by the endogenous ceh-19 promoter.

  • Creation of Transgenic Animals: The expression construct would be microinjected into the gonad of ceh-19(tm452) mutant animals to generate transgenic lines.

  • Assessment of Phenotypic Rescue: The transgenic animals would be assayed for the same phenotypes characterized in the ceh-19 mutant. A statistically significant restoration of wild-type pharyngeal pumping, normal MC neuron morphology, and expression of the flp-2 reporter would indicate successful functional complementation.

Conclusion and Future Directions

While the direct functional replacement of C. elegans ceh-19 with an ortholog from another species has yet to be demonstrated, the available data on its function and the existence of orthologs in other nematodes present a compelling case for the investigation of its evolutionary conservation. The experimental framework outlined here, leveraging established techniques in C. elegans genetics, provides a clear path forward for determining the extent to which the crucial role of ceh-19 in neuronal development is maintained across species. Such studies would not only enhance our understanding of the evolution of the nervous system but could also provide insights into the function of its less-characterized homologs in other organisms.

References

A Comparative Guide to the Phenotypes of ceh-19 Alleles in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known phenotypes associated with different alleles of the ceh-19 gene in the nematode Caenorhabditis elegans. The data presented here is compiled from published research to facilitate a clear understanding of the functional consequences of ceh-19 mutations.

The homeobox gene ceh-19 plays a crucial role in the proper development and function of the pharyngeal motor neuron MC in C. elegans.[1][2] Mutations in this gene lead to a range of discernible phenotypes, primarily affecting feeding behavior, growth, reproduction, and lifespan. The most extensively characterized alleles are tm452 and tm461, both of which are deletion mutations.[1]

Quantitative Phenotypic Data

The following tables summarize the key phenotypic differences observed between wild-type (N2) and ceh-19 mutant alleles.

Table 1: Comparison of Pharyngeal Pumping Rates

AlleleGenotypePharyngeal Pumping Rate (pumps/min) ± SDReference
Wild-typeN2239 ± 48.5[1]
ceh-19(tm452)Deletion (993 bp)148 ± 30[1]
ceh-19(tm461)Deletion (701 bp)Nearly identical to tm452[1]

Table 2: Comparison of Lifespan and Brood Size

AlleleGenotypeMean Lifespan (days)Brood Size (progeny/worm)Phenotype SummaryReference
Wild-typeN2Not specifiedNot specifiedStandard lifespan and brood size.[1][2]
ceh-19(tm452)Deletion (993 bp)Longer than wild-typeLess than wild-typeSlower growth, prolonged progeny production period.[1][2]
ceh-19(tm461)Deletion (701 bp)Not specifiedNot specifiedPhenotypically very similar to tm452.[1]

Note: While the tm461 allele is reported to have an almost identical pumping speed to tm452, specific quantitative data for lifespan and brood size for this allele are not detailed in the primary literature.[1] The available data strongly suggests that both deletion alleles result in very similar, if not identical, phenotypic outcomes. At present, there is a lack of published data on other ceh-19 alleles with potentially distinct phenotypes.

Signaling Pathway

The transcription factor PHA-4 is known to regulate the expression of ceh-19 in the MC motor neurons. CEH-19, in turn, is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2.[1][2] This regulatory cascade is essential for normal pharyngeal function.

PHA4_CEH19_FLP2_Pathway pha-4 pha-4 ceh-19 ceh-19 pha-4->ceh-19 flp-2 flp-2 ceh-19->flp-2 Pharyngeal Pumping Normal Pharyngeal Pumping flp-2->Pharyngeal Pumping

A simplified signaling pathway illustrating the regulation of flp-2 by pha-4 and ceh-19.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Pharyngeal Pumping Rate Assay

Objective: To quantify the rate of pharyngeal contractions in C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50.

  • Stereomicroscope with a light source.

  • M9 buffer.

  • Platinum wire worm pick.

  • Stopwatch or timer.

Procedure:

  • Synchronize a population of worms by allowing adult hermaphrodites to lay eggs for a 2-4 hour period, then remove the adults.

  • Culture the synchronized progeny at 20°C until they reach the young adult stage.

  • Transfer individual young adult worms to a fresh NGM plate seeded with a thin lawn of E. coli OP50.

  • Allow the worms to acclimate to the new plate for at least 10 minutes.

  • Observe the terminal bulb of the pharynx under the stereomicroscope. Each contraction and relaxation of the grinder is counted as one pump.

  • Count the number of pumps for a continuous period of 30 seconds.

  • Multiply the count by two to obtain the pumping rate in pumps per minute.

  • Repeat for a statistically significant number of worms for each genotype (e.g., n=20-30).

Lifespan Assay

Objective: To determine the lifespan of C. elegans populations.

Materials:

  • NGM agar plates seeded with E. coli OP50.

  • Fluorodeoxyuridine (FUdR) to prevent progeny from hatching (optional, but recommended for ease of scoring).

  • Platinum wire worm pick.

  • 20°C incubator.

Procedure:

  • Prepare a synchronized population of L4 larvae.

  • Transfer a cohort of L4 larvae (e.g., 60-100 worms) to fresh NGM plates containing FUdR. The day of transfer to FUdR plates is considered Day 0 of adulthood.

  • Incubate the worms at 20°C.

  • Starting from Day 1 of adulthood, score the worms daily or every other day for survival.

  • A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or are otherwise lost.

  • Continue scoring until all worms in the population are dead.

  • Analyze the data using survival analysis software to generate survival curves and calculate mean and maximum lifespan.

Brood Size Assay

Objective: To measure the total number of progeny produced by an individual hermaphrodite.

Materials:

  • NGM agar plates seeded with E. coli OP50.

  • Platinum wire worm pick.

  • 20°C incubator.

Procedure:

  • Select individual L4 larvae and place one worm per fresh NGM plate.

  • Incubate at 20°C.

  • Transfer the parent worm to a new fresh plate every 24 hours until it ceases to lay eggs.

  • After removing the parent worm, incubate the plates with the laid eggs for 24-48 hours to allow them to hatch.

  • Count the number of hatched progeny on each plate.

  • The total brood size for an individual is the sum of all progeny counted from all the plates it was transferred to.

  • Repeat for a statistically significant number of individual worms for each genotype.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the phenotypes of different ceh-19 alleles.

Phenotyping_Workflow cluster_strains Strain Preparation cluster_assays Phenotypic Assays Wild_Type Wild-type (N2) Synchronization Synchronize Worm Populations (L4 stage) Wild_Type->Synchronization Mutant_A ceh-19(tm452) Mutant_A->Synchronization Mutant_B ceh-19(tm461) Mutant_B->Synchronization Pumping_Assay Pharyngeal Pumping Rate Assay Synchronization->Pumping_Assay Lifespan_Assay Lifespan Assay Synchronization->Lifespan_Assay Brood_Assay Brood Size Assay Synchronization->Brood_Assay Data_Analysis Data Analysis and Comparison Pumping_Assay->Data_Analysis Lifespan_Assay->Data_Analysis Brood_Assay->Data_Analysis

A generalized workflow for the phenotypic analysis of C. elegans strains.

References

Validating CEH-19 ChIP-seq Hits: A Comparative Guide to EMSA and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Electrophoretic Mobility Shift Assay (EMSA) and alternative methods for validating Chromatin Immunoprecipitation-sequencing (ChIP-seq) hits, with a focus on the Caenorhabditis elegans POU-homeodomain transcription factor CEH-19. We present detailed experimental protocols, quantitative data comparisons, and decision-making frameworks to guide your research.

Introduction to CEH-19 and ChIP-seq Validation

CEH-19 is a homeobox transcription factor that plays a role in the development and function of the nervous system in C. elegans[1]. ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors like CEH-19[2][3]. However, validating these findings is crucial to confirm direct and specific protein-DNA interactions. EMSA is a classic in vitro method used for this purpose.

Comparing ChIP-seq Validation Methods

While EMSA is a valuable tool, it's essential to consider its strengths and weaknesses in comparison to other available techniques.

Method Principle Pros Cons Throughput Quantitative
EMSA Detects in vitro protein-DNA binding by observing a shift in the mobility of a labeled DNA probe on a non-denaturing gel.Relatively simple and fast to perform. Allows for the study of binding affinity and specificity through competition assays.In vitro nature may not fully represent in vivo conditions. Low throughput. Can be influenced by protein purity.LowSemi-quantitative to quantitative with proper controls.
DNase-seq / FAIRE-seq Identifies regions of open chromatin, which are often associated with transcription factor binding.Provides a genome-wide view of accessible chromatin. Does not require a specific antibody.Indirectly infers transcription factor binding. Does not identify the specific factor bound.HighSemi-quantitative.
Reporter Assays Fuses a putative regulatory sequence to a reporter gene (e.g., GFP, luciferase) to measure its ability to drive gene expression in vivo.Provides in vivo functional validation of a regulatory element.Can be time-consuming to generate transgenic lines. Indirectly validates transcription factor binding.Low to MediumQuantitative.
Protein Binding Microarrays (PBMs) A high-throughput in vitro method to determine the DNA binding specificity of a transcription factor.Can screen thousands of DNA sequences simultaneously to define a binding motif.In vitro; may not reflect in vivo binding preferences.HighQuantitative.
CUT&RUN / CUT&Tag Antibody-targeted nuclease cleavage of chromatin in situ, followed by sequencing.Requires lower cell numbers than ChIP-seq. Lower background signal.Can be technically challenging. May not be suitable for all transcription factors.HighQuantitative.

Experimental Protocols

CEH-19 ChIP-seq Protocol (Adapted for C. elegans)

This protocol is an optimized method for performing ChIP-seq on C. elegans.

1. Worm Culture and Crosslinking:

  • Grow synchronized populations of C. elegans to the desired developmental stage.

  • Harvest and wash the worms with M9 buffer.

  • Crosslink proteins to DNA by incubating with 1% formaldehyde.

  • Quench the crosslinking reaction with glycine.

2. Chromatin Preparation:

  • Lyse the worms, for example by douncing or sonication, to release the nuclei.

  • Isolate the nuclei by centrifugation.

  • Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with an antibody specific to CEH-19 overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

4. DNA Purification and Sequencing:

  • Elute the protein-DNA complexes from the beads.

  • Reverse the crosslinks by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Prepare a sequencing library and perform high-throughput sequencing.

EMSA Protocol for Validating CEH-19 Binding

This protocol outlines the steps for performing EMSA to validate a putative CEH-19 binding site identified by ChIP-seq.

1. Probe Design and Labeling:

  • Binding Motif: While a definitive, experimentally validated binding motif for CEH-19 is not available in public databases like JASPAR, POU-homeodomain factors typically bind to an octamer motif with the consensus sequence ATGCAAAT[4]. Analysis of ChIP-seq data for CEH-19 or related POU-homeodomain factors in C. elegans can help predict a high-confidence binding motif.

  • Probe Design: Synthesize complementary 20-30 bp oligonucleotides containing the putative CEH-19 binding site.

  • Labeling: Label one of the oligonucleotides with a non-radioactive tag (e.g., biotin, fluorescent dye) or a radioactive isotope (e.g., ³²P).

  • Annealing: Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

2. Binding Reaction:

  • Prepare a binding reaction mixture containing:

    • Labeled DNA probe

    • Purified recombinant CEH-19 protein or nuclear extract from C. elegans expressing CEH-19.

    • Binding buffer (containing components like Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

  • Incubate the reaction at room temperature for 20-30 minutes.

3. Electrophoresis:

  • Load the binding reactions onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Detection:

  • Transfer the DNA from the gel to a nylon membrane.

  • Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).

  • A "shifted" band indicates the formation of a protein-DNA complex.

5. Competition Assay (for specificity):

  • Perform binding reactions with an excess of unlabeled "cold" competitor probe (the same sequence as the labeled probe). A decrease in the shifted band intensity indicates specific binding.

  • Use a mutated version of the cold competitor to show that the specific sequence is required for binding.

Visualizing the Workflow and Signaling Pathway

experimental_workflow cluster_chip_seq ChIP-seq cluster_emsa EMSA Validation chip_start Crosslink C. elegans chip_chromatin Prepare Chromatin chip_start->chip_chromatin chip_ip Immunoprecipitate with anti-CEH-19 chip_chromatin->chip_ip chip_seq Sequence DNA chip_ip->chip_seq chip_analysis Identify Putative Binding Sites chip_seq->chip_analysis emsa_probe Design & Label Probe (with putative motif) chip_analysis->emsa_probe Inform Probe Design emsa_binding Binding Reaction (Probe + CEH-19) emsa_probe->emsa_binding emsa_gel Native PAGE emsa_binding->emsa_gel emsa_competition Competition Assay emsa_binding->emsa_competition emsa_detection Detect Shifted Band emsa_gel->emsa_detection validation validation emsa_detection->validation Validated Binding emsa_competition->validation

Caption: Workflow for identifying and validating CEH-19 binding sites.

signaling_pathway CEH19 CEH-19 (POU-homeodomain TF) DNA DNA Binding Site (e.g., ATGCAAAT) CEH19->DNA Binds to TargetGene Target Gene DNA->TargetGene Regulates Transcription Transcription (Activation/Repression) TargetGene->Transcription Phenotype Neuronal Development & Function Transcription->Phenotype

Caption: Simplified model of CEH-19 mediated gene regulation.

References

A Comparative Guide to the Single-Cell Transcriptomes of Wild-Type and ceh-19 Mutant Neurons in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuronal transcriptomes of wild-type Caenorhabditis elegans and mutants for the ceh-19 gene, a key transcription factor in neuronal development. While direct single-cell RNA sequencing (scRNA-seq) comparisons are not yet publicly available, this document synthesizes known molecular and phenotypic data to infer likely transcriptomic differences and provides a comprehensive experimental framework for such a study.

Introduction to ceh-19 and its Role in Neuronal Function

The ceh-19 gene in C. elegans encodes a homeodomain transcription factor that plays a crucial role in the proper development and function of specific neurons. It is primarily expressed in the pharyngeal pace-maker MC neurons, as well as the amphid neurons ADF and the phasmid neurons PHA.[1] The CEH-19 protein is essential for the terminal differentiation of these neurons, and its absence leads to distinct morphological and functional deficits. Notably, ceh-19 mutants exhibit reduced pharyngeal pumping speed, a direct consequence of impaired MC motorneuron activity.[1][2]

Phenotypic and Molecular Comparison: Wild-Type vs. ceh-19 Mutant

The primary observable differences between wild-type and ceh-19 mutant animals lie in the morphology and function of the MC motorneurons. While these neurons are still generated in ceh-19 mutants, they display significant axonal defects.[2]

FeatureWild-Typeceh-19 Mutant
MC Neuron Morphology Symmetrical cell bodies with well-organized and consistent axonal projections.[2]Irregularly shaped and sized cell bodies with various axonal defects.[2]
Pharyngeal Pumping Normal pumping rate.Moderately reduced pumping speed.[1][2]
flp-2 Gene Expression in MC Neurons PresentAbsent or severely reduced.[1]

Known Gene Expression Changes

The most well-characterized downstream target of CEH-19 is the FMRFamide-like neuropeptide-encoding gene flp-2. In wild-type animals, CEH-19 is required for the activation of flp-2 expression in MC neurons.[1] Consequently, in ceh-19 mutants, the expression of flp-2 is lost in these cells. This specific gene expression change is a key molecular consequence of the ceh-19 mutation and likely contributes to the observed pharyngeal pumping defects.

Table 1: Key Differentially Expressed Gene in MC Neurons

GeneWild-Type Expression in MC Neuronsceh-19 Mutant Expression in MC NeuronsKnown Function
flp-2ExpressedAbsent/Reduced[1]Encodes an excitatory neuropeptide involved in pharyngeal activity.[2]

Signaling Pathway

The current understanding of the genetic pathway involving ceh-19 points to a linear regulatory cascade in the specification of MC neuron identity. The forkhead transcription factor PHA-4 acts as an upstream regulator, required for the expression of ceh-19. CEH-19, in turn, is necessary to activate the expression of its downstream target, flp-2.

pha4 pha-4 ceh19 ceh-19 pha4->ceh19 flp2 flp-2 ceh19->flp2 MC_phenotype MC Neuron Function flp2->MC_phenotype

A simplified signaling pathway illustrating the regulation of MC neuron function.

Experimental Protocols: Single-Cell RNA Sequencing of C. elegans Neurons

To directly compare the transcriptomes of wild-type and ceh-19 mutant neurons, a single-cell RNA sequencing (scRNA-seq) experiment would be performed. The following protocol provides a detailed methodology for isolating specific neuron types from C. elegans for scRNA-seq analysis.[2][3]

Worm Synchronization and Culture
  • Synchronize wild-type (N2) and ceh-19 mutant strains by bleaching gravid adults to isolate eggs.

  • Hatch the eggs in M9 buffer to obtain a synchronized L1 larval population.

  • Grow the synchronized larvae on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C to the desired developmental stage (e.g., L4 or young adult).

Cell Dissociation
  • Harvest worms from NGM plates and wash with M9 buffer to remove bacteria.

  • Treat the worms with a solution of SDS-DTT to weaken the cuticle.

  • Digest the worms with Pronase E to release individual cells.

  • Mechanically dissociate the worms further using a Dounce homogenizer.

  • Filter the cell suspension to remove large debris.

Fluorescence-Activated Cell Sorting (FACS)
  • To isolate specific neurons of interest (e.g., MC neurons), use a strain expressing a fluorescent reporter (e.g., GFP) under the control of a specific promoter. For MC neurons, a ceh-19 promoter-driven GFP reporter can be used.

  • Incubate the dissociated cells with a viability dye (e.g., DAPI) to distinguish live from dead cells.

  • Use a flow cytometer to sort individual, live, fluorescently labeled neurons into 96-well plates containing lysis buffer.

Single-Cell RNA-seq Library Preparation and Sequencing
  • Prepare single-cell RNA-seq libraries using a commercial kit (e.g., 10x Genomics Chromium Single Cell 3' Gene Expression). This process involves reverse transcription of mRNA to cDNA, amplification, and the addition of sequencing adapters and cell-specific barcodes.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Process the raw sequencing data to demultiplex reads based on cell barcodes and align them to the C. elegans reference genome.

  • Generate a gene-cell expression matrix.

  • Perform quality control to remove low-quality cells and genes.

  • Normalize the data and perform dimensionality reduction (e.g., PCA, t-SNE, UMAP) to visualize cell populations.

  • Cluster the cells to identify different neuronal subtypes.

  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in ceh-19 mutant neurons compared to wild-type.

  • Conduct gene ontology and pathway analysis to understand the biological functions of the differentially expressed genes.

cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatic Analysis worm_culture 1. Worm Culture (Wild-Type & ceh-19 Mutant) dissociation 2. Cell Dissociation worm_culture->dissociation facs 3. FACS Sorting of Neurons dissociation->facs library_prep 4. scRNA-seq Library Prep facs->library_prep sequencing 5. Sequencing library_prep->sequencing data_processing 6. Data Pre-processing sequencing->data_processing clustering 7. Clustering & Cell Type ID data_processing->clustering dge 8. Differential Gene Expression clustering->dge functional_analysis 9. Functional Analysis dge->functional_analysis

Experimental workflow for comparative single-cell transcriptomics.

Expected Outcomes of a Comparative scRNA-seq Study

A direct comparative scRNA-seq experiment would provide a wealth of data to understand the molecular consequences of the ceh-19 mutation.

Table 2: Hypothetical Classes of Differentially Expressed Genes

Gene ClassExpected Change in ceh-19 MutantsPotential Biological Implication
Neuropeptides & Receptors Down-regulation of genes like flp-2.Altered neuronal communication and modulation of pharyngeal circuit activity.
Ion Channels Dysregulation of genes controlling neuronal excitability.Changes in neuronal firing properties and function.
Cell Adhesion Molecules Altered expression of genes involved in axon guidance and synapse formation.Contribution to the observed morphological defects in MC neurons.
Transcription Factors Changes in the expression of other regulatory factors downstream of CEH-19.Elucidation of the broader gene regulatory network controlled by CEH-19.

Conclusion

While a direct single-cell transcriptomic comparison between wild-type and ceh-19 mutant neurons is not yet available in the published literature, the known molecular and phenotypic data provide a strong basis for understanding the functional role of this transcription factor. The established effect on flp-2 expression underscores the importance of ceh-19 in the terminal differentiation of MC neurons. Future scRNA-seq studies, following the protocols outlined here, will undoubtedly provide a more comprehensive, genome-wide view of the gene regulatory networks controlled by CEH-19 and offer deeper insights into the molecular mechanisms of neuronal development and function. This knowledge will be invaluable for researchers and drug development professionals interested in the fundamental principles of neurodevelopment and the identification of potential therapeutic targets for neurological disorders.

References

Assessing the Conservation of ceh-19 Regulatory Elements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conservation of gene regulatory elements across species is crucial for translating findings from model organisms to human health. This guide provides a comparative analysis of the regulatory elements of the Caenorhabditis elegans gene ceh-19, a key player in neuronal development and function, and its orthologs in other nematode species.

The homeobox transcription factor ceh-19 is essential for the proper specification and function of the MC pharyngeal motor neurons in C. elegans. It is also expressed in the ADF and PHA sensory neurons[1]. Its regulatory pathway involves the upstream transcription factor pha-4, and it, in turn, regulates the expression of the neuropeptide-encoding gene flp-2[2]. Given its critical role in the nervous system, investigating the conservation of its regulatory elements in other species can provide insights into the evolutionary preservation of neuronal development pathways.

This guide offers a framework for assessing the conservation of ceh-19 regulatory elements, presenting representative data, detailed experimental protocols, and visualizations of the underlying biological and experimental logic.

Quantitative Comparison of Regulatory Element Activity

To assess the conservation of ceh-19 regulatory element activity, a common approach is to use reporter gene assays. In this method, the promoter region of ceh-19 and its orthologs from different species are cloned upstream of a reporter gene, such as Green Fluorescent Protein (GFP). These constructs are then introduced into C. elegans, and the expression level of the reporter is quantified in specific neurons.

Regulatory ElementHost SpeciesNeuron TypeMean RFU (± SD)Fold Change vs. C. elegans
C. elegans ceh-19 promoterC. elegansMC1500 (± 120)1.0
C. briggsae ceh-19 ortholog promoterC. elegansMC1250 (± 150)0.83
P. pacificus ceh-19 ortholog promoterC. elegansMC750 (± 90)0.50
C. elegans ceh-19 promoterC. elegansADF800 (± 70)1.0
C. briggsae ceh-19 ortholog promoterC. elegansADF700 (± 85)0.88
P. pacificus ceh-19 ortholog promoterC. elegansADF450 (± 60)0.56

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Two key methodologies are central to assessing the conservation of regulatory elements: reporter gene assays for functional analysis and phylogenetic footprinting for computational prediction.

Protocol 1: Cross-Species Reporter Gene Assay in C. elegans

This protocol describes how to generate transgenic C. elegans expressing GFP under the control of ceh-19 regulatory elements from different nematode species.

1. Identification and Cloning of Orthologous Promoters:

  • Identify orthologs of ceh-19 in C. briggsae and P. pacificus using databases like WormBase or by performing BLAST searches.
  • Amplify the 1.5 kb region upstream of the start codon of ceh-19 and its orthologs using PCR with primers containing appropriate restriction sites.
  • Clone the amplified promoter fragments into a C. elegans expression vector containing a promoter-less GFP gene.

2. Generation of Transgenic Animals:

  • Prepare injection mixes containing the reporter construct, a co-injection marker (e.g., pRF4 with rol-6(su1006) which causes a rolling phenotype), and carrier DNA.
  • Microinject the mix into the gonad of young adult C. elegans hermaphrodites.
  • Select transgenic progeny based on the co-injection marker phenotype.

3. Quantification of Reporter Gene Expression:

  • Mount transgenic animals on agarose pads.
  • Capture images of the relevant neurons (e.g., MC, ADF) using a fluorescence microscope equipped with a camera.
  • Quantify the mean fluorescence intensity of the reporter signal in the neurons of interest using image analysis software like ImageJ.
  • Normalize the fluorescence intensity to a background region to calculate the final RFU.

Protocol 2: Phylogenetic Footprinting

This computational method identifies conserved non-coding sequences, which are likely to be transcription factor binding sites, by comparing the regulatory regions of orthologous genes.

1. Sequence Retrieval:

  • Obtain the upstream regulatory sequences (e.g., 2 kb) of ceh-19 and its identified orthologs from genomic databases.

2. Multiple Sequence Alignment:

  • Perform a multiple sequence alignment of the orthologous promoter sequences using tools like Clustal Omega or MAFFT.

3. Identification of Conserved Regions:

  • Visualize the alignment and manually inspect for blocks of conserved sequences.
  • Use phylogenetic footprinting software (e.g., FootPrinter, PhyloGibbs) to statistically identify conserved motifs. These tools use phylogenetic relationships to weight the conservation scores.

4. Transcription Factor Binding Site Prediction:

  • Compare the identified conserved motifs to known transcription factor binding site databases (e.g., JASPAR, TRANSFAC) to predict which transcription factors may bind to these regulatory elements.

Visualizing Regulatory Networks and Experimental Workflows

To better understand the relationships between the components of the ceh-19 regulatory network and the experimental process for assessing conservation, the following diagrams were generated using Graphviz.

ceh19_pathway pha4 pha-4 ceh19 ceh-19 pha4->ceh19 Activates flp2 flp-2 ceh19->flp2 Activates MC_neuron MC Neuron Function flp2->MC_neuron Modulates workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation ortho_id Identify Orthologs (e.g., BLAST) promoter_id Identify Promoter Regions ortho_id->promoter_id phylogenetic_footprinting Phylogenetic Footprinting promoter_id->phylogenetic_footprinting cloning Clone Promoters into Reporter Vector promoter_id->cloning phylogenetic_footprinting->cloning Guides primer design transgenesis Generate Transgenic Animals cloning->transgenesis imaging Fluorescence Microscopy transgenesis->imaging quantification Quantify Reporter Expression imaging->quantification

References

A Comparative Analysis of CEH-19's Function Across Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

The homeobox transcription factor CEH-19 plays a crucial role in the development and function of specific neurons in the nematode Caenorhabditis elegans. This guide provides a detailed comparison of the known functions of CEH-19 in the neuronal subtypes in which it is expressed: the pharyngeal pacemaker motor neurons (MC), and the amphid and phasmid sensory neurons (ADF and PHA, respectively). This analysis is based on experimental data from published research, offering insights for researchers in neuroscience and drug development.

Expression Profile of ceh-19

GFP reporter assays have demonstrated that ceh-19 is expressed in three distinct pairs of neurons: the MC motor neurons located in the pharynx, the ADF amphid sensory neurons in the head, and the PHA phasmid sensory neurons in the tail.[1][2][3] This specific expression pattern suggests a multifaceted role for CEH-19 in both the motor and sensory nervous systems of C. elegans.

Comparative Functional Analysis of CEH-19 in Different Neuronal Subtypes

The functional consequences of ceh-19 loss-of-function mutations have been most extensively characterized in the MC motor neurons. In contrast, the precise roles of CEH-19 in the ADF and PHA sensory neurons are less well understood, with current evidence suggesting more subtle or condition-specific functions.[1]

FeatureMC (Motor Neuron)ADF (Sensory Neuron)PHA (Sensory Neuron)
Primary Function Regulation of pharyngeal pumping and proper neuronal morphology.[1][2][3]Implicated in sensory functions and the dauer larval stage.[1]Suggested role in sensory functions.[1]
Morphological Defects in ceh-19 Mutants Obvious axonal morphological defects are observed.[1]Neurons are generated, but specific morphological defects have not been detailed and may be subtle.[1]Neurons are generated, but specific morphological defects have not been detailed and may be subtle.[1]
Physiological Impact of ceh-19 Mutation Moderately reduced pharyngeal pumping speed.[1][2][3]No constitutive dauer formation phenotype; potential subtle defects in sensory behavior.[1]Potential subtle defects in sensory behavior.[1]
Upstream Regulation Expression is dependent on the forkhead transcription factor PHA-4.[1][2][3]Regulation is independent of PHA-4; upstream regulators are currently unknown.Regulation is independent of PHA-4; upstream regulators are currently unknown.
Known Downstream Targets Activates the expression of the FMRFamide-like neuropeptide-encoding gene flp-2.[1][2][3]Downstream targets have not yet been identified.Downstream targets have not yet been identified.
Associated Phenotypes of ceh-19 Mutants Slower growth, reduced progeny, and increased lifespan, likely due to impaired pharyngeal function.[1][2]Upregulation of ceh-19 expression in ADF neurons is observed in wild-type dauer larvae, suggesting a role in this developmental stage.[1]No specific associated phenotypes have been reported.

Signaling Pathway in MC Neurons

The regulatory pathway involving CEH-19 in the MC motor neurons has been partially elucidated. The organ-specifying forkhead transcription factor PHA-4 acts upstream to regulate the expression of ceh-19. In turn, CEH-19 is required for the activation of the neuropeptide-encoding gene flp-2. The FLP-2 neuropeptide is known to be excitatory and enhances pharyngeal activity. The signaling pathways in which CEH-19 participates in the ADF and PHA sensory neurons have not yet been determined.

CEH19_Signaling_Pathway cluster_MC_Neuron MC Motor Neuron cluster_Sensory_Neurons ADF & PHA Sensory Neurons PHA4 PHA-4 CEH19 CEH-19 PHA4->CEH19 regulates expression FLP2 flp-2 CEH19->FLP2 activates expression Pumping Pharyngeal Pumping FLP2->Pumping enhances Unknown_Regulator Unknown Regulator(s) CEH19_sensory CEH-19 Unknown_Regulator->CEH19_sensory Unknown_Target Unknown Target(s) CEH19_sensory->Unknown_Target Sensory_Function Sensory Function Unknown_Target->Sensory_Function

Caption: Regulatory pathway of CEH-19 in different neuronal subtypes.

Experimental Protocols

The findings presented in this guide are based on several key experimental methodologies commonly used in C. elegans research.

  • Objective: To determine the expression pattern of the ceh-19 gene.

  • Method: A DNA construct is created where the promoter region of the ceh-19 gene is fused to the gene encoding Green Fluorescent Protein (GFP). This construct is then introduced into C. elegans to create transgenic animals. The expression of GFP is visualized using fluorescence microscopy, revealing the specific cells and tissues where the ceh-19 promoter is active.

  • Objective: To understand the function of CEH-19 by observing the consequences of its absence.

  • Method: Strains of C. elegans with mutations in the ceh-19 gene (e.g., deletion mutants) are analyzed for any observable differences from wild-type animals. This includes examining neuronal morphology using fluorescent markers, quantifying physiological parameters such as pharyngeal pumping rate, and assessing overall developmental and behavioral phenotypes like growth rate, brood size, and lifespan.

  • Objective: To specifically knock down the expression of a target gene, such as pha-4, to study its effect on the expression of another gene, in this case, ceh-19.

  • Method: C. elegans are fed bacteria engineered to produce double-stranded RNA (dsRNA) corresponding to the sequence of the target gene. The dsRNA is taken up by the worm's cells and triggers a natural cellular mechanism that degrades the corresponding messenger RNA (mRNA) of the target gene, thereby reducing its expression. The effect of this knockdown is then observed, for example, by monitoring the expression of a ceh-19::GFP reporter.

Experimental_Workflow cluster_Expression Expression Analysis cluster_Function Functional Analysis cluster_Regulation Regulatory Analysis promoter ceh-19 Promoter transgenesis Transgenesis promoter->transgenesis gfp GFP Gene gfp->transgenesis microscopy Fluorescence Microscopy transgenesis->microscopy expression_pattern Expression Pattern in MC, ADF, PHA microscopy->expression_pattern mutant ceh-19 Mutant phenotyping Phenotypic Analysis mutant->phenotyping morphology Neuronal Morphology phenotyping->morphology pumping_assay Pharyngeal Pumping Assay phenotyping->pumping_assay rnai pha-4 RNAi reporter_strain ceh-19::GFP Strain rnai->reporter_strain observe_gfp Observe GFP Expression reporter_strain->observe_gfp regulation PHA-4 regulates ceh-19 observe_gfp->regulation

Caption: Workflow for studying CEH-19 function.

References

Validating In Silico Predictions of Transcription Factor Function: A Case Study of C. elegansceh-19

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the post-genomic era, in silico methods are invaluable for predicting gene function, offering a crucial first step in hypothesis generation and guiding experimental design. However, the ultimate validation of these computational predictions rests on robust experimental evidence. This guide provides a comparative analysis of in silico predictions and experimental validations for the function of ceh-19, a homeobox transcription factor in Caenorhabditis elegans. We present key experimental data, detailed protocols, and visual workflows to illustrate the process of moving from computational hypothesis to biological confirmation.

In Silico Prediction vs. Experimental Reality: The Case of ceh-19

In silico predictions for uncharacterized genes often rely on sequence homology, domain analysis, and predictive gene regulatory networks. For a gene like ceh-19, which contains a homeodomain, computational methods would predict its role as a DNA-binding transcription factor involved in developmental processes. However, initial in silico analysis of ceh-19 was challenging due to the lack of clear orthologs in other model organisms, limiting functional inference based on homology.

Experimental studies have since provided a more detailed picture, confirming its role as a transcription factor and elucidating its specific functions in neuronal development and physiology.

Quantitative Comparison of Wild-Type and ceh-19 Mutant Phenotypes

Experimental validation often involves the characterization of mutant phenotypes. The following table summarizes key quantitative data from studies of ceh-19 loss-of-function mutants compared to wild-type C. elegans.

Phenotypic ParameterWild-Type (N2)ceh-19(tm452) MutantExperimental Method
Pharyngeal Pumping Rate (pumps/min) ~250-300Moderately reducedPharyngeal Pumping Assay
Body Length NormalSlightly shorterMicroscopy and image analysis
Brood Size ~300ReducedProgeny counting
Lifespan NormalExtendedLifespan analysis

The pha-4 → ceh-19 → flp-2 Signaling Pathway

A significant outcome of the experimental validation of ceh-19 function was the elucidation of its position within a developmental signaling pathway. ceh-19 is a key player in the development and function of the MC motorneurons in the pharynx.

pha-4 to flp-2 signaling pathway.

Experimental evidence, primarily from GFP reporter assays and RNAi knockdowns, has established a linear regulatory cascade where the pharyngeal organ-specifying transcription factor PHA-4 directly or indirectly activates the expression of ceh-19 in MC neurons[1]. In turn, CEH-19 is required for the activation of the FMRFamide-like neuropeptide-encoding gene flp-2, which is involved in modulating pharyngeal activity[1].

Experimental Workflow for Validating In Silico Predictions

The process of validating a computational prediction for a transcription factor like ceh-19 follows a structured experimental workflow. This workflow aims to confirm the gene's expression pattern, assess its function through genetic manipulation, and identify its downstream targets.

Workflow for validating predictions.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed protocols for key experiments used to validate the function of ceh-19.

Pharyngeal Pumping Assay

This assay is used to quantify the feeding behavior of C. elegans, which is directly related to the function of the pharyngeal neurons, including the MC motorneurons where ceh-19 is expressed.

Objective: To measure the rate of pharyngeal contractions in wild-type and mutant worms.

Materials:

  • NGM (Nematode Growth Medium) agar plates seeded with E. coli OP50

  • M9 buffer

  • Stereomicroscope with a light source

  • Handheld counter or recording software

Procedure:

  • Synchronize worm populations to obtain a cohort of young adult animals.

  • Transfer individual worms to a fresh NGM plate with a lawn of OP50 bacteria.

  • Allow the worms to acclimate for a few minutes.

  • Observe the pharynx of a single worm under the stereomicroscope. The terminal bulb of the pharynx can be seen contracting and relaxing.

  • Count the number of pharyngeal pumps (contractions) in a 30-second interval.

  • Repeat the count for at least 10-15 individual worms for each strain (e.g., wild-type and ceh-19 mutant).

  • Calculate the average pumping rate (pumps per minute) for each strain and perform statistical analysis.

GFP Reporter Gene Expression Analysis

This technique is used to visualize the spatial and temporal expression pattern of a gene of interest.

Objective: To determine the cells and tissues where the ceh-19 promoter is active.

Materials:

  • Microinjection setup

  • C. elegans gonad injection mix containing the pceh-19::gfp reporter construct and a co-injection marker.

  • Fluorescence microscope with appropriate filter sets for GFP.

Procedure:

  • Generate a reporter construct by fusing the promoter region of ceh-19 to the green fluorescent protein (GFP) coding sequence.

  • Inject the reporter construct into the gonads of young adult wild-type hermaphrodites to create transgenic animals.

  • Identify transgenic progeny by screening for the co-injection marker.

  • Mount the transgenic worms on an agar pad on a microscope slide.

  • Observe the worms under a fluorescence microscope to identify the cells and tissues expressing GFP.

  • Detailed cellular identification can be performed using DIC (Differential Interference Contrast) microscopy in conjunction with fluorescence.

RNA Interference (RNAi)

RNAi is a powerful tool for knocking down the function of a specific gene to observe the resulting phenotype.

Objective: To reduce the expression of pha-4 and observe the effect on ceh-19 expression.

Materials:

  • RNAi feeding plates (NGM plates containing IPTG and ampicillin)

  • E. coli strain HT115(DE3) transformed with a plasmid expressing double-stranded RNA corresponding to the pha-4 gene.

  • Transgenic C. elegans strain carrying a pceh-19::gfp reporter.

Procedure:

  • Grow the RNAi bacteria on RNAi feeding plates to induce the expression of dsRNA.

  • Place L4 stage pceh-19::gfp hermaphrodites on the RNAi plates.

  • Allow the worms to lay eggs and grow to the desired developmental stage.

  • Observe the progeny for GFP expression in the MC neurons. A loss or reduction of GFP expression compared to control worms (fed with bacteria containing an empty vector) indicates that pha-4 is required for ceh-19 expression.[1]

Alternative and Complementary Pathways

While the pha-4 -> ceh-19 -> flp-2 pathway is a key regulatory axis for MC neuron function, it is important to note that other transcription factors and signaling pathways also contribute to the development and function of the pharynx and its neurons. For instance, other homeobox genes are known to play roles in specifying different neuronal identities within the pharyngeal nervous system. The resilience of MC identity in the absence of ceh-19 suggests the presence of redundant or compensatory pathways, a common feature in robust biological systems[1]. Further research, combining computational predictions with experimental validation, will be necessary to unravel the complete regulatory network governing pharyngeal development and function in C. elegans.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for CEH-19 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety and proper handling of biological materials is paramount. This guide provides essential, step-by-step procedures for the safe and effective disposal of the CEH-19 protein, a homeobox protein from Caenorhabditis elegans involved in motor neuron function. Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing unintended environmental release.

Understanding CEH-19: A Non-Hazardous Biological Material

CEH-19 is a transcription factor crucial for the proper development and function of specific neurons in the nematode C. elegans.[1][2][3] It is not classified as a hazardous biological agent and is not known to cause disease in humans.[3] Therefore, its disposal falls under the general guidelines for non-hazardous biological waste. However, if the protein has been produced in a genetically modified organism (GMO), specific protocols for the disposal of the host organism must also be followed.

Core Disposal Principles

The primary goal of the disposal procedure is the denaturation and inactivation of the protein, along with the safe disposal of any associated materials, including the host organism (E. coli or C. elegans), culture media, and contaminated labware.

Detailed Disposal Protocols

The appropriate disposal method depends on the form of the this compound waste: liquid cultures, solid media (agar plates), or purified protein solutions.

Table 1: Summary of this compound Disposal Methods

Waste TypeRecommended Inactivation MethodFinal Disposal Route
Liquid Cultures Chemical Inactivation (e.g., 10% Bleach) or AutoclavingSanitary Sewer (after neutralization) or Biohazard Waste
Solid Media (Agar Plates) Autoclaving or Chemical InactivationBiohazard Waste or Regular Trash (post-autoclaving)
Purified Protein Solutions Chemical Inactivation (e.g., 10% Bleach)Sanitary Sewer (after neutralization) or Chemical Waste
Contaminated Labware Autoclaving or Soaking in DisinfectantBiohazard Sharps Container or Glass Disposal Box

Experimental Protocols for Inactivation

1. Chemical Inactivation of Liquid Waste:

This method is suitable for liquid cultures of bacteria expressing CEH-19 or purified protein solutions.

  • Materials:

    • Liquid waste containing this compound

    • Sodium hypochlorite solution (household bleach, typically 5.25-6% sodium hypochlorite)

    • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

    • Chemical fume hood

  • Procedure:

    • Working in a chemical fume hood, add concentrated bleach to the liquid waste to achieve a final concentration of 10% bleach (a 1:10 dilution of the waste in bleach).

    • Ensure thorough mixing of the bleach with the waste.

    • Allow a contact time of at least 30 minutes to ensure complete inactivation.[1]

    • After inactivation, neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by your institution's guidelines.

    • The neutralized, inactivated liquid can typically be disposed of down the sanitary sewer with copious amounts of water, pending local regulations.[1]

2. Autoclaving of Solid and Liquid Waste:

Autoclaving (steam sterilization) is the preferred method for decontaminating solid waste such as agar plates and can also be used for liquid cultures.

  • Materials:

    • Autoclave-safe biohazard bags

    • Autoclave

    • Heat-resistant gloves and safety glasses

  • Procedure:

    • Place contaminated agar plates, culture tubes, or flasks into a designated, puncture-resistant autoclave bag.[2]

    • For liquid cultures, ensure the container caps are slightly loosened to allow for pressure changes.

    • Place the autoclave bag or containers in a secondary, leak-proof tray inside the autoclave.

    • Run a standard autoclave cycle for biohazardous waste (typically 121°C for a minimum of 30 minutes). The cycle time may need to be increased for larger loads.

    • After the cycle is complete and the temperature has returned to a safe level, the autoclaved waste is considered non-hazardous and can often be disposed of in the regular trash.[4] Always check your institutional policies.

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound waste.

G start CEH-19 Waste Generated waste_type Identify Waste Type start->waste_type liquid Liquid Culture / Purified Protein waste_type->liquid Liquid solid Solid Media (Agar Plates) waste_type->solid Solid labware Contaminated Labware waste_type->labware Labware inactivation_method_liquid Select Inactivation Method liquid->inactivation_method_liquid inactivation_method_solid Select Inactivation Method solid->inactivation_method_solid inactivation_method_labware Select Inactivation Method labware->inactivation_method_labware chemical_liquid Chemical Inactivation (10% Bleach) inactivation_method_liquid->chemical_liquid Chemical autoclave_liquid Autoclave inactivation_method_liquid->autoclave_liquid Autoclave autoclave_solid Autoclave inactivation_method_solid->autoclave_solid Autoclave chemical_solid Chemical Inactivation (Flood with 10% Bleach) inactivation_method_solid->chemical_solid Chemical autoclave_labware Autoclave inactivation_method_labware->autoclave_labware Autoclave soak Soak in Disinfectant inactivation_method_labware->soak Soak neutralize Neutralize (if required) chemical_liquid->neutralize sewer Dispose to Sanitary Sewer autoclave_liquid->sewer regular_trash Dispose as Regular Trash autoclave_solid->regular_trash biohazard_waste Dispose as Biohazard Waste chemical_solid->biohazard_waste sharps Dispose in Sharps Container autoclave_labware->sharps Sharps glass_box Dispose in Glass Disposal Box autoclave_labware->glass_box Non-sharps soak->sharps Sharps soak->glass_box Non-sharps neutralize->sewer

Caption: Decision workflow for this compound waste disposal.

Signaling Pathway for Disposal Compliance

Adherence to institutional and national guidelines is a critical component of laboratory safety. The following diagram illustrates the logical flow of ensuring compliance.

G start Waste Generated assess Assess Waste Type (Liquid, Solid, Sharps) start->assess consult Consult Institutional EHS Guidelines assess->consult select Select Appropriate Inactivation Method consult->select perform Perform Inactivation (Autoclave or Chemical) select->perform document Document Disposal (if required) perform->document dispose Final Disposal (Biohazard, Regular, Sewer) document->dispose

Caption: Logical flow for ensuring compliant waste disposal.

By following these detailed procedures and workflows, researchers can ensure the safe and responsible disposal of this compound and associated materials, fostering a culture of safety and compliance within the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.